PLX647
説明
Structure
3D Structure
特性
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCQQSEMCESEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873786-09-5 | |
| Record name | 873786-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of PLX647 in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of PLX647, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), with a specific focus on its effects on microglia, the resident immune cells of the central nervous system (CNS). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development.
Introduction: The Critical Role of CSF1R in Microglial Homeostasis
Microglia are critically dependent on signaling through the colony-stimulating factor 1 receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3] CSF1R is a receptor tyrosine kinase that, upon binding to its ligands, colony-stimulating factor 1 (CSF1) or interleukin-34 (IL-34), initiates a downstream signaling cascade essential for maintaining the microglial population in the adult brain.[1] The central role of this pathway makes CSF1R an attractive therapeutic target for modulating microglial activity in various neurological and neuroinflammatory disorders.
This compound: A Selective CSF1R Inhibitor
This compound is a small-molecule inhibitor that exhibits high selectivity for CSF1R.[1] Its ability to cross the blood-brain barrier allows for effective targeting of microglia within the CNS.[1][2] By competitively binding to the ATP-binding pocket of the CSF1R kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of CSF1R signaling ultimately leads to the apoptosis of microglia and a significant reduction in their numbers throughout the brain.[4]
Mechanism of Action: The CSF1R Signaling Cascade and its Inhibition by this compound
The binding of CSF1 or IL-34 to CSF1R triggers the dimerization and autophosphorylation of the receptor, creating docking sites for various signaling proteins. This initiates a complex intracellular signaling network that governs essential microglial functions. The primary mechanism of action of this compound is the direct inhibition of this initial phosphorylation event.
Key Downstream Signaling Pathways
Several key signaling pathways are activated downstream of CSF1R, and consequently, are inhibited by this compound:
-
PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT pathway is a crucial downstream effector of CSF1R signaling, promoting cell survival and proliferation.[5] Inhibition of CSF1R by this compound disrupts this pathway, contributing to microglial apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by CSF1R and is involved in regulating microglial proliferation and inflammation.[6]
-
PLCγ2 Pathway: Phospholipase C gamma 2 (PLCγ2) is another important downstream signaling molecule of CSF1R that is involved in microglial activation and function.[7]
The diagram below illustrates the inhibition of the CSF1R signaling pathway by this compound.
Quantitative Effects of CSF1R Inhibition on Microglia
The administration of CSF1R inhibitors like this compound and the structurally similar PLX5622 leads to a dose-dependent and time-dependent depletion of microglia in the adult brain. The following tables summarize quantitative data from key studies.
Table 1: Microglial Depletion with PLX5622 in Wild-Type Mice
| Compound | Dose (mg/kg in chow) | Treatment Duration | Microglial Reduction (%) | Reference |
| PLX5622 | 300 | 7 days | ~30 | [8] |
| PLX5622 | 300 | 21 days | ~30 | [8] |
| PLX5622 | 1200 | 7 days | ~80 | [8] |
| PLX5622 | 1200 | 21 days | >95 | [3] |
Table 2: Effects of PLX3397 on Microglial Markers
| Treatment | Duration | Marker | Change | Sex | Reference |
| PLX3397 | 7 days | P2RY12 | Decreased | Male & Female | [9] |
| PLX3397 | 7 days | TMEM119 | Decreased | Male & Female | [9] |
| PLX3397 | 7 days | CD68 | Increased | Male & Female | [9] |
| PLX3397 | 7 days | CSF1R | Decreased | Male & Female | [9] |
| PLX3397 | 7 days | TREM2 | Increased | Male & Female | [9] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound and other CSF1R inhibitors on microglia.
In Vivo Microglial Depletion
A widely used method for depleting microglia in vivo involves the oral administration of a CSF1R inhibitor formulated in rodent chow.
Protocol: Chronic Oral Administration of PLX5622
-
Compound Formulation: PLX5622 is commercially available and can be formulated into standard rodent chow (e.g., AIN-76A) at the desired concentration (e.g., 1200 ppm) by specialized vendors.
-
Animal Acclimation: Acclimate adult male C57BL/6J mice to the control diet (AIN-76A without the inhibitor) for a minimum of 3 days prior to the start of the experiment.
-
Treatment: Provide mice with ad libitum access to the PLX5622-formulated chow for the desired duration (e.g., 7 days for significant depletion).[3]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis, or with cold PBS for flow cytometry or molecular analysis.
Immunohistochemical Analysis of Microglial Depletion
Immunohistochemistry is a standard method to visualize and quantify the reduction in microglia numbers.
Protocol: Iba1 Staining
-
Tissue Processing: Post-fix the brain tissue in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution. Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against a microglial marker, such as rabbit anti-Iba1, overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Wash sections and mount on slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Quantification: Acquire images using a confocal or fluorescence microscope. Quantify the number of Iba1-positive cells in specific brain regions using image analysis software (e.g., ImageJ or IMARIS).[8]
The following diagram outlines a typical experimental workflow for assessing microglial depletion.
Flow Cytometry Analysis
Flow cytometry allows for the quantification of microglial populations and the analysis of cell surface marker expression.
Protocol: Microglia Isolation and Analysis
-
Brain Dissociation: Mechanically and enzymatically dissociate the brain tissue to obtain a single-cell suspension.
-
Myelin Removal: Remove myelin debris using a density gradient centrifugation method (e.g., Percoll gradient).
-
Cell Staining: Incubate the single-cell suspension with fluorescently conjugated antibodies against microglial and other immune cell markers. A common panel includes CD11b and CD45 to identify microglia (CD11b+/CD45low).[9] Other markers like P2RY12 and TMEM119 can be used for more specific microglial identification.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of microglia and the expression levels of various markers.
Conclusion
This compound and other CSF1R inhibitors are powerful tools for studying the role of microglia in health and disease. Their primary mechanism of action is the inhibition of CSF1R signaling, which is essential for microglial survival, leading to their depletion. This technical guide provides a foundational understanding of this compound's mechanism, quantitative effects, and the experimental protocols necessary to investigate its impact on microglia. The provided information is intended to support the design and execution of further research in this critical area of neuroimmunology and drug development.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel strategies for opposing murine microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PLCγ2 impacts microglia-related effectors revealing variants and pathways important in Alzheimer’s disease [frontiersin.org]
- 8. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microglial response to inhibition of Colony-stimulating-factor-1 receptor by PLX3397 differs by sex in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
PLX647: A Dual FMS/KIT Kinase Inhibitor for Advanced Research
An In-Depth Technical Guide on the Dual FMS/KIT Kinase Inhibitor PLX647
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly specific dual inhibitor of the FMS and KIT receptor tyrosine kinases.[1][2][3][4][5] These kinases are crucial regulators of the development and function of macrophages and mast cells, respectively.[1][6][7] By targeting both FMS and KIT, this compound offers a unique therapeutic potential in a range of diseases, including inflammatory disorders and cancer, by modulating the tumor microenvironment.[1][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Introduction
Inflammation and cancer are increasingly understood to be interconnected therapeutic areas.[1][3][7] Key immune cells within the tumor microenvironment, such as tumor-associated macrophages (TAMs), can promote tumor progression, vascularization, and metastasis.[1] The FMS receptor (also known as CSF-1R) and its ligand CSF-1 are critical for the proliferation, differentiation, and survival of macrophages.[1][3] Similarly, the KIT receptor and its ligand, stem cell factor (SCF), are central to the function and activation of mast cells, which also play a role in the tumor microenvironment.[1][3]
This compound was developed from a 7-azaindole (B17877) scaffold, the same scaffold that yielded the BRAF inhibitor vemurafenib.[1] It is an orally active small molecule that exhibits high specificity for FMS and KIT kinases, binding to their auto-inhibited state.[1][2][3] This dual inhibition profile allows this compound to effectively block the activation of macrophages, osteoclasts (which are also FMS-dependent), and mast cells.[1][6][7] Preclinical studies have demonstrated its efficacy in models of inflammation and cancer-induced bone pain.[1][8]
Mechanism of Action
This compound functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the FMS and KIT kinases.[9] A key interaction involves a hydrogen bond between the pyridine (B92270) nitrogen of this compound and the backbone NH of the DFG motif's aspartate residue (Asp796 in FMS and Asp810 in KIT).[1] This interaction is facilitated by the conformational flexibility of the methylene (B1212753) linker in this compound.[1]
Notably, in its complex with KIT, the juxtamembrane domain, particularly tryptophan 557, forms part of the inhibitor's binding interface.[1][9] This mode of binding, which displaces the juxtamembrane domain, distinguishes this compound from other kinase inhibitors like sunitinib (B231) and imatinib.[1][8]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) |
| FMS | 28[2][3][4][5] |
| KIT | 16[2][3][4][5] |
| FLT3 | 91[2] |
| KDR | 130[2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Activity of this compound
| Cell Line | Target | IC50 (nM) |
| BCR-FMS Ba/F3 | FMS | 92[2][3] |
| BCR-KIT Ba/F3 | KIT | 180[2][3] |
| M-NFS-60 | Endogenous FMS | 380[2][3] |
| M-07e | Endogenous KIT | 230[2][3] |
| MV4-11 | FLT3-ITD | 110[2][3] |
| BCR-KDR Ba/F3 | KDR | 5000[2][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of cellular proliferation or another specified cellular function.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect |
| Unilateral Ureteral Obstruction (UUO) | 40 mg/kg, p.o., twice daily for 7 days | 77% reduction in F4/80+ macrophages[2] |
| LPS-Induced Cytokine Release | 40 mg/kg, p.o. | 85% reduction in TNF-α, 75% reduction in IL-6[1][2] |
| Collagen-Induced Arthritis | 20-80 mg/kg, p.o., daily or twice daily | Dose-dependent inhibition of disease progression[2][8] |
| Cancer-Induced Bone Pain | 30 mg/kg, twice daily | Significant reversal of allodynia[8] |
p.o. = per os (by mouth)
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against FMS and KIT kinases.
Materials:
-
Recombinant FMS or KIT kinase
-
Kinase-specific substrate (e.g., poly-GT for some tyrosine kinases)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or a phosphospecific antibody)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in kinase reaction buffer.
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add the diluted kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the generated ADP into a luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cell line of interest (e.g., M-NFS-60, M-07e)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cell line
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control orally at the specified dose and schedule.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.
Conclusion
This compound is a well-characterized dual FMS/KIT kinase inhibitor with demonstrated preclinical activity in models of inflammation and cancer. Its specific mechanism of action and potent inhibition of key immune cell populations make it a valuable tool for research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. adooq.com [adooq.com]
- 5. This compound | c-Kit | c-Fms | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
The Role of PLX647 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurological disorders. Microglia, the resident immune cells of the CNS, are key mediators of this process. Their activation and proliferation are tightly regulated by the colony-stimulating factor 1 receptor (CSF1R) signaling pathway. PLX647, a potent and selective CSF1R inhibitor, has emerged as a powerful research tool and a potential therapeutic agent for its ability to modulate neuroinflammation by depleting microglia. This technical guide provides an in-depth overview of the function of this compound in neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols.
Introduction to this compound and its Target: The CSF1R Signaling Pathway
This compound is a small molecule inhibitor that specifically targets the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2] In the central nervous system, CSF1R is predominantly expressed on microglia.[3] The binding of its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), to CSF1R is essential for the survival, proliferation, and differentiation of microglia.[4][5]
Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[5][6] These pathways are crucial for maintaining microglial homeostasis. By inhibiting the kinase activity of CSF1R, this compound effectively blocks these survival signals, leading to the apoptosis and subsequent depletion of microglia from the CNS.[1][2] This targeted depletion allows for the investigation of the role of microglia in various neurological disease models and provides a potential therapeutic strategy to mitigate detrimental neuroinflammation.
Quantitative Effects of CSF1R Inhibition on Microglia and Neuroinflammation
The administration of this compound and other CSF1R inhibitors, such as PLX3397 and PLX5622, has been shown to have profound effects on microglial populations and inflammatory markers across various preclinical models of neurological disease. The following tables summarize key quantitative findings from these studies.
Table 1: Microglia Depletion in a Traumatic Brain Injury (TBI) Model
| Compound | Dosage | Duration | Microglia Depletion (%) | Brain Region | Reference |
| PLX5622 | 1200 ppm in chow | 7 days | ~95 | Whole brain | [1] |
| PLX3397 | 50 mg/kg/day (oral gavage) | 5 days | ~50 (perilesional) | Cortex | [7] |
Table 2: Effects on Cytokine and Inflammatory Gene Expression in a TBI Model
| Compound | Treatment Duration | Cytokine/Gene | Change | Time Point | Reference |
| PLX3397 | 5 days | IL-1β | No significant effect | 5 dpi | [7] |
| PLX3397 | 5 days | TBI-associated genes | Attenuated increase | 5 dpi | [7] |
Table 3: Microglia Depletion and Neuronal Protection in an Alzheimer's Disease (AD) Model (5xFAD mice)
| Compound | Dosage | Duration | Microglia Depletion (%) | Outcome | Reference |
| PLX3397 | 290 mg/kg in chow | 3 months | ~90 | Reduced intraneuronal amyloid and neuritic plaques | [8] |
| PLX3397 | 600 mg/kg in chow | 28 days | ~80 | Prevented neuronal loss | [9] |
| PLX3397 | 50 mg/kg/day (oral gavage) | 30 days | Significant suppression | Decreased Aβ deposition | [10] |
Table 4: Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dosage | Treatment Start | Outcome | Reference |
| PLX5622 | 1200 mg/kg in chow | Day 14 post-induction | Ameliorated EAE symptoms, reduced demyelination | [11] |
| PLX5622 | 1200 ppm in chow | Pre-symptomatic | Delayed EAE onset | [12] |
Table 5: Attenuation of LPS-Induced Neuroinflammation
| Compound | Dosage | Outcome | Reference |
| PLX3397/PLX647 | Not specified | Prevented microglial proliferation | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and neuroinflammation research.
In Vivo Microglia Depletion Protocol
This protocol describes the administration of a CSF1R inhibitor to achieve microglial depletion in a mouse model.
Materials:
-
CSF1R inhibitor (e.g., PLX5622)
-
Rodent chow (AIN-76A formulation)
-
Control chow
-
Experimental animals (e.g., C57BL/6J mice)
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Chow Formulation: Have the CSF1R inhibitor formulated into the rodent chow at the desired concentration (e.g., 1200 ppm for PLX5622).[1] A control diet without the inhibitor should be used for the control group.
-
Administration: Provide the medicated or control chow to the animals ad libitum for the specified duration (typically 7 to 21 days for significant depletion).[1][13]
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, food and water intake, and general behavior.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde (PFA) for tissue fixation.
-
Verification of Depletion: Process the brain tissue for immunohistochemistry or flow cytometry to quantify the extent of microglia depletion.
Immunohistochemistry for Microglia (Iba1 Staining)
This protocol outlines the steps for visualizing microglia in brain sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).
Materials:
-
Fixed brain tissue sections (e.g., 40 µm floating sections)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Washing: Wash the free-floating brain sections in PBS three times for 5 minutes each.
-
Permeabilization and Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.[14]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections in PBS three times for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections in PBS three times for 10 minutes each.
-
Nuclear Staining: Incubate the sections with DAPI for 10 minutes.
-
Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence or confocal microscope.
Flow Cytometry for Microglia Analysis
This protocol details the procedure for isolating and analyzing microglia from fresh brain tissue using flow cytometry.
Materials:
-
Fresh brain tissue
-
Dissociation buffer (e.g., HBSS)
-
Enzymes for digestion (e.g., Accutase)
-
Percoll or other myelin removal solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies: anti-CD11b, anti-CD45
-
Viability dye (e.g., 7-AAD)
Procedure:
-
Tissue Dissociation: Mechanically and enzymatically dissociate fresh brain tissue to obtain a single-cell suspension.[15][16]
-
Myelin Removal: Remove myelin debris from the cell suspension, typically using a Percoll gradient centrifugation.[15][16]
-
Cell Staining: Resuspend the cells in FACS buffer and incubate with fluorescently labeled antibodies against CD11b and CD45, along with a viability dye, for 30 minutes on ice, protected from light.
-
Washing: Wash the cells with FACS buffer and centrifuge to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating and Analysis: Analyze the data using appropriate software. Gate on live, single cells, and then identify the microglia population as CD11b-positive and CD45-intermediate (CD11b+/CD45int).[1][15]
Conclusion
This compound and other CSF1R inhibitors are invaluable tools for studying the role of microglia in neuroinflammation and neurological diseases. By potently and selectively depleting microglia, these compounds have provided crucial insights into the complex contributions of these cells to both pathology and repair in the CNS. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroinflammation. Further research into the nuanced effects of microglial depletion and repopulation will undoubtedly pave the way for novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Colony-Stimulating Factor 1 Receptor by PLX3397 Prevents Amyloid Beta Pathology and Rescues Dopaminergic Signaling in Aging 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglia and meningeal macrophages depletion delays the onset of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 16. benchchem.com [benchchem.com]
PLX647 for the Investigation of Tumor-Associated Macrophages: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of PLX647, a potent dual kinase inhibitor, and its application in the study of tumor-associated macrophages (TAMs). We will delve into its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for its use in preclinical research.
Introduction: Targeting TAMs with this compound
Tumor-associated macrophages are a critical component of the tumor microenvironment (TME), playing a multifaceted role in tumor progression, immune evasion, and metastasis.[1][2] Strategies to modulate TAM activity are therefore of significant interest in cancer research and therapy. This compound is a highly specific, orally active small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R), also known as FMS, and KIT, another class III receptor tyrosine kinase.[3][4] The survival, differentiation, and proliferation of most macrophages are dependent on signaling through the CSF-1R.[5][6] By inhibiting this pathway, this compound serves as a powerful tool to deplete or reprogram TAMs, thereby allowing for the investigation of their functional roles in cancer.
Mechanism of Action: Inhibition of CSF-1R Signaling
This compound exerts its effects primarily through the competitive inhibition of ATP binding to the kinase domain of CSF-1R (FMS) and KIT. The binding of CSF-1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to the receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[7] These pathways, including PI3K/AKT, ERK1/2, and JAK/STAT, are crucial for promoting the survival, proliferation, and differentiation of macrophages.[7] By blocking the initial phosphorylation event, this compound effectively abrogates these downstream signals, leading to the apoptosis and depletion of CSF-1R-dependent macrophages.[6][7]
Figure 1: CSF-1R Signaling Pathway Inhibition by this compound.
Quantitative Data: In Vitro and In Vivo Activity
This compound demonstrates high potency and selectivity for its primary targets, FMS (CSF-1R) and KIT. Its activity has been characterized in various enzymatic and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| FMS (CSF-1R) | 28 | [4] |
| KIT | 16 | [4] |
| FLT3-ITD | 110 | [3][4] |
| KDR (VEGFR2) | >3000 | [3][4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound
| Cell Line | Target | IC50 (nM) | Reference |
| BCR-FMS expressing Ba/F3 | FMS | 92 | [4] |
| BCR-KIT expressing Ba/F3 | KIT | 180 | [4] |
| M-NFS-60 (ligand-dependent) | Endogenous FMS | 380 | [4] |
| M-07e (ligand-dependent) | Endogenous KIT | 230 | [4] |
| MV4-11 (FLT3-ITD) | FLT3-ITD | 110 | [4] |
| Ba/F3 expressing BCR-KDR | KDR | 5000 | [4] |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.
In preclinical mouse models, this compound is orally bioavailable and effectively reduces macrophage populations in various tissues.[3][4]
Table 3: In Vivo Administration of this compound in Mouse Models
| Parameter | Details | Reference |
| Typical Dosage | 30-80 mg/kg | [3] |
| Administration Route | Oral gavage or formulated in chow | [8][9] |
| Frequency | Once or twice daily (BID) | [3] |
| Formulation | Can be formulated in vehicles like PEG-400 and Tween for gavage | [10] |
Experimental Protocols
The following are generalized protocols for the use of this compound in studying TAMs. Researchers should optimize these protocols for their specific tumor models and experimental questions.
In Vivo Macrophage Depletion
This protocol describes the general procedure for depleting TAMs in a subcutaneous tumor model.
Figure 2: General In Vivo Experimental Workflow for TAM Depletion.
Methodology:
-
Animal Model: Utilize an appropriate mouse model with established tumors. Experiments should begin when tumors reach a palpable size (e.g., 50-100 mm³).
-
This compound Preparation: For oral gavage, a vehicle such as a solution of PEG-400 and Tween may be used.[10] Alternatively, this compound can be formulated into rodent chow for ad libitum feeding.
-
Administration:
-
Oral Gavage: Administer this compound at a dose of 30-80 mg/kg, typically twice daily.[3] A control group should receive the vehicle alone.
-
Dietary Formulation: Provide chow containing a calculated amount of this compound to achieve the desired daily dose.
-
-
Treatment Duration: The treatment period can range from several days to weeks, depending on the experimental goals.
Immunohistochemistry (IHC) for Macrophage Markers
IHC is used to visualize and quantify macrophages within the tumor tissue. F4/80 and CD68 are common markers for murine macrophages.[11][12][13][14]
Methodology:
-
Tissue Preparation: Fix harvested tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut sections (e.g., 4-5 µm) and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies against macrophage markers (e.g., rat anti-mouse F4/80, rat anti-mouse CD68) overnight at 4°C.[3][15]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate, clear, and mount the slides.
-
Analysis: Quantify the number of F4/80+ or CD68+ cells per field of view using light microscopy and image analysis software.[12]
Flow Cytometry for TAM Analysis
Flow cytometry allows for the detailed quantification and phenotyping of TAMs and other immune cells from a single-cell suspension of the tumor.[16][17][18]
Figure 3: Workflow for Flow Cytometric Analysis of TAMs.
Methodology:
-
Single-Cell Suspension:
-
Mechanically dissociate fresh tumor tissue and digest using an enzyme cocktail (e.g., collagenase IV, DNase I) to liberate individual cells.
-
Pass the digested tissue through a cell strainer (e.g., 70 µm) to remove debris.
-
Lyse red blood cells (RBCs) with an appropriate lysis buffer.
-
Wash and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
-
-
Staining:
-
Block Fc receptors using an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate cells with a fluorescently-conjugated antibody cocktail. A typical panel for TAMs would include:
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software. The gating strategy typically involves:
-
Impact on the Tumor Microenvironment and Anti-Tumor Immunity
Targeting TAMs with this compound can significantly alter the TME, often shifting it from an immunosuppressive to an immune-supportive state.
-
TAM Depletion/Repolarization: this compound treatment effectively reduces the number of TAMs in the tumor.[8] In some models, rather than complete depletion, it may lead to a repolarization of the remaining TAMs towards a more pro-inflammatory, anti-tumoral (M1-like) phenotype, characterized by higher MHC-II expression.[5][19]
-
Enhanced T-Cell Infiltration and Function: By reducing the population of immunosuppressive M2-like TAMs, this compound can alleviate the suppression of T-cell activity.[19] This often results in increased infiltration and activation of cytotoxic CD8+ T cells within the tumor.[8][19]
-
Synergy with Immunotherapy: The ability of this compound to remodel the TME makes it an attractive agent for combination therapies. CSF-1R inhibition has been shown to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by overcoming myeloid-mediated resistance.[19][22]
Figure 4: this compound Modulates the TME to Enhance Anti-Tumor Immunity.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of tumor-associated macrophages in cancer biology. Its high specificity for CSF-1R allows for the effective depletion or reprogramming of these critical immune cells in preclinical models. By utilizing the protocols and understanding the mechanisms outlined in this guide, researchers can effectively leverage this compound to investigate TAM functionality, explore their contribution to the tumor microenvironment, and evaluate novel combination strategies to enhance anti-tumor immunity.
References
- 1. The mechanism of action and therapeutic potential of tumor-associated macrophages in tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Mechanisms of Tumor-Associated Macrophages on Promoting Tumor Progression: Recent Research Advances and Potential Targets for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skeletal muscle macrophage ablation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The macrophage F4/80 receptor is required for the induction of antigen-specific efferent regulatory T cells in peripheral tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. Item - Immunohistochemical staining of liver Kupffer cells/macrophages for F4/80, CD68 and CD11b expression. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Periosteal CD68+F4/80+ Macrophages Are Mechanosensitive for Cortical Bone Formation by Secretion and Activation of TGF‐β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-associated macrophages respond to chemotherapy by detrimental transcriptional reprogramming and suppressing stabilin-1 mediated clearance of EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Targeting Tumor-Associated Macrophages as a Potential Strategy to Enhance the Response to Immune Checkpoint Inhibitors [frontiersin.org]
Investigating the Role of CSF1R Signaling with PLX647: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway and the utility of PLX647 as a potent inhibitor for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key biological and experimental processes.
Introduction to CSF1R Signaling
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS or CD115, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation of the mononuclear phagocyte system, which includes monocytes, macrophages, and their progenitor cells.[1] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-AKT, Extracellular signal-regulated kinase (ERK)1/2, Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[2] These signaling events are crucial for the proliferation, survival, differentiation, and function of myeloid cells.[2][3] In the context of disease, particularly cancer, the CSF1/CSF1R signaling axis is implicated in promoting the M2-like polarization of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis.[4][5]
This compound: A Dual FMS/KIT Kinase Inhibitor
This compound is a potent and highly specific small-molecule inhibitor that targets both FMS (CSF1R) and KIT, another receptor tyrosine kinase involved in hematopoiesis and tumorigenesis.[6][7][8] Its mechanism of action involves competing with ATP for binding to the kinase domain of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[9] The dual inhibition of FMS and KIT makes this compound a valuable tool for studying the roles of macrophages and mast cells in various physiological and pathological processes.[6]
Quantitative Data for this compound
The following tables summarize the in vitro and cellular potency of this compound against its primary targets and other related kinases.
| Target Kinase | In Vitro IC50 (nM) |
| FMS (CSF1R) | 28[7][10] |
| KIT | 16[7][10] |
Table 1: In Vitro Inhibitory Potency of this compound.
| Cell Line | Target | Cellular IC50 (nM) |
| BCR-FMS expressing cells | FMS | 92[7] |
| BCR-KIT expressing Ba/F3 cells | KIT | 180[7] |
| M-NFS-60 (ligand-dependent) | Endogenous FMS | 380[7] |
| M-07e (ligand-dependent) | Endogenous KIT | 230[7] |
| MV4-11 (FLT3-ITD) | FLT3 | 110[7] |
| Ba/F3 (BCR-KDR) | KDR | 5000[7] |
Table 2: Cellular Inhibitory Potency of this compound.
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by CSF1R activation and the point of inhibition by this compound.
Caption: CSF1R signaling cascade and inhibition by this compound.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical mouse tumor model.
Caption: A typical experimental workflow for in vivo this compound studies.
Logical Relationship of this compound Action
The following diagram illustrates the logical progression from CSF1R inhibition by this compound to its downstream cellular and systemic effects.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
The Impact of PLX647 on Osteoclast Differentiation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclasts, the primary cells responsible for bone resorption, are pivotal in both skeletal homeostasis and pathological bone loss. The differentiation and function of these multinucleated cells are tightly regulated by complex signaling pathways, with the colony-stimulating factor 1 receptor (CSF1R) playing a critical role. PLX647, a potent and selective inhibitor of CSF1R, has emerged as a significant tool for investigating the mechanisms of osteoclastogenesis and as a potential therapeutic agent for bone-related disorders. This technical guide provides an in-depth analysis of the effects of this compound on osteoclast differentiation and function, detailing experimental protocols and the underlying molecular mechanisms. Quantitative data from studies on a comparable CSF1R inhibitor, Ki20227, are presented to illustrate the dose-dependent inhibitory effects on osteoclast formation.
Introduction to Osteoclast Biology and CSF1R Signaling
Osteoclasts are derived from hematopoietic precursors of the monocyte/macrophage lineage.[1][2] Their development and activation are primarily orchestrated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4] M-CSF binds to its receptor, CSF1R (also known as c-Fms), a receptor tyrosine kinase expressed on the surface of osteoclast precursors.[3] This interaction is fundamental for the survival, proliferation, and differentiation of these precursors, as well as for the upregulation of RANK, the receptor for RANKL.[3][4]
Upon M-CSF binding, CSF1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, essential for the induction of transcription factors like c-Fos.[3][5]
RANKL, produced by osteoblasts and other cells, binds to RANK on osteoclast precursors, triggering signaling pathways that are indispensable for their fusion into mature, multinucleated osteoclasts and for their bone-resorbing activity.[6][7] The central transcription factor in RANKL signaling is the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which orchestrates the expression of a suite of osteoclast-specific genes, including Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and genes involved in cell fusion and cytoskeletal organization.[4][8][9]
This compound, by selectively inhibiting CSF1R, disrupts the initial and critical M-CSF-dependent steps of osteoclastogenesis, thereby preventing the formation of mature, functional osteoclasts.
Quantitative Effects of CSF1R Inhibition on Osteoclast Differentiation
| Inhibitor | Target | IC50 (c-Fms Kinase Activity) | Effect on Osteoclast Differentiation | Reference |
| Ki20227 | c-Fms (CSF1R) | 2 nmol/L | Dose-dependent inhibition of TRAP-positive osteoclast-like cell formation. | [4] |
TRAP-positive multinucleated cells are a hallmark of differentiated osteoclasts.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on osteoclast differentiation and function.
In Vitro Osteoclast Differentiation Assay using Bone Marrow-Derived Macrophages (BMMs)
Objective: To differentiate murine bone marrow cells into osteoclasts in the presence of varying concentrations of this compound and quantify the extent of osteoclast formation.
Materials:
-
Murine bone marrow cells
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound (dissolved in DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
Multi-well culture plates
Protocol:
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with α-MEM.
-
Create a single-cell suspension by passing the marrow through a cell strainer.
-
-
Culture of Bone Marrow-Derived Macrophages (BMMs):
-
Culture the bone marrow cells in α-MEM supplemented with 30 ng/mL of M-CSF for 3-4 days. This promotes the proliferation and differentiation of macrophages, which are osteoclast precursors.
-
After incubation, remove non-adherent cells. The adherent cells (BMMs) are used for osteoclast differentiation.
-
-
Osteoclast Differentiation with this compound Treatment:
-
Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well.
-
Culture the cells in differentiation medium containing α-MEM, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the respective wells. Include a vehicle control (DMSO).
-
Culture for 4-6 days, replacing the medium with fresh differentiation medium and this compound every 2 days.
-
-
TRAP Staining:
-
After the culture period, fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.
-
-
Quantification:
-
Visualize the cells under a microscope.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well.
-
Calculate the average number of osteoclasts for each concentration of this compound and plot a dose-response curve to determine the IC50.
-
Bone Resorption Pit Assay
Objective: To assess the functional capacity of osteoclasts to resorb bone-like substrates in the presence of this compound.
Materials:
-
Dentin slices or calcium phosphate-coated multi-well plates
-
BMM-derived osteoclasts (generated as described in 3.1)
-
Toluidine blue stain or Von Kossa stain
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed mature osteoclasts, generated from BMMs, onto dentin slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL.
-
Treat the cells with various concentrations of this compound.
-
-
Resorption:
-
Culture the cells for an additional 24-48 hours to allow for bone resorption.
-
-
Visualization of Resorption Pits:
-
Remove the cells from the substrate (e.g., using sonication or bleach).
-
Stain the dentin slices with toluidine blue or the calcium phosphate (B84403) plates with Von Kossa stain to visualize the resorption pits.
-
-
Quantification:
-
Capture images of the stained substrates using a microscope.
-
Use image analysis software to quantify the total area of resorption pits per slice/well.
-
Compare the resorbed area in this compound-treated wells to the control wells.
-
Western Blot Analysis of CSF1R Downstream Signaling
Objective: To determine the effect of this compound on the M-CSF-induced phosphorylation of key downstream signaling proteins, ERK and Akt.
Materials:
-
BMMs
-
This compound
-
Recombinant murine M-CSF
-
Lysis buffer
-
Primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment:
-
Starve BMMs in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Experimental Workflows
CSF1R and RANKL Signaling in Osteoclastogenesis
The following diagram illustrates the central signaling pathways in osteoclast differentiation and the point of intervention for this compound.
Caption: CSF1R and RANKL signaling pathways in osteoclast differentiation.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines the general workflow for studying the impact of this compound on osteoclastogenesis in vitro.
Caption: Workflow for evaluating this compound's effects on osteoclasts.
Conclusion
This compound, as a selective CSF1R inhibitor, effectively abrogates osteoclast differentiation and function by targeting the initial M-CSF-dependent stages of osteoclastogenesis. This disruption of CSF1R signaling prevents the proliferation and survival of osteoclast precursors and the subsequent upregulation of RANK, thereby rendering them unresponsive to the pro-osteoclastogenic effects of RANKL. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers investigating the intricate biology of osteoclasts and for professionals involved in the development of novel therapeutics for bone diseases characterized by excessive bone resorption. The use of quantitative assays, as detailed, is crucial for elucidating the precise dose-dependent effects of inhibitors like this compound and for advancing our understanding of skeletal pathophysiology.
References
- 1. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified method for the generation of human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase receptor mediates osteoclastogenesis via M-CSF release from osteoblasts and the c-Fms/PI3K/Akt/NF-κB pathway in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laborwick.at [laborwick.at]
- 7. RANKL Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
The Dual FMS/KIT Kinase Inhibitor PLX647: A Deep Dive into Early Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
PLX647, a potent and highly specific dual inhibitor of the FMS-like tyrosine kinase 3 (FMS) and KIT receptor tyrosine kinases, has emerged as a significant agent in early-stage cancer research. Its unique mechanism of action, targeting key regulators of the tumor microenvironment and oncogenic signaling, has prompted extensive investigation across various cancer models. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its in vitro and in vivo efficacy, the signaling pathways it modulates, and the experimental methodologies employed in its initial characterization.
Core Mechanism of Action
This compound exerts its anti-cancer effects by binding to the autoinhibited conformation of both FMS (also known as colony-stimulating factor 1 receptor, CSF1R) and KIT kinases.[1] This specific binding mode contributes to its high selectivity. FMS and KIT are crucial for the proliferation, differentiation, and survival of various cell types, including macrophages, osteoclasts, and mast cells, which are often co-opted by tumors to support their growth and progression.[1] By inhibiting these kinases, this compound disrupts the tumor-promoting functions of these immune and stromal cells within the tumor microenvironment.
In Vitro Efficacy: Potent Inhibition of Cancer Cell Proliferation
Early in vitro studies established the potent and selective inhibitory activity of this compound against cancer cell lines dependent on FMS and KIT signaling. The half-maximal inhibitory concentration (IC50) values across a range of cell lines demonstrate its efficacy at the cellular level.
| Cell Line | Target Kinase | IC50 (µM) | Reference |
| BCR-FMS expressing Ba/F3 cells | FMS | 0.092 | [1] |
| BCR-KIT expressing Ba/F3 cells | KIT | 0.18 | [1] |
| M-NFS-60 (ligand-dependent) | Endogenous FMS | 0.38 | [1] |
| M-07e (ligand-dependent) | Endogenous KIT | 0.23 | [1] |
| MV4-11 (FLT3-ITD) | FLT3 | 0.11 | [1] |
In Vivo Efficacy: Targeting the Tumor Microenvironment and Alleviating Cancer-Induced Bone Pain
The preclinical efficacy of this compound was notably demonstrated in a syngeneic rat model of cancer-induced bone pain, a significant complication in patients with metastatic bone disease.
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Mammary Gland Tumor (MRMT-1) Induced Bone Pain | Rat | 30 mg/kg BID, oral | Significant reversal of allodynia (pain response to non-painful stimuli). | [1] |
These findings underscore the ability of this compound to modulate the tumor microenvironment, particularly the activity of osteoclasts, which are key mediators of bone destruction in metastatic cancer.
Signaling Pathways Modulated by this compound
This compound's dual inhibition of FMS and KIT disrupts critical downstream signaling cascades that drive cancer cell proliferation, survival, and invasion.
Detailed Experimental Protocols
The following sections outline the key experimental methodologies used in the early preclinical evaluation of this compound.
Cell Proliferation Assays
Objective: To determine the in vitro potency of this compound against various cancer cell lines.
General Protocol (based on MTT or similar viability assays):
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period (typically 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.
In Vivo Cancer-Induced Bone Pain Model
Objective: To evaluate the efficacy of this compound in a preclinical model of cancer-induced bone pain.
General Protocol:
-
Tumor Cell Inoculation: A suspension of cancer cells (e.g., MRMT-1 mammary gland tumor cells) is injected into the intramedullary cavity of the tibia of anesthetized rats. Sham-operated animals receive an injection of vehicle or culture medium.
-
Pain Behavior Assessment: At various time points post-inoculation, pain-like behaviors are assessed. A common method is the measurement of mechanical allodynia using von Frey filaments, where the paw withdrawal threshold in response to a mechanical stimulus is determined.
-
Drug Administration: Once significant pain behavior is established (typically 10-14 days post-inoculation), animals are treated with this compound (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle.
-
Post-Treatment Assessment: Pain behavior is reassessed at specific time points after drug administration to determine the analgesic effect.
-
Histopathological and Imaging Analysis: At the end of the study, tibias may be collected for histopathological analysis (e.g., TRAP staining for osteoclasts) and micro-computed tomography (µCT) to assess bone destruction.
Conclusion
The early preclinical research on this compound has laid a strong foundation for its potential as a therapeutic agent in oncology. Its dual inhibitory action on FMS and KIT provides a unique mechanism to target not only the cancer cells directly but also the supportive tumor microenvironment. The potent in vitro activity and the compelling in vivo efficacy in a relevant model of cancer-induced bone pain highlight the promise of this compound. Further investigations into its efficacy in a broader range of cancer models and in combination with other anti-cancer therapies are warranted to fully elucidate its clinical potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the foundational science behind this compound.
References
PLX647 and CSF1R Inhibition: A Therapeutic Strategy for Cancer-Induced Bone Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer-induced bone pain (CIBP) is a debilitating condition arising from the complex interplay between tumor cells, bone cells, and the nervous system. A critical signaling axis implicated in this process is the colony-stimulating factor 1 (CSF1) and its receptor, CSF1R. This pathway is pivotal for the differentiation and function of osteoclasts, the primary mediators of bone resorption, and for the activation of microglia in the central nervous system, which contributes to pain sensitization. Consequently, inhibiting the CSF1R pathway presents a promising dual-pronged therapeutic strategy to alleviate CIBP by simultaneously reducing bone destruction and tempering neuronal hypersensitivity. This guide details the role of the CSF1R pathway in CIBP and examines the therapeutic potential of CSF1R inhibitors, with a focus on PLX647 and the closely related, extensively studied compound, Pexidartinib (PLX3397).
The Role of the CSF1/CSF1R Axis in Cancer-Induced Bone Pain
The progression of CIBP is driven by two primary mechanisms: peripheral bone destruction and central nervous system sensitization. The CSF1/CSF1R signaling pathway is a key regulator of both processes.
-
Osteoclast-Mediated Bone Destruction: Tumor cells metastasized to bone secrete factors that stimulate osteoclasts, the sole bone-resorbing cells. CSF1 is a crucial cytokine for the survival, proliferation, and differentiation of osteoclast precursors from the monocyte/macrophage lineage.[1] The binding of CSF1 to CSF1R on these precursors is an essential step for their development into mature, multinucleated osteoclasts that degrade bone matrix.[1] This excessive, tumor-driven osteolysis releases growth factors from the bone matrix, further fueling tumor growth in a "vicious cycle," and releases protons (H+), creating an acidic microenvironment that directly activates nociceptive sensory neurons.[2]
-
Microglial-Mediated Central Sensitization: In response to peripheral nerve injury or persistent noxious stimuli from the cancerous bone, sensory neurons in the dorsal root ganglion (DRG) upregulate CSF1.[3][4] This neuron-derived CSF1 is transported to the spinal cord's dorsal horn, where it binds to CSF1R expressed on microglia.[3][5] This engagement triggers microglial activation and proliferation, leading to the release of pro-inflammatory and pronociceptive mediators, including cytokines like TNF-α and IL-6.[6] These mediators enhance synaptic transmission and neuronal excitability, establishing a state of central sensitization where pain is amplified and maintained.[5]
This compound and Pexidartinib (PLX3397) as CSF1R Inhibitors
Given the central role of CSF1R, its pharmacological inhibition is a rational approach for CIBP therapy. This compound and Pexidartinib (PLX3397) are orally bioavailable small-molecule kinase inhibitors that target CSF1R.
-
This compound is a potent dual inhibitor of FMS (CSF1R) and KIT kinases.[7][8]
-
Pexidartinib (PLX3397) is a selective inhibitor of CSF1R, c-Kit, and FLT3, and has been more extensively studied in preclinical and clinical settings.[7][9] It was approved by the FDA for the treatment of tenosynovial giant cell tumor (TGCT), a neoplastic condition driven by CSF1R signaling.[10] Due to its similar mechanism of action and the wealth of available data, PLX3397 serves as a crucial case study for understanding the therapeutic effects of CSF1R inhibition in cancer-related pathologies.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the quantitative data regarding the specificity and efficacy of these CSF1R inhibitors.
Table 1: Kinase Inhibitor Specificity (IC50 Values)
| Compound | Target Kinase | IC50 (nM) | References |
|---|---|---|---|
| This compound | FMS (CSF1R) | 28 | [7][8] |
| KIT | 16 | [7][8] | |
| FLT3 | 91 | [8] | |
| KDR | 130 | [8] | |
| Pexidartinib (PLX3397) | CSF1R | 13 - 20 | [7][9] |
| c-Kit | 10 - 27 | [7][9] |
| | FLT3 | 160 |[9] |
Table 2: Preclinical Efficacy of Pexidartinib (PLX3397)
| Model | Key Finding | Quantitative Result | References |
|---|---|---|---|
| Osteosarcoma Xenograft | Tumor Growth Inhibition | Significant suppression of primary tumor growth | [10][11] |
| Osteosarcoma Xenograft | Metastasis Inhibition | Significant suppression of lung metastasis | [10][11] |
| Neuropathic Pain (PSL) | Attenuation of Allodynia | Significantly suppressed mechanical allodynia in male mice | [12] |
| CNS Microglia Depletion | Microglia Depletion | ~90% depletion in brain, ~80% in spinal cord after 21 days | [13] |
| Trigeminal Neuralgia | Cytokine Reduction | Significant reduction in IL-6 and TNF-α mRNA expression |[6] |
Table 3: Clinical Efficacy of Pexidartinib (PLX3397) in TGCT (ENLIVEN Phase 3 Trial)
| Endpoint | Pexidartinib Group | Placebo Group | P-value | References |
|---|---|---|---|---|
| Overall Tumor Response (Week 25) | 39% | 0% | < 0.0001 | [14][15] |
| Pain Response (≥30% decrease in NRS) | 31% | 15% | 0.03 |[1] |
Key Experimental Methodologies
In Vivo Model: Cancer-Induced Bone Pain and Nociceptive Assessment
A standard method to study CIBP involves the direct inoculation of tumor cells into the intramedullary space of a rodent femur or tibia. Behavioral assessments are then used to quantify pain.
Protocol: Mechanical Allodynia Assessment using Electronic von Frey Test
-
Animal Acclimatization: Place mice in individual Plexiglas enclosures on an elevated wire mesh platform and allow them to acclimate for at least one hour before testing.[16][17]
-
Apparatus Calibration: Turn on the electronic von Frey (EvF) apparatus. Set the readout to zero and verify the calibration by applying a known test weight (e.g., 5.00 g) to the probe tip. The reading should be within a narrow tolerance (e.g., ±0.2 g).[18]
-
Stimulus Application: Approach the plantar surface of the mouse's hind paw from below the mesh with the EvF's polypropylene (B1209903) filament tip.[18]
-
Force Application: Apply a gradually increasing, perpendicular force to the mid-plantar region of the hind paw.[18]
-
Endpoint Determination: Continue increasing the force until a positive nocifensive response is observed. Responses include abrupt paw withdrawal, flinching, or licking of the paw.[16]
-
Data Recording: The force in grams (g) at which the withdrawal reflex occurs is automatically recorded by the apparatus. This value represents the paw withdrawal threshold.
-
Repeated Measures: Repeat the measurement five times for each animal, with a minimum of 5 minutes between applications to the same paw.[18]
-
Data Analysis: To determine the final threshold for an animal at a given time point, calculate the median of the five readings and then average the three values closest to that median.[18] A significant decrease in the paw withdrawal threshold in tumor-bearing limbs compared to baseline or sham controls indicates the presence of mechanical allodynia.
In Vitro Model: Osteoclastogenesis Assay
This assay quantifies the differentiation of precursor cells into mature osteoclasts, allowing for the evaluation of inhibitory compounds.
Protocol: TRAP Staining for Osteoclast Quantification
-
Cell Seeding: Seed osteoclast precursor cells (e.g., murine RAW 264.7 macrophages or bone marrow-derived macrophages) into a 96-well plate at a density of approximately 5 x 10³ cells/well.[19]
-
Differentiation Induction: Culture the cells in media supplemented with RANKL (e.g., 50-100 ng/mL) and M-CSF to induce osteoclast differentiation. The compound of interest (e.g., this compound) is added at various concentrations at this stage. Culture for 4-5 days.[19]
-
Cell Fixation: Remove the culture medium and wash the wells once with Phosphate-Buffered Saline (PBS). Add a fixative solution (e.g., 10% neutral buffered formalin) to each well and incubate for 5-10 minutes at room temperature.[20][21]
-
Washing: Aspirate the fixative and wash the wells three times with deionized water.[20]
-
TRAP Staining: Prepare the TRAP staining solution by dissolving a chromogenic substrate in a tartrate-containing buffer (pH ~5.0), according to the manufacturer's instructions (e.g., Sigma-Aldrich leukocyte acid phosphatase kit). Add the staining solution to each well.[20][22]
-
Incubation: Incubate the plate at 37°C for 20-60 minutes, or until a visible color change occurs. Monitor the staining progress under a microscope.[20]
-
Final Wash and Visualization: Stop the reaction by washing the wells with deionized water. Mature, multinucleated (≥3 nuclei) osteoclasts will stain a deep red or purple color.[23]
-
Quantification: Count the number of TRAP-positive, multinucleated cells in each well using a light microscope. A reduction in the number of these cells in compound-treated wells compared to the vehicle control indicates inhibition of osteoclastogenesis.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion and Future Directions
The CSF1/CSF1R signaling axis is a highly validated and compelling target for the treatment of cancer-induced bone pain. Its dual role in promoting osteoclast-mediated bone destruction and microglia-driven central sensitization makes it a unique therapeutic node. Small molecule inhibitors such as this compound and Pexidartinib (PLX3397) have demonstrated a strong mechanistic rationale and promising preclinical efficacy. The clinical success of Pexidartinib in TGCT, another CSF1R-driven disease, provides further validation for this approach and supports its investigation in CIBP.
Future research should focus on conducting clinical trials specifically in patient populations with CIBP to determine the efficacy of CSF1R inhibitors on both pain relief and skeletal-related events. Furthermore, investigating combination therapies, for instance pairing CSF1R inhibitors with chemotherapy or immunotherapy, may yield synergistic effects by modulating the tumor microenvironment and enhancing anti-tumor immunity.[10][11] A deeper understanding of potential off-target effects and the long-term consequences of systemic CSF1R inhibition will also be critical for the successful clinical translation of this therapeutic strategy.[24][25]
References
- 1. Pexidartinib Provides Modest Pain Relief in Patients With Tenosynovial Giant Cell Tumor: Results From ENLIVEN. - Post - Orthobullets [orthobullets.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Injured sensory neuron-derived CSF1 induces microglia proliferation and DAP12-dependent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of colony-stimulating factor 1 to neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of microglia activation and CSF1/CSF1R pathway in lumbar disc degeneration-related back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. mmpc.org [mmpc.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Changes in Tactile Sensitivity in the Hind Paw of Mice Using an Electronic von Frey Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Effects of Sparganii Rhizoma on Osteoclast Formation and Osteoblast Differentiation and on an OVX-Induced Bone Loss Model [frontiersin.org]
- 20. biocat.com [biocat.com]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. 4.4. Tartrate-Resistant Acid Phosphate (TRAP) Stain Assay [bio-protocol.org]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
Pexidartinib (PLX3397): A CSF-1R Inhibitor's Therapeutic Potential in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Macrophages and osteoclasts are key cellular players in the pathogenesis of RA, mediating inflammation and bone erosion, respectively. Colony-stimulating factor 1 receptor (CSF-1R) is a critical regulator of the differentiation, survival, and function of these myeloid lineage cells. Consequently, targeting the CSF-1R signaling pathway presents a promising therapeutic strategy for RA. This technical guide explores the preclinical evidence for pexidartinib (B1662808) (PLX3397), a potent and selective CSF-1R inhibitor, in animal models of arthritis. While direct studies on PLX647 in arthritis are limited, the extensive research on the closely related compound pexidartinib provides valuable insights into the potential of this class of inhibitors.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Pexidartinib is a small molecule tyrosine kinase inhibitor that selectively targets CSF-1R. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF-1R on myeloid progenitor cells triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for the proliferation, differentiation, and survival of macrophages and osteoclasts. By inhibiting the kinase activity of CSF-1R, pexidartinib effectively blocks these downstream signals, leading to the depletion of macrophages in the synovium and the inhibition of osteoclastogenesis, thereby mitigating synovial inflammation and bone erosion.
Efficacy of Pexidartinib in a Rat Model of Lipopolysaccharide-Induced Bone Destruction
A key study by Wang et al. investigated the effects of pexidartinib in a male rat model of lipopolysaccharide (LPS)-induced bone destruction, a model relevant to the inflammatory bone loss seen in arthritis.
Experimental Protocol
Animal Model: Male Sprague-Dawley rats were used.
Disease Induction: A single intraperitoneal injection of LPS (5 mg/kg) was administered to induce systemic inflammation and bone loss.
Drug Administration: Pexidartinib was administered orally at a dose of 20 mg/kg/day for 7 consecutive days, starting one day before the LPS injection.
Endpoint Analysis:
-
Micro-computed tomography (µCT) of the femur: To assess bone microstructure.
-
Histological analysis: Tartrate-resistant acid phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
Gene expression analysis: Real-time quantitative PCR (RT-qPCR) to measure the expression of osteoclast-related genes in bone marrow cells.
Quantitative Data Summary
| Parameter | Control Group (LPS only) | Pexidartinib-treated Group (LPS + Pexidartinib) |
| Bone Microstructure (Femur µCT) | ||
| Bone Volume/Total Volume (BV/TV) (%) | Significantly decreased | Rescued to near normal levels |
| Trabecular Number (Tb.N) (1/mm) | Significantly decreased | Significantly increased compared to control |
| Trabecular Separation (Tb.Sp) (mm) | Significantly increased | Significantly decreased compared to control |
| Osteoclastogenesis | ||
| TRAP-positive osteoclasts (N.Oc/B.Pm) | Markedly increased | Significantly inhibited |
| Osteoclast-related Gene Expression | ||
| Traf6 | Upregulated | Attenuated |
| c-fos | Upregulated | Attenuated |
| Fra1 | Upregulated | Attenuated |
| NFATc1 | Upregulated | Attenuated |
Note: This table summarizes the reported trends. Specific numerical data was not available in the provided search results.
These findings demonstrate that pexidartinib effectively rescues the detrimental effects of LPS-induced inflammation on bone microstructure by inhibiting osteoclast formation and the expression of key osteoclastogenic genes.[1]
Experimental Workflow for a Preclinical Arthritis Study
The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent like pexidartinib in a preclinical model of arthritis, such as collagen-induced arthritis (CIA).
References
Reprogramming the Tumor Microenvironment with PLX647: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Comprised of a complex network of cancer cells, stromal cells, immune cells, and extracellular matrix components, the TME often fosters an immunosuppressive landscape that promotes tumor growth, progression, and therapeutic resistance. A key player in orchestrating this immunosuppression is the tumor-associated macrophage (TAM). Predominantly polarized towards an M2-like phenotype, these TAMs suppress anti-tumor immune responses and contribute to a pro-tumoral milieu.
PLX647, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), has emerged as a promising agent for reprogramming the TME. By targeting CSF-1R, a critical receptor for the survival, differentiation, and proliferation of macrophages, this compound can effectively deplete or repolarize TAMs, thereby shifting the balance from an immunosuppressive to an immunostimulatory environment. This guide provides an in-depth technical overview of the core mechanisms, quantitative effects, and experimental methodologies associated with the use of this compound in oncology research.
Core Mechanism of Action: CSF-1R Inhibition
This compound exerts its effects by binding to the ATP-binding pocket of the CSF-1R, a receptor tyrosine kinase.[1] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2] This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[3] By blocking this initial step, this compound effectively abrogates these downstream signals, leading to the depletion of CSF-1R-dependent cells, most notably TAMs, or their repolarization from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[3]
Below is a diagram illustrating the CSF-1R signaling pathway and the point of intervention by this compound.
Quantitative Data on TME Reprogramming by this compound
The administration of this compound, both as a monotherapy and in combination with other agents, has demonstrated significant quantitative changes in the cellular composition and cytokine profile of the tumor microenvironment across various preclinical cancer models.
Table 1: Effects of this compound on Immune Cell Populations in the Tumor Microenvironment
| Cancer Model | Treatment | Cell Population | Change | Reference |
| Murine Colorectal Cancer | PLX3397 (analog) | M2 Macrophages (F4/80+CD206+) | Depleted | [4] |
| Murine Colorectal Cancer | PLX3397 + anti-PD-1 | CD8+ T cells | Increased infiltration | [4] |
| Murine Melanoma (B16) | This compound | CD11b+Gr1int MDSCs | Reduction | [2] |
| Murine Melanoma (B16) | This compound | Cytotoxic Lymphocytes | Increased infiltration and activity | [2] |
Table 2: Effects of this compound on Tumor Growth
| Cancer Model | Treatment | Effect on Tumor Growth | Reference |
| Murine Colorectal Cancer | PLX3397 + anti-PD-1 | Significantly reduced | [4] |
| Cancer-induced bone pain model | This compound (30 mg/kg BID) | Analgesic efficacy and protection from bone erosion | [5] |
Table 3: Effects of this compound on Cytokine Profile in the TME
| Cancer Model | Treatment | Cytokine | Change | Reference |
| General TME | CSF-1R Inhibition | IL-10 | Decrease | [6][7] |
| General TME | CSF-1R Inhibition | IL-12 | Increase | [6][7] |
| General TME | CSF-1R Inhibition | TNF-α | Increase | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to evaluate the effects of this compound on the tumor microenvironment.
In Vivo Murine Tumor Model and this compound Administration
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Workflow Diagram:
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., B16 melanoma, CT26 colorectal) under standard conditions.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in sterile phosphate-buffered saline (PBS), with or without Matrigel, at a concentration of 1x10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16, BALB/c for CT26).
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (length x width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups.
-
This compound Administration: Administer this compound (or vehicle control) via oral gavage at a specified dose and schedule (e.g., 30-80 mg/kg, twice daily).[5]
-
Endpoint Analysis: At the end of the study (determined by tumor burden or a pre-defined time point), euthanize mice and harvest tumors for downstream analysis such as flow cytometry and immunohistochemistry.
Flow Cytometry for Immune Cell Profiling in Tumors
This protocol details the preparation of single-cell suspensions from tumors and subsequent analysis of immune cell populations by flow cytometry.
Workflow Diagram:
Detailed Steps:
-
Tumor Dissociation: Mince harvested tumors and digest in a solution containing collagenase and DNase I to obtain a single-cell suspension.[9]
-
Filtration: Pass the digested tissue through a 70 µm cell strainer to remove debris.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an RBC lysis buffer.
-
Cell Staining:
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A representative panel for TAMs and T cells is provided in Table 4.
-
Incubate with a viability dye to exclude dead cells.
-
For intracellular markers, fix and permeabilize the cells before staining.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software, employing a gating strategy to identify specific immune cell populations.
Table 4: Representative Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Cell Population |
| CD45 | BV510 | All Leukocytes |
| F4/80 | PE | Macrophages |
| CD11b | APC | Myeloid Cells |
| CD206 | FITC | M2 Macrophages |
| CD86 | PerCP-Cy5.5 | M1 Macrophages |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC-Cy7 | Helper T cells |
| CD8 | BV421 | Cytotoxic T cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells |
Immunohistochemistry for TAM Polarization
This protocol outlines the staining of tumor sections to visualize and quantify M1 and M2 macrophages.
Detailed Steps:
-
Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate sections, followed by heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against macrophage markers (e.g., CD68 for pan-macrophage) and polarization markers (e.g., iNOS for M1, CD163 or CD206 for M2).[10][11]
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP) and visualize with a chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Acquire images using a microscope and quantify the number of positive cells in different tumor regions.
Conclusion
This compound represents a targeted therapeutic strategy with the potential to significantly alter the tumor microenvironment. By inhibiting the CSF-1R signaling pathway, this compound effectively reduces the population of immunosuppressive M2-like TAMs and can shift the TME towards a more immune-active state. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the immunomodulatory properties of this compound in the fight against cancer. Further research, particularly in combination with other immunotherapies such as checkpoint inhibitors, will be crucial in fully realizing the therapeutic potential of this approach.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rewiring the T cell-suppressive cytokine landscape of the tumor microenvironment: a new frontier for precision anti-cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage polarisation: an immunohistochemical approach for identifying M1 and M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage Polarisation: an Immunohistochemical Approach for Identifying M1 and M2 Macrophages | PLOS One [journals.plos.org]
Foundational Studies on PLX647 and Microglia Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational studies on PLX647 and its pivotal role in microglia depletion for neuroscience research. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction to this compound and Microglia Depletion
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the colony-stimulating factor 1 receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] Pharmacological inhibition of CSF1R has emerged as a powerful tool to achieve rapid and reversible depletion of microglia in preclinical models, enabling researchers to investigate their roles in both healthy and diseased states.[1][3] this compound is a potent and highly specific dual inhibitor of FMS (CSF1R) and KIT kinases.[4][5] Its ability to cross the blood-brain barrier allows for effective targeting and elimination of microglia within the CNS.[3][6]
Mechanism of Action: CSF1R Inhibition
This compound exerts its effects by competitively binding to the ATP-binding pocket of the CSF1R kinase, preventing its autophosphorylation and the subsequent downstream signaling cascade that is essential for microglial survival. This inhibition leads to the apoptosis of microglia, resulting in their depletion from the CNS.
Signaling Pathway
The binding of CSF1R ligands, CSF1 and IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream pathways crucial for microglial function and survival. This compound blocks this initial phosphorylation step.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other commonly used CSF1R inhibitors for microglia depletion.
Table 1: Inhibitor Potency
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | FMS (CSF1R), KIT | 28 (FMS), 16 (KIT) | - | [4] |
| PLX3397 (Pexidartinib) | CSF1R, KIT, FLT3 | 20 (CSF1R), 10 (KIT) | - | [4][7] |
| PLX5622 | CSF1R | - | 5.9 | [4][8] |
| GW2580 | CSF1R | - | - | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Bioavailability (F) | AUC (h·ng/mL) | Reference(s) |
| Mouse | Intravenous | 2 | - | - | [5] |
| Mouse | Oral gavage | 10 | 45% - 81% | 6,400 | [5] |
| Mouse | Oral gavage | 40 | 45% - 81% | 53,300 | [5] |
| Rat | Intravenous | 2 | - | - | [5] |
| Rat | Oral gavage | 10 or 40 | 45% - 81% | - | [5] |
AUC: Area under the concentration curve.
Table 3: Microglia Depletion Efficacy
| Compound | Species | Dose | Duration | Depletion Efficiency | Reference(s) |
| PLX3397 | Mouse | 290 ppm in chow | 3 days | ~50% | [3] |
| PLX3397 | Mouse | 290 ppm in chow | 3 weeks | Up to 99% | [3] |
| PLX3397 | Mouse | 600 ppm in chow | 7 days | ~99% | [3] |
| PLX5622 | Mouse | 1200 ppm in chow | 3 days | >80% | [3] |
| PLX5622 | Mouse | 1200 ppm in chow | 7 days | ~95% | [9] |
Experimental Protocols
The following outlines a general methodology for inducing microglia depletion in mice using CSF1R inhibitors formulated in chow, a common and non-invasive administration route.[1][3]
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization: House mice in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Formulation: The CSF1R inhibitor (e.g., this compound, PLX5622, PLX3397) is typically formulated in standard rodent chow at a specified concentration (e.g., 1200 ppm for PLX5622).[8][9] Control animals receive the same chow without the inhibitor.
-
Administration: Provide the formulated chow to the experimental group ad libitum.[9]
-
Duration of Treatment: The duration of treatment will depend on the desired level of depletion. Significant depletion can be observed within 3-7 days, with near-complete depletion after 2-3 weeks.[3][9]
-
Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, and food consumption.
-
Verification of Depletion:
-
Immunohistochemistry (IHC): Perfuse animals and collect brain tissue. Stain brain sections with microglia-specific markers such as Ionized calcium-binding adapter molecule 1 (Iba1) or P2Y12 to visualize and quantify the reduction in microglia numbers.[3][9]
-
Flow Cytometry: Isolate single-cell suspensions from brain tissue and use flow cytometry to quantify the population of microglia, typically identified as CD11b-positive and CD45-intermediate (CD11b+/CD45int).[9]
-
Off-Target Effects and Considerations
While CSF1R inhibitors are highly effective for microglia depletion, it is crucial to consider potential off-target effects.
-
Peripheral Macrophages: CSF1R is also expressed by peripheral macrophages and other myeloid cells. Systemic administration of CSF1R inhibitors will also deplete these cell populations, which could have implications for systemic immunity.[10]
-
Other Kinases: Some CSF1R inhibitors, like PLX3397, also inhibit other receptor tyrosine kinases such as c-Kit and FLT3, which can lead to broader biological effects.[3][7] PLX5622 exhibits higher specificity for CSF1R compared to PLX3397.[1][7]
-
Osteoclasts and Mast Cells: As CSF1R and KIT signaling are important for osteoclasts and mast cells, respectively, inhibitors like this compound can affect these cell populations.[5]
-
Blood-Brain Barrier: Studies suggest that microglia depletion using CSF1R inhibitors does not compromise the integrity of the blood-brain barrier.[6][11]
Conclusion
This compound and other CSF1R inhibitors have become indispensable tools in neuroscience research, providing a robust method for studying the multifaceted roles of microglia. A thorough understanding of their mechanism of action, quantitative properties, and potential off-target effects is essential for the rigorous design and interpretation of experiments. This guide provides a foundational resource to aid researchers in the effective application of these powerful pharmacological agents.
References
- 1. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should We Open Fire on Microglia? Depletion Models as Tools to Elucidate Microglial Role in Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An updated assessment of microglia depletion: current concepts and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of PLX647: A Dual FMS and KIT Kinase Inhibitor
Introduction
PLX647 is a potent and highly selective dual inhibitor of the FMS and KIT receptor tyrosine kinases, which play crucial roles in regulating the development and function of macrophages and mast cells, respectively.[1] Developed from a 7-azaindole (B17877) scaffold, this compound has demonstrated significant therapeutic potential in preclinical models of inflammation and cancer.[2] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Design
The discovery of this compound originated from a scaffold-based drug discovery campaign that screened over 20,000 low-molecular-weight compounds against multiple kinases.[2] This effort identified the 7-azaindole scaffold as a promising starting point for kinase inhibitor development.[2] A key structural feature of this series is the interaction of a hydrogen bond acceptor with the backbone NH of the aspartate residue in the conserved Asp-Phe-Gly (DFG) motif of the kinase.[3]
In the design of this compound, a pyridine (B92270) ring was incorporated as the central component to provide an endocyclic nitrogen atom as the hydrogen bond acceptor.[3] This modification, combined with a 3-methylene linker, resulted in a series of compounds with potent inhibitory activity against both FMS and KIT kinases.[3] The chemical name for this compound is 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine.[4]
Mechanism of Action
This compound exerts its biological effects by binding to the auto-inhibited state of FMS and KIT kinases.[4] This binding mode is distinct from other kinase inhibitors like sunitinib (B231) and imatinib.[4] By inhibiting FMS and KIT, this compound selectively blocks the proliferation, migration, and activation of key cell populations controlled by these receptors, including macrophages, osteoclasts, and mast cells.[3][4]
Signaling Pathway Inhibition
The binding of ligands, such as colony-stimulating factor 1 (CSF-1) to FMS or stem cell factor (SCF) to KIT, induces receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades that regulate cellular processes like proliferation, differentiation, and survival.[5][6] this compound blocks these initial steps, thereby inhibiting the subsequent signaling pathways.
Quantitative Data
The inhibitory activity and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| FMS | 0.028[3] |
| KIT | 0.016[3] |
| FLT3 | 0.091[4] |
| KDR | 0.13[4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in an in vitro enzymatic assay.
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Target Pathway | IC50 (µM) |
| BCR-FMS expressing cells | FMS | 0.092[1] |
| M-NFS-60 | FMS (ligand-dependent) | 0.380[1] |
| BCR-KIT expressing Ba/F3 cells | KIT | 0.180[1] |
| M-07e | KIT (ligand-dependent) | 0.230[1] |
| MV4-11 | FLT3-ITD | 0.11[3] |
| OCI-AML5 | Wild-type FLT3 | 1.6[3] |
| Ba/F3 cells expressing BCR-KDR | KDR | 5.0[3] |
| HUVECs (VEGF-stimulated) | KDR | 3.0[3] |
IC50 values represent the concentration of this compound required to inhibit 50% of cellular proliferation.
Table 3: Kinome Selectivity of this compound
This compound was screened against a panel of 400 kinases at a concentration of 1 µM.[3][4] In addition to FMS and KIT, only nine other kinases showed more than 50% inhibition at this concentration.[4] This demonstrates the high selectivity of this compound.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
Methodology:
-
Reaction Setup: Kinase reactions are typically performed in a 96-well plate format. Each well contains the purified kinase enzyme, a biotinylated substrate peptide, and ATP.
-
Compound Addition: this compound is serially diluted and added to the reaction wells at various concentrations. Control wells receive vehicle only.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by capturing the biotinylated peptide on a streptavidin-coated plate and detecting the phosphopeptide with a specific antibody.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the proliferation of various cell lines.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition for each concentration of this compound. IC50 values are then determined from the dose-response curves.
In Vivo Preclinical Models
Objective: To evaluate the effect of this compound on macrophage accumulation in an acute kidney inflammation model.
Methodology:
-
Model Induction: The left ureter of mice is surgically ligated to induce obstruction and subsequent inflammation.
-
Treatment: Mice are treated with this compound or vehicle control, typically via oral gavage, starting from the day of surgery and continuing for the duration of the experiment (e.g., 7 days).
-
Tissue Collection and Analysis: At the end of the study, kidneys are harvested. Macrophage accumulation is assessed by immunohistochemistry using macrophage-specific markers such as F4/80 or CD68. Macrophage proliferation can be evaluated by co-staining for a proliferation marker like Ki67. Blood samples can also be collected to measure circulating monocyte levels.[4]
Objective: To assess the analgesic efficacy of this compound in a model of cancer-induced bone pain.
Methodology:
-
Tumor Cell Implantation: Cancer cells (e.g., osteolytic tumor cells) are injected into the intramedullary space of the femur of mice.
-
Treatment: Once bone lesions and pain behaviors are established, mice are treated with this compound or vehicle.
-
Pain Assessment: Pain-related behaviors, such as mechanical allodynia (sensitivity to non-painful stimuli), are measured at baseline and at various time points after treatment.
-
Histological Analysis: At the end of the study, the femurs are collected for histological analysis to assess bone destruction.[4]
Objective: To evaluate the efficacy of this compound in a model of inflammatory arthritis.
Methodology:
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant to induce arthritis. A booster injection is given after 21 days.
-
Treatment: Treatment with this compound, a positive control (e.g., prednisolone), or vehicle is initiated upon the onset of clinical signs of arthritis.
-
Clinical Scoring: The severity of arthritis is assessed regularly by scoring the paws for erythema, swelling, and joint rigidity.
-
Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, synovitis, and bone erosion.[4]
Conclusion
This compound is a highly potent and selective dual inhibitor of FMS and KIT kinases, developed through a rational, scaffold-based drug discovery approach. Its mechanism of action, centered on the inhibition of key immune cell populations, has been validated in a range of in vitro and in vivo models. The preclinical data strongly support its potential as a therapeutic agent for inflammatory diseases and certain types of cancer. The detailed characterization of its activity and selectivity provides a solid foundation for its further development and clinical investigation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
PLX647 for In Vitro Macrophage Polarization Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of PLX647, a potent kinase inhibitor, for use in in vitro studies of macrophage polarization. It covers the mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, offering a comprehensive resource for designing and executing experiments to modulate macrophage phenotypes.
Introduction: Macrophage Polarization and the CSF1R Axis
Macrophages are highly plastic immune cells that adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, is classically defined by two main states: the pro-inflammatory M1 phenotype, which is critical for host defense, and the anti-inflammatory M2 phenotype, involved in tissue repair and immune suppression.
The Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R (also known as c-Fms), play a pivotal role in the survival, proliferation, differentiation, and function of macrophages.[1] The CSF1/CSF1R signaling axis is a key driver of M2-like polarization, often associated with pro-tumoral and immunosuppressive functions in various disease models.[1][2] Therefore, inhibiting this pathway presents a compelling strategy to modulate macrophage function and repolarize them from an M2 to a more pro-inflammatory, anti-tumoral M1 state.
This compound is a potent, selective, dual inhibitor of the CSF1R and KIT receptor tyrosine kinases, making it a valuable tool for investigating the role of CSF1R signaling in macrophage biology.[3]
This compound: Mechanism of Action and Quantitative Profile
This compound functions as an ATP-competitive inhibitor that binds to the juxtamembrane domain of CSF1R, stabilizing the kinase in its inactive, autoinhibitory conformation and thereby preventing downstream signaling.[3][4] Its efficacy and selectivity have been characterized in various assays.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing essential parameters for experimental design.
| Target Kinase | IC50 (nM) | Reference |
| FMS (CSF1R) | 28 | [3] |
| KIT | 16 | [3] |
| FLT3 | 91 | [5] |
| KDR | 130 | [5] |
| Table 1: Kinase inhibitory profile of this compound. |
| Cell Line / Type | Application | Recommended Concentration | Notes | Reference |
| RAW 264.7 | Inhibition of CSF1R Phosphorylation | 1 µM | Pre-treatment for 1 hour prior to CSF1 stimulation. | [6] |
| HIV-Infected Macrophages | Reduction of Cell Viability | "Clinically relevant concentrations" | Specific concentration not stated, but efficacy was demonstrated. | [2][7][8] |
| Bone Marrow-Derived Macrophages (BMDMs) | M2 Polarization Inhibition | 0.1 - 1 µM (Inferred) | Based on effective concentrations of the similar compound PLX3397.[9][10] | [9][10] |
| Table 2: Recommended concentrations of this compound for in vitro macrophage studies. |
| Marker Type | M1 Markers (Expected Outcome) | M2 Markers (Expected Outcome) | Rationale / Notes |
| Gene Expression | ↑ Nos2 (iNOS), ↑ Tnf, ↑ Il6 | ↓ Arg1, ↓ Mrc1 (CD206), ↓ Il10 | Inhibition of M2-polarizing CSF1R signaling is expected to reduce M2 gene expression. This may indirectly favor an M1 phenotype or revert cells to a neutral M0 state. |
| Protein Expression | ↑ iNOS, ↑ CD86 | ↓ Arginase-1, ↓ CD206 | Consistent with changes in gene expression, protein levels of key polarization markers are expected to shift away from the M2 phenotype. |
| Table 3: Expected effects of this compound on macrophage polarization markers. These predictions are based on the known mechanism of CSF1R inhibition and published data for the analogous inhibitor PLX3397.[9][10] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound targets the CSF1R signaling cascade, which is central to macrophage function and M2 polarization. Upon binding its ligand (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules that activate pro-survival and pro- M2 pathways like PI3K/AKT and MAPK/ERK.[1] this compound blocks this initial phosphorylation event.
References
- 1. researchgate.net [researchgate.net]
- 2. macrophage scavenger receptor-mediated: Topics by Science.gov [science.gov]
- 3. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | RUO [benchchem.com]
- 4. Frontiers | Cutting edges and therapeutic opportunities on tumor-associated macrophages in lung cancer [frontiersin.org]
- 5. Targeting tumour microenvironment by tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Airway Epithelial Cell-Derived Colony Stimulating Factor-1 Promotes Allergen Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current and Future Therapeutic Strategies for Lentiviral Eradication from Macrophage Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microglia Depletion in Mice using PLX647
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of various neurological diseases. Understanding their precise functions often requires their selective depletion in vivo. PLX647 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R signaling is essential for the survival, proliferation, and differentiation of microglia.[1] Inhibition of this pathway leads to the rapid and efficient depletion of microglia from the CNS, providing a powerful tool for studying their roles in health and disease.[2]
These application notes provide a detailed protocol for the use of this compound for in vivo microglia depletion in mice, including information on its mechanism of action, dosing strategies, and methods for verifying depletion. While this compound is a known CSF1R inhibitor, it is important to note that its sister compounds, PLX5622 and PLX3397, are more extensively documented in the literature for microglia depletion studies. Therefore, where specific data for this compound is limited, information from these closely related compounds is provided for reference and guidance.
Mechanism of Action: CSF1R Signaling Pathway
This compound exerts its microglia-depleting effect by inhibiting the CSF1R signaling pathway. The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to the receptor triggers its dimerization and autophosphorylation. This initiates a downstream signaling cascade involving pathways such as PI3K/Akt, JNK, and ERK1/2, which are crucial for microglial survival and proliferation.[3][4] By blocking the ATP-binding site of the CSF1R kinase domain, this compound prevents this signaling cascade, leading to apoptosis and subsequent depletion of microglia.
Quantitative Data Summary
The following tables summarize quantitative data for CSF1R inhibitors used for in vivo microglia depletion in mice. Note that while the focus is on this compound, more extensive data is available for PLX5622 and PLX3397.
Table 1: Dosage and Administration of CSF1R Inhibitors
| Compound | Administration Route | Dosage | Vehicle/Formulation | Reference |
| This compound | Oral Gavage | 80 mg/kg BID | Not specified | [3] |
| PLX5622 | Oral (Chow) | 1200 ppm | Formulated in AIN-76A rodent chow | [5] |
| PLX3397 | Oral (Chow) | 290 ppm | Formulated in rodent chow | [2] |
Table 2: Efficacy of Microglia Depletion with CSF1R Inhibitors
| Compound | Duration of Treatment | Depletion Efficiency | Brain Region | Reference |
| PLX5622 | 7 days | ~95% | CNS | [5] |
| PLX3397 | 3 days | ~50% | CNS | [2] |
| PLX3397 | 21 days | Up to 99% | CNS | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 80 mg/kg) and the weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve this compound: Weigh the calculated amount of this compound and add it to a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the final desired concentration.
-
Ensure complete dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Storage: Store the prepared formulation at 4°C for short-term use (up to one week). For longer storage, it is recommended to prepare fresh solutions.
Protocol 2: In Vivo Administration of this compound via Oral Gavage
Procedure:
-
Animal Handling: Acclimatize mice to handling and the gavage procedure to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered to each mouse based on its body weight and the concentration of the solution. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated dose.
-
Gently remove the gavage needle.
-
-
Frequency: Administer this compound twice daily (BID) for the desired treatment duration.
Protocol 3: Verification of Microglia Depletion
A. Immunohistochemistry (IHC)
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: anti-Iba1 (a common microglia marker)
-
Secondary antibody (fluorescently labeled or HRP-conjugated)
-
Microscope (fluorescence or bright-field)
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and collect the brains. Post-fix the brains in 4% PFA and then cryoprotect in a sucrose (B13894) solution. Section the brains using a cryostat or vibratome.
-
Staining: Perform standard immunohistochemical staining for Iba1.
-
Imaging and Analysis: Acquire images of relevant brain regions (e.g., cortex, hippocampus) using a microscope. Quantify the number of Iba1-positive cells to determine the percentage of microglia depletion compared to vehicle-treated control mice.
B. Flow Cytometry
Materials:
-
Freshly isolated mouse brain tissue
-
Enzymes for tissue dissociation (e.g., collagenase, DNase)
-
Fluorescently labeled antibodies: anti-CD11b, anti-CD45
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Isolate the brains and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Staining: Stain the cells with fluorescently labeled antibodies against CD11b and CD45. Microglia are typically identified as the CD11b+/CD45low population.
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of microglia in this compound-treated mice compared to controls.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a microglia depletion study using this compound.
Potential Off-Target Effects and Considerations
While this compound is a selective CSF1R inhibitor, it is important to consider potential off-target effects. CSF1R is also expressed by other myeloid cells, such as macrophages and osteoclasts. Therefore, systemic administration of this compound may also affect these peripheral cell populations. Researchers should carefully consider the potential impact on peripheral immune cells and bone homeostasis in their experimental design and interpretation of results. For studies requiring CNS-specific effects, the use of brain-penetrant inhibitors like this compound is advantageous, but peripheral effects cannot be entirely ruled out.
Conclusion
This compound is a valuable tool for the in vivo depletion of microglia in mice, enabling detailed investigation into their physiological and pathological roles. This protocol provides a comprehensive guide for its application, from preparation and administration to the verification of depletion. By carefully following these procedures and considering the potential for off-target effects, researchers can effectively utilize this compound to advance our understanding of the intricate functions of microglia in the central nervous system.
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia depletion as a therapeutic strategy: friend or foe in multiple sclerosis models? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX647 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions.[1][2][3] Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating the neuroinflammatory response.[1][3] In chronic disease states, sustained microglial activation can become detrimental, contributing to neuronal damage and disease progression.[3][4]
One therapeutic strategy gaining significant attention is the targeted depletion of microglia. This can be achieved through the inhibition of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor essential for the survival, proliferation, and differentiation of microglia and other macrophages.[5][6][7] PLX647 is a potent and selective CSF1R inhibitor. While its direct use in published neuroinflammation studies is less frequently reported than its analogs, such as Pexidartinib (PLX3397) and PLX5622, the principles of its application are based on the same mechanism of action.[5][8][9] These compounds effectively cross the blood-brain barrier to eliminate microglia, thereby allowing researchers to investigate the roles of these cells in both healthy and diseased states.[5]
These application notes provide a comprehensive overview of the recommended use of this compound and its analogs in preclinical neuroinflammation studies, based on existing literature.
Mechanism of Action: CSF1R Inhibition
This compound and other CSF1R inhibitors function by blocking the intracellular signaling cascade initiated by the binding of its ligands, CSF-1 and IL-34. This signaling is crucial for the survival of microglia. Inhibition of CSF1R leads to apoptosis of microglia, resulting in their depletion from the CNS.[7] This approach allows for the investigation of the consequences of microglial absence on neuroinflammatory processes and disease pathology. Upon cessation of treatment, the microglial population can repopulate, offering a model to study the dynamics of microglial function in the brain.[1][10]
Figure 1: Mechanism of this compound action on microglia via CSF1R inhibition.
Recommended Dosages and Administration
The administration of CSF1R inhibitors is most commonly achieved by formulating the compound into rodent chow for ad libitum feeding. This method ensures a steady and non-invasive delivery. Dosages can be adjusted to achieve either partial or near-complete depletion of microglia.
Table 1: Summary of PLX Analog Dosages in Neuroinflammation Studies
| Compound | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Pexidartinib (PLX3397) | Socially Isolated Mice | Not specified | Oral | 1-2 weeks | Inhibited microglial activation, recovered pro-/anti-inflammatory balance. | [1] |
| Pexidartinib (PLX3397) | Alzheimer's Disease Model Mice | Not specified | Oral | 1 month | Dramatic reduction of microglia, improvement in memory and cognition. | [11] |
| Pexidartinib (PLX3397) | Chronic Constriction Injury (CCI) Mouse Model | Not specified | Oral | 21 days pre-CCI, 28 days post-CCI | Ameliorated pain-related behaviors, reduced microglia. | [12][13] |
| PLX5622 | Traumatic Brain Injury (TBI) Mouse Model | 1200 ppm in chow | Oral (ad libitum) | 7 days | Depleted >95% of microglia, improved long-term motor and cognitive function. | [4] |
| PLX5622 | Sepsis Mouse Model | 300 ppm in chow (low-dose) | Oral (ad libitum) | 7 days | ~40% reduction in microglia, prevented long-term neurocognitive decline. | [14][15] |
| PLX5622 | Sepsis Mouse Model | 1200 ppm in chow (high-dose) | Oral (ad libitum) | 7 days | 70-80% reduction in microglia, but resulted in fatal outcomes. | [14][15] |
Note: While specific dosage data for this compound is limited in the reviewed literature, dosages for the structurally similar PLX3397 and PLX5622 typically range from 290 ppm to 1200 ppm in rodent chow to achieve significant microglial depletion.[4][5] It is critical to perform dose-response studies to determine the optimal concentration of this compound for the specific animal model and experimental goals.
Experimental Protocols
The following protocols are generalized from studies using CSF1R inhibitors for neuroinflammation research.
Protocol 1: Microglial Depletion in a Neurodegenerative Disease Model
This protocol is adapted from studies on Alzheimer's disease models.[11][13]
Objective: To investigate the role of microglia in the progression of neurodegenerative pathology.
Materials:
-
Animal model of neurodegeneration (e.g., 5xFAD mice)
-
This compound
-
Rodent chow (AIN-76A as a common base)
-
Cages and standard animal care facilities
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Histology and immunohistochemistry reagents (e.g., antibodies for Iba1, Aβ)
-
Microscope for imaging
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Assessment: Conduct baseline behavioral tests to assess cognitive function before treatment.
-
Drug Formulation: Formulate this compound into the rodent chow at the desired concentration. A control diet without the compound should also be prepared.
-
Treatment: Provide animals with ad libitum access to the this compound-formulated chow or the control diet for the planned duration (e.g., 4 weeks).
-
Behavioral Assessment: Perform behavioral tests at the end of the treatment period to evaluate cognitive outcomes.
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for analysis.
-
Analysis:
-
Perform immunohistochemistry on brain sections using antibodies against Iba1 to confirm microglial depletion.
-
Quantify neuropathological markers (e.g., amyloid plaques, neurofibrillary tangles).
-
Analyze inflammatory markers (e.g., cytokines) using techniques like ELISA or qPCR.
-
Protocol 2: Investigating Neuroinflammation in an Acute Injury Model
This protocol is based on studies of traumatic brain injury and lipopolysaccharide (LPS)-induced neuroinflammation.[4][5][16]
Objective: To determine the impact of microglial depletion on the acute neuroinflammatory response and subsequent neurological recovery.
Materials:
-
Animal model of acute brain injury (e.g., controlled cortical impact for TBI, or LPS injection)
-
This compound
-
Formulated and control rodent chow
-
Surgical equipment for inducing injury
-
Equipment for neurological function assessment (e.g., rotarod, grip strength)
-
Flow cytometry reagents
-
ELISA kits for cytokine measurement
Procedure:
-
Pre-treatment (Depletion): Administer this compound-formulated chow for a period sufficient to deplete microglia (e.g., 7 days) before inducing the injury.
-
Induction of Injury: Perform the surgical procedure for TBI or administer LPS to induce neuroinflammation.
-
Post-injury Treatment: Continue the this compound or control diet for the desired post-injury period.
-
Functional Assessment: Conduct neurological function tests at various time points post-injury to assess recovery.
-
Tissue and Blood Collection: Collect brain tissue and blood samples at the study endpoint.
-
Analysis:
-
Confirm microglial depletion in the brain via immunohistochemistry or flow cytometry.
-
Measure the levels of pro- and anti-inflammatory cytokines in the brain and plasma using ELISA.
-
Assess the extent of neuronal damage and neurodegeneration using histological staining (e.g., Fluoro-Jade B, NeuN).
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a neuroinflammation study using a CSF1R inhibitor like this compound.
References
- 1. Pexidartinib (PLX3397) through restoring hippocampal synaptic plasticity ameliorates social isolation-induced mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib treatment in Alexander disease model mice reduces macrophage numbers and increases glial fibrillary acidic protein levels, yet has minimal impact on other disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior [frontiersin.org]
- 10. Partial microglial depletion and repopulation exert subtle but differential effects on amyloid pathology at different disease stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Inflammation Improves Memory in Alzheimer's Model - Charlie Dunlop School of Biological Sciences [bio.uci.edu]
- 12. The Effect of Pexidartinib on Neuropathic Pain via Influences on Microglia and Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Formulating PLX647 in Rodent Chow for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of the dual FMS and KIT kinase inhibitor, PLX647, in rodent chow for oral administration in preclinical research. The information compiled is based on established methodologies for similar compounds and best practices in laboratory animal science.
Introduction
This compound is a potent and selective inhibitor of FMS and KIT kinases, making it a valuable tool for investigating the roles of macrophages, mast cells, and other myeloid-lineage cells in various physiological and pathological processes. Oral administration via medicated chow is a common and non-invasive method for delivering therapeutic agents to rodents in long-term studies, as it minimizes stress associated with repeated gavage. This document outlines the critical considerations and procedures for successfully formulating this compound into rodent chow.
Key Considerations for Formulation
Several factors must be carefully considered to ensure the successful and reproducible oral delivery of this compound in rodent chow.
-
Choice of Rodent Chow: The selection of the basal diet is a critical first step.
-
Purified Diets (e.g., AIN-76A, AIN-93G/M): These diets are composed of refined ingredients, offering high batch-to-batch consistency and minimizing the presence of confounding variables such as phytoestrogens or other bioactive compounds found in standard chows.[1][2][3] The use of a purified diet like AIN-76A is frequently reported for the formulation of similar PLX-family inhibitors.[4][5][6][7][8]
-
Standard (Grain-Based) Diets: While less defined, these may be suitable for some studies. However, their complex and variable composition can introduce experimental variability.[1][2]
-
-
Physicochemical Properties of this compound: Understanding the characteristics of this compound is crucial for formulation.
-
Solubility: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro use. For chow formulation, the powdered form of the compound is directly incorporated.
-
Stability: The stability of this compound to heat, light, and oxidation during the chow manufacturing process and during storage in the animal facility should be considered. It is advisable to protect the formulated chow from direct light and store it under controlled temperature and humidity.
-
-
Palatability: The addition of this compound may alter the taste and smell of the chow, potentially affecting food intake and, consequently, the actual dose received by the animals. It is essential to monitor food consumption, especially during the initial phase of administration. If palatability is an issue, the incorporation of flavorings or sweeteners by a commercial diet manufacturer can be explored.
-
Dosage and Homogeneity: Achieving a precise and uniform distribution of this compound throughout the chow is critical for consistent dosing. Commercial diet manufacturers have the equipment and expertise to ensure homogenous mixing.
Recommended Protocol: Outsourcing to a Commercial Vendor
The most reliable and reproducible method for obtaining this compound-formulated rodent chow is to partner with a specialized commercial vendor (e.g., Research Diets, Inc., Specialty Feeds). This approach ensures precise dosage, homogenous mixing, and a consistent control diet.
Experimental Workflow for Commercial Formulation
Caption: Workflow for commercial formulation of this compound in rodent chow.
In-House Formulation Protocol (Use with Caution)
While outsourcing is strongly recommended, this section provides a general protocol for researchers who must formulate the chow in-house. Note: This method may not achieve the same level of homogeneity and quality control as commercial preparations.
Materials
-
This compound powder
-
Powdered rodent chow (e.g., AIN-76A)
-
A suitable solvent for initial wetting (e.g., a small amount of corn oil or sterile water)
-
Planetary mixer or V-blender
-
Pellet mill (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, and respiratory protection.
Procedure
-
Calculate the Required Amount of this compound:
-
Determine the target dose in mg per kg of body weight per day (e.g., 40 mg/kg/day).
-
Estimate the average daily food consumption of the rodents (e.g., mice consume approximately 4-5 g of chow per day).
-
Calculate the required concentration of this compound in the chow (mg of this compound per kg of chow).
-
Formula: Concentration (mg/kg chow) = (Target Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Food Intake (kg/day)
-
-
Geometric Dilution for Mixing:
-
Weigh the calculated amount of this compound powder.
-
In a suitable container, mix the this compound with an equal amount of powdered chow.
-
Continue adding an equal volume of chow to the mixture and mixing thoroughly at each step until all the chow has been incorporated. This geometric dilution method is crucial for achieving a homogenous mixture.
-
A small amount of a wetting agent like corn oil can be added to the initial this compound powder to reduce dust and aid in adhesion to the chow particles.
-
-
Pelletizing (Optional):
-
If a pellet mill is available, the mixed powder can be pelletized. This can improve palatability and reduce spillage. The addition of a small amount of sterile water may be necessary to achieve the correct consistency for pelleting.
-
-
Storage:
-
Store the formulated and control chow in airtight, light-protected containers at 4°C.
-
Data Presentation: Dosages of Similar PLX Inhibitors in Rodent Chow
| Compound | Concentration in Chow | Equivalent Dose (approx.) | Basal Diet | Species | Reference |
| PLX3397 | 40 mg/kg/day (formulated to dose) | 40 mg/kg/day | Mouse Chow | Mouse | [9] |
| PLX3397 | 600 ppm (mg/kg chow) | ~90 mg/kg/day | Not Specified | Mouse | [10][11] |
| PLX3397 | 189.5 mg/kg chow | ~28 mg/kg/day | Standard Chow | Rat | [12] |
| PLX3397 | 300 mg/kg HED | ~45 mg/kg/day | High-Energy Diet | Rat | [12] |
| PLX5622 | 1200 ppm (mg/kg chow) | ~180 mg/kg/day | AIN-76A | Mouse | [4][5][6][7][8] |
| PLX5622 | 300 ppm (mg/kg chow) | ~45 mg/kg/day | AIN-76A | Mouse | [7] |
Note: The equivalent dose in mg/kg/day is an estimation and can vary based on the actual food intake and body weight of the animals.
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the receptor tyrosine kinases FMS (CSF1R) and KIT. This inhibition blocks downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of various cell types, most notably macrophages and mast cells.
Caption: Signaling pathway inhibited by this compound.
Alternative Oral Administration Methods
If formulating this compound in chow is not suitable for the experimental design (e.g., for acute dosing or studies requiring precise temporal control of administration), several alternative methods for voluntary oral administration can be considered:
-
Medicated Jelly or Gel: Incorporating the drug into a palatable, sweetened gelatin or a commercially available diet gel can encourage voluntary consumption.[13][14][15][16] This method allows for precise, time-controlled dosing.
-
Palatable Dough/Pills: A semi-solid pill or dough can be formulated with flavor-masking agents and sweeteners to improve acceptance.
-
Drinking Water: If this compound has sufficient water solubility and stability, it can be administered in the drinking water. However, this method can be less precise due to variations in water intake.
These alternative methods often require a training period for the animals to accustom them to the new food item.
Conclusion
Formulating this compound in rodent chow is a feasible and effective method for long-term oral administration in preclinical studies. The most robust and reproducible approach is to collaborate with a commercial diet manufacturer to ensure accurate and homogenous formulation. When designing studies, careful consideration of the basal diet, potential palatability issues, and appropriate control groups is essential for obtaining reliable and interpretable data. By following the guidelines and protocols outlined in this document, researchers can successfully implement this dosing strategy in their in vivo experiments.
References
- 1. Improving Reproducibility to Enhance Scientific Rigor through Consideration of Mouse Diet [mdpi.com]
- 2. Diet composition as a source of variation in experimental animal models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choice of Laboratory Rodent Diet May Confound Data Interpretation and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]
- 5. jneurosci.org [jneurosci.org]
- 6. 2.6. The colony stimulating factor 1 receptor (CSF1R) antagonist, PLX5622 administration [bio-protocol.org]
- 7. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX647 Solution Preparation and Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX647 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT). It is a valuable tool for investigating cellular signaling pathways and for preclinical drug development. The successful execution of long-term in vitro experiments using this compound is critically dependent on the correct preparation and storage of its solutions to ensure stability and maintain its biological activity. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for assessing their stability, particularly for long-term cell culture experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Primary solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL | An alternative organic solvent for stock solutions. |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Demonstrates the limited solubility in aqueous buffers.[1] |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Stability |
| -20°C | DMSO | Up to 1 year | Stable.[2] |
| -80°C | DMSO | Up to 2 years | Stable for long-term storage.[2] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Table 3: Stability of this compound Working Solutions in Aqueous/Cell Culture Media
Direct, long-term stability data for this compound in cell culture media at 37°C is not extensively published. Small molecule inhibitors can be susceptible to degradation in aqueous environments at physiological temperatures. Therefore, it is recommended to prepare working solutions fresh for each experiment. For long-term experiments where this is not feasible, the stability of this compound in the specific cell culture medium should be empirically determined. The following table outlines the parameters for a typical stability study.
| Parameter | Recommended Condition | Purpose |
| Temperature | 37°C | To mimic physiological conditions in cell culture. |
| Time Points | 0, 2, 4, 8, 24, 48, 72 hours (or longer as needed) | To assess degradation over the course of the experiment. |
| Media Conditions | Complete cell culture medium (with and without serum) | To evaluate the effect of media components and serum proteins on stability. |
| Analysis Method | HPLC-MS | To accurately quantify the remaining concentration of the active compound.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities (e.g., ≤10 mg), it is advisable to add the solvent directly to the manufacturer's vial to avoid transfer loss.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 417.8 g/mol . Volume (L) = (Mass (g) / 417.8 g/mol ) / 0.010 mol/L
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into single-use, sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
CRITICAL: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[3]
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO alone in the cell culture medium. The final DMSO concentration in the vehicle control should match the highest concentration of DMSO in the experimental conditions.
-
Immediate Use: It is strongly recommended to use the freshly prepared working solutions immediately to minimize potential degradation.
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the half-life and degradation rate of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound working solution in the desired cell culture medium (with and without serum)
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile, low-adhesion multi-well plates or tubes
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation: Prepare a working solution of this compound in the cell culture medium to be tested at the final experimental concentration.
-
Incubation: Aliquot the prepared solution into multiple sterile, low-adhesion tubes or wells of a multi-well plate. Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from the incubated solutions. The sample at time 0 serves as the baseline concentration.
-
Sample Processing: Process the collected aliquots for HPLC-MS analysis. This may involve protein precipitation (e.g., with cold acetonitrile) and centrifugation to remove media components.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. This data can be used to determine the degradation kinetics and half-life of the compound under the specific experimental conditions.[3]
Visualizations
Caption: Experimental workflow for this compound solution preparation and stability testing.
Caption: Simplified signaling pathway inhibited by this compound.[4]
References
Application Notes: Administering PLX647 via Oral Gavage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PLX647, a potent dual inhibitor of FMS and KIT kinases, via oral gavage in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Introduction to this compound
This compound is a selective small-molecule inhibitor targeting the receptor tyrosine kinases FMS (colony-stimulating factor 1 receptor, CSF1R) and KIT.[1] These kinases are crucial regulators of the survival, proliferation, differentiation, and function of various cell types, including macrophages, osteoclasts, and mast cells.[1] By inhibiting FMS and KIT, this compound can modulate the tumor microenvironment, reduce inflammation, and impact bone metabolism, making it a valuable tool for preclinical research in oncology, immunology, and inflammatory diseases.[1]
Mechanism of Action: this compound selectively binds to the ATP-binding pocket of FMS and KIT kinases, preventing their autophosphorylation and the activation of downstream signaling cascades.[1] This blockade disrupts cellular processes that are dependent on these pathways, such as the differentiation of tumor-associated macrophages (TAMs), which are known to promote tumor progression.[1]
Applications in Murine Models
This compound has demonstrated efficacy in various rodent models, highlighting its therapeutic potential. Its primary applications involve the modulation of macrophages and mast cells.
-
Oncology: By depleting pro-tumorigenic TAMs, this compound can alter the immune microenvironment of tumors, potentially sensitizing them to other anti-cancer therapies.[1] Its sister compound, PLX3397, has shown efficacy in a mouse breast cancer model by depleting TAMs.[1]
-
Inflammatory Diseases: this compound has been effective in models of inflammation, such as collagen-induced arthritis, by depleting infiltrating macrophages.[1]
-
Cancer-Induced Bone Pain: The compound has shown analgesic effects and the ability to protect bone from damage by osteolytic tumor cells by inhibiting osteoclast activity.[1]
-
Mast Cell-Mediated Conditions: this compound inhibits mast cell degranulation, as demonstrated in a passive cutaneous anaphylaxis (PCA) mouse model.[1]
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in mice, providing essential data for dose selection and scheduling. Following oral gavage, this compound exhibits dose-related systemic exposure with good bioavailability.[1]
| Parameter | 10 mg/kg Oral Dose | 40 mg/kg Oral Dose | Unit | Reference |
| AUC (Area Under the Curve) | 6,400 | 53,300 | h·ng/mL | [1] |
| Mean Bioavailability (F) | 45 - 81 | 45 - 81 | % | [1] |
| Average Plasma Concentration | ~0.5 | ~6 | µM | [1] |
Note: The average plasma concentrations achieved at these doses correspond approximately to the cellular IC50 and IC90 for FMS and KIT inhibition, respectively.[1]
Protocols: this compound Administration via Oral Gavage
This compound Formulation for Oral Gavage
A stable and homogenous suspension is critical for accurate dosing. While specific formulation details for this compound are proprietary, a common vehicle for oral gavage of similar small molecules can be adapted.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)[2]
-
Alternative Vehicle: 2% methylcellulose with 0.5% Tween 80 in sterile water[3]
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
Procedure:
-
Calculate the total amount of this compound and vehicle required for the entire study, including a slight overage to account for potential loss.
-
If using a mortar and pestle, wet the this compound powder with a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.
-
Transfer the suspension to a sterile conical tube.
-
Place the tube on a magnetic stirrer and stir continuously at a low-to-medium speed to maintain homogeneity until and during dosing.
Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering a substance via oral gavage to mice. It is crucial to perform this technique with care to minimize animal stress and prevent injury.[2]
Materials:
-
Mouse of appropriate strain and age (e.g., C57BL/6, BALB/c)[3][4]
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved, with a 2.25-mm ball tip for adult mice)[2]
-
1 mL syringe
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation: Ensure the this compound suspension is being continuously mixed to prevent settling. Draw the calculated dose volume into the syringe. A typical gavage volume is 0.2 mL for a 20-25g mouse (approximately 10 mL/kg).[2][5]
-
Animal Restraint: Restrain the mouse by firmly scruffing the loose skin over the neck and back to immobilize the head and prevent the animal from turning.[2] The mouse's body should be held securely with the head and neck in a straight line with the esophagus.
-
Needle Insertion: Gently introduce the gavage needle into the side of the mouth, advancing it along the upper palate.
-
Advancement: As the tip of the needle reaches the back of the throat, the mouse will instinctively swallow. Gently advance the needle down the esophagus into the stomach. There should be no resistance; if resistance is felt, withdraw the needle immediately and restart.
-
Dose Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.
-
Withdrawal: Smoothly and slowly withdraw the gavage needle in a single motion.
-
Monitoring: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[2]
Example Experimental Workflow: Tumor Model
This workflow provides a general outline for an efficacy study of this compound in a syngeneic mouse tumor model.
Dosing Regimen Example:
-
Model: MMTV-PyMT model of mammary carcinogenesis or K14-HPV-16 model of cervical carcinogenesis.[6]
-
Treatment Initiation: Begin dosing when tumors reach a palpable size or a predetermined volume (e.g., 100 mm³).[7]
-
Dose: Administer this compound at a dose of 40-80 mg/kg daily via oral gavage.[1] A higher dose of 200 mg/kg was used for a similar CSF1R inhibitor, BLZ945.[6]
-
Duration: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.[6]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight and overall health status.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
Application Notes and Protocols for CSF1R Inhibitor Treatment in Chronic Neuroinflammation
Topic: Standard PLX647 Treatment Duration for Chronic Neuroinflammation Audience: Researchers, scientists, and drug development professionals.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical tyrosine kinase for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS). In the context of chronic neuroinflammation, which is a hallmark of many neurodegenerative diseases and CNS injuries, microglia can adopt a persistent, pro-inflammatory state that contributes to neuronal damage. Pharmacological inhibition of CSF1R presents a powerful tool to modulate this microglial response. By depleting and subsequently allowing the repopulation of the microglial niche, it is possible to replace chronically activated microglia with new, potentially more homeostatic cells.
This document provides detailed application notes and protocols for the use of CSF1R inhibitors, with a focus on this compound and its closely related, extensively studied analogs PLX3397 (Pexidartinib) and PLX5622, for the treatment of chronic neuroinflammation in preclinical rodent models.[1][2][3][4] These compounds are brain-penetrant and can be administered orally, offering a versatile method for studying the role of microglia in CNS disorders.[2][5][6]
Mechanism of Action: CSF1R Inhibition
CSF1R signaling is essential for the viability of microglia.[3] Ligands such as CSF1 and IL-34 bind to CSF1R, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation. CSF1R inhibitors like this compound, PLX3397, and PLX5622 are small molecules that competitively bind to the ATP-binding pocket of the CSF1R kinase domain, preventing its activation and leading to apoptosis of microglia.[3][7]
Data Presentation: Quantitative Outcomes of CSF1R Inhibition
The efficacy and duration of CSF1R inhibitor treatment can be quantified through various metrics. The following tables summarize typical results from preclinical studies using PLX5622 and PLX3397, which are expected to be comparable for this compound.
Table 1: Microglial Depletion Efficiency
| Compound & Dose | Treatment Duration | Model/Species | Depletion Efficiency | Reference(s) |
| PLX5622 (1200 ppm) | 7 days | Wild-type Mice | ~95% | [6][8] |
| PLX5622 (1200 ppm) | 5 days | Wild-type Mice | ~90% | [5] |
| PLX5622 (1200 ppm) | 10-24 weeks | 5xFAD Mice | 97-100% | [5][9] |
| PLX5622 (300 ppm) | 7 days | Sepsis Model Mice | ~40% (Partial) | [10][11] |
| PLX3397 (600 ppm) | 7 days | Wild-type Mice | ~80% | [3] |
| PLX3397 (Pexidartinib) | 1-2 weeks | Rodent Models | Significant depletion | [1][12] |
Table 2: Treatment Timelines and Paradigms
| Experimental Goal | Typical Duration | Description | Key Outcomes | Reference(s) |
| Acute Depletion | 7-14 days | Continuous treatment to achieve maximal microglia elimination. | Rapid removal of microglia to study their immediate role. | [1][8][13] |
| Chronic Depletion | 4 weeks to 6+ months | Long-term continuous treatment in chronic disease models. | Prevents microglial contribution to ongoing pathology. | [5][7][14] |
| Depletion & Repopulation | 7-day treatment + withdrawal | Deplete microglia, then stop treatment to allow repopulation. | Replaces endogenous microglia with new cells. | [1][6][13] |
| Partial Depletion / Reprogramming | 7-12 days (low dose) | Use of a lower dose to partially deplete or modulate microglia. | Attenuates neuroinflammation without complete elimination. | [10][11][15] |
Experimental Protocols
Protocol 1: Chronic Microglial Depletion in a Mouse Model of Neuroinflammation
This protocol is designed for long-term elimination of microglia to assess their role in the progression of chronic neuroinflammatory conditions, such as in Alzheimer's disease models.
1. Materials:
-
CSF1R Inhibitor (e.g., PLX5622 or PLX3397/Pexidartinib)
-
Powdered rodent chow (e.g., AIN-76A)
-
Control diet (AIN-76A without inhibitor)
-
Experimental animals (e.g., 5xFAD mice)
2. Diet Formulation:
-
PLX5622 is typically formulated at a concentration of 1200 ppm (1200 mg of PLX5622 per kg of chow).[5][7][8]
-
PLX3397 is often formulated at 600-660 mg/kg in chow.[2][16]
-
The compound is mixed into the powdered chow by a specialized diet provider (e.g., Research Diets, Inc.) to ensure homogeneity.
3. Treatment Paradigm:
-
Begin treatment before or at the onset of significant pathology. For example, in 5xFAD mice, treatment can start at 1.5 months of age.[5]
-
Provide the formulated chow ad libitum for the desired duration, which can range from 4 weeks to 6 months.[5][7][14]
-
House a control group of animals that receive the same chow without the inhibitor.
-
Monitor animal weight and health regularly, as high doses can sometimes lead to weight loss.[2]
4. Endpoint Analysis:
-
At the end of the treatment period, collect brain tissue for analysis.
-
Verification of Depletion: Perform immunohistochemistry (IHC) for microglial markers (Iba1, P2Y12) or flow cytometry for CD11b+/CD45int cells to confirm microglial elimination.[6][8]
-
Assessment of Neuroinflammation: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via qPCR or ELISA.[17]
-
Pathology Assessment: Analyze disease-specific pathology (e.g., amyloid plaque load in Alzheimer's models).[5]
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive and motor function.
Protocol 2: Microglial Depletion and Repopulation
This protocol is used to study the effects of replacing the entire microglial population. It involves a short-term depletion phase followed by a withdrawal period to allow for repopulation.
1. Materials:
-
Same as Protocol 1.
2. Treatment Paradigm:
-
Administer CSF1R inhibitor-formulated chow (e.g., 1200 ppm PLX5622) ad libitum for a short duration, typically 7 days, to achieve near-complete depletion.[8][13]
-
After the depletion phase, return the animals to the control diet (standard chow).
-
Euthanize cohorts of animals at different time points after inhibitor withdrawal (e.g., 7 days, 2 weeks, 4 weeks) to study the dynamics of repopulation and the phenotype of the new microglia.[13]
3. Endpoint Analysis:
-
Depletion/Repopulation Dynamics: Quantify microglial numbers at each time point using IHC or flow cytometry. This will show the rate of repopulation.[8]
-
Phenotypic Analysis: Characterize the repopulated microglia using morphological analysis and markers for activation states.
-
Functional Assessment: Evaluate neurological recovery or changes in pathology after microglial replacement in relevant disease or injury models.[8][18]
Considerations and Limitations
-
Off-Target Effects: While highly selective for CSF1R, these inhibitors can affect other cells expressing the receptor, such as peripheral macrophages and monocytes, especially at high doses.[2][17][19] This can impact systemic immunity, which may be a confounding factor in some disease models.[10][19]
-
Sex Differences: The response to CSF1R inhibitors can differ between sexes, with male mice sometimes exhibiting greater microglial depletion than females.[20] It is crucial to include both sexes in experimental designs.
-
Compound Choice: PLX5622 is reported to have better blood-brain barrier penetrance compared to PLX3397, which may lead to more efficient and consistent microglial depletion in the CNS.[5]
-
Partial vs. Complete Depletion: The choice of dose and duration allows for either near-complete elimination or partial depletion. Partial depletion with lower doses may be sufficient to modulate neuroinflammation while minimizing effects on peripheral immunity.[10][11][15]
-
Continuous vs. Transient Depletion: Continuous, long-term depletion may not be a viable therapeutic strategy due to the essential homeostatic functions of microglia.[1] Short-term depletion to stimulate microglia renewal is often considered a more feasible approach.[1][12]
References
- 1. Repurposing of pexidartinib for microglia depletion and renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. jneurosci.org [jneurosci.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Long‐term reprogramming of primed microglia after moderate inhibition of CSF1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 20. The microglial response to inhibition of Colony-stimulating-factor-1 receptor by PLX3397 differs by sex in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microglia Repopulation Dynamics Using PLX5622
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PLX5622 to study the dynamics of microglia repopulation in preclinical research. This powerful tool allows for the controlled and reversible depletion of microglia, offering a unique window into their roles in central nervous system (CNS) homeostasis, disease, and repair.
Introduction to PLX5622
PLX5622 is a potent, orally bioavailable, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R signaling is critical for the survival, proliferation, and differentiation of microglia.[4][5] By selectively targeting this receptor, PLX5622 administration leads to the rapid and widespread depletion of microglia throughout the CNS.[1][2][6] A key feature of this compound is its reversibility; upon withdrawal of PLX5622, the microglial population repopulates the brain, providing a valuable model to study their origin, development, and functional integration.[1][6]
Mechanism of Action: CSF1R Inhibition
Microglia are critically dependent on the signaling pathway initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to the CSF1R. This interaction triggers the dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades that promote microglial survival and proliferation. PLX5622 acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, effectively blocking these survival signals and leading to microglial apoptosis.
Quantitative Data on Microglia Depletion and Repopulation
The following tables summarize the typical quantitative outcomes of PLX5622 treatment and withdrawal in adult mice, based on published literature.
Table 1: Microglia Depletion with PLX5622 (1200 ppm in chow)
| Treatment Duration | Species/Model | Brain Region | Depletion Efficiency | Citation(s) |
| 3 days | Mouse | Hippocampus | ~94% | [7] |
| 7 days | Mouse (C57BL/6) | Whole Brain | ~85-95% | [2][6][8] |
| 7 days | Mouse (Young) | Hippocampus | ~90% | [6] |
| 7 days | Mouse (Aged) | Hippocampus | ~70% | [6] |
| 14 days | Mouse (Young) | Hippocampus | ~90% | [6] |
| 1-2 weeks | Mouse | N/A | >99% | [7] |
| 10 weeks | Mouse (5XFAD) | Cortex | >99% | [3] |
| 21 days | Mouse | N/A | Maintained maximal depletion | [9] |
Table 2: Microglia Repopulation Following PLX5622 Withdrawal
| Time After Withdrawal | Species/Model | Key Observations | Citation(s) |
| 3 days | Mouse (C57BL/6) | Repopulating cells appear; enlarged/amoeboid morphology. | [6][8] |
| 7 days | Mouse (C57BL/6) | Rapid proliferation, potential overshoot in cell numbers. Microglia numbers not different from controls. | [2][6] |
| 21 days | Mouse (C57BL/6) | Microglia numbers and morphology return to control levels. | [8] |
| 28 days | Mouse (Aged) | Microglial cell densities and morphologies restored to young adult levels. | [6] |
Experimental Workflow and Protocols
A typical study investigating microglia repopulation dynamics involves three phases: baseline characterization, depletion with PLX5622, and repopulation after withdrawal.
Protocol 1: PLX5622 Administration for Microglia Depletion
This protocol describes the standard method for depleting microglia in mice using PLX5622-formulated chow.
Materials:
-
PLX5622 formulated in AIN-76A rodent chow (commonly at 1200 ppm).[2][6][10]
-
Control AIN-76A rodent chow.[2]
-
Experimental animals (e.g., C57BL/6 mice).[6]
Procedure:
-
Acclimation: House mice according to institutional guidelines and allow them to acclimate.
-
Baseline (Optional): For baseline measurements, maintain a cohort of animals on the control AIN-76A diet.
-
Depletion: To initiate microglia depletion, replace the standard chow with the PLX5622-formulated chow.[2] Provide ad libitum access.[2]
-
Repopulation: To study repopulation, switch the mice from the PLX5622 chow back to the control AIN-76A diet.[2] The day of the switch is considered Day 0 of repopulation.
-
Tissue Collection: Euthanize animals and collect brain tissue at desired time points during depletion or repopulation for analysis.
Protocol 2: Immunohistochemistry (IHC) for Microglia Visualization
This protocol provides a general workflow for fluorescent IHC to identify and analyze microglia using the markers Iba1 and TMEM119.[11][12] TMEM119 is specific to resident microglia, while Iba1 labels both microglia and infiltrating myeloid cells.[11][13]
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose (B13894) solutions (e.g., 30% in PBS).
-
Blocking buffer (e.g., 10% normal horse serum, 0.3% Triton X-100 in PBS).
-
Primary antibodies:
-
Rabbit anti-Iba1 (e.g., Wako 019-19741, typical dilution 1:1000).
-
Rat anti-TMEM119 (e.g., Abcam ab209064, typical dilution 1:250).[14]
-
-
Fluorescently-labeled secondary antibodies (e.g., anti-rabbit, anti-rat).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[15] Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 30-50 µm thick sections using a cryostat or microtome.[15]
-
Washing and Blocking: Wash sections in PBS (3 x 5 minutes).[15] Block for 1-2 hours at room temperature in blocking buffer to reduce non-specific binding.[15]
-
Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C (or up to 72 hours for TMEM119).
-
Washing: Wash sections in PBS (3 x 5 minutes).[15]
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[15]
-
Counterstaining and Mounting: Wash sections in PBS. Incubate with DAPI for nuclear staining. Mount sections onto slides using an appropriate mounting medium.
-
Imaging: Visualize sections using a confocal or fluorescence microscope. Analyze microglial density, morphology, and distribution.[11]
Protocol 3: Flow Cytometry for Microglia Quantification
This protocol outlines a method for isolating and quantifying microglia from brain tissue using flow cytometry.
Materials:
-
Myelin removal solution (e.g., Percoll gradient).[16][17][18]
-
FACS buffer (e.g., PBS with 2% FBS).
-
Viability dye (e.g., 7-AAD).[19]
-
Fluorescently-conjugated antibodies:
Procedure:
-
Brain Dissociation: Following perfusion with cold PBS, rapidly dissect the brain region of interest. Mechanically and enzymatically dissociate the tissue to create a single-cell suspension. Digestion with accutase has been shown to result in high microglial yields.[16][17]
-
Myelin Removal: Remove myelin debris, which can interfere with flow cytometry. A Percoll gradient is a commonly used and effective method.[16][18]
-
Cell Staining:
-
Resuspend the cell pellet in FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD11b, anti-CD45) on ice, protected from light.
-
Wash the cells with FACS buffer.
-
Add a viability dye just before analysis to exclude dead cells.[19]
-
-
Flow Cytometry Analysis:
Expected Outcomes and Considerations
The use of PLX5622 provides a robust model, but researchers should be aware of potential confounding factors and interpret results accordingly.
Key Considerations:
-
Repopulated Microglia Phenotype: Repopulating microglia may initially exhibit an activated or pro-inflammatory phenotype before maturing.[20][21] Studies have shown they can be more phagocytic and express different gene profiles compared to the original resident microglia.[7][21]
-
Off-Target Effects: While highly selective for CSF1R, PLX5622 can affect peripheral myeloid and lymphoid cell populations, which could have implications for studies involving neuroinflammation or peripheral immune infiltration.[22][23][24] It has been shown to reduce a population of circulating monocytes.[22]
-
Age and Disease Model: The efficiency of depletion and the dynamics of repopulation can vary with the age and disease state of the animal model. For instance, depletion may be less efficient in aged mice.[6]
-
Dosage: While 1200 ppm is the most common and effective dose for near-complete depletion, lower doses (e.g., 300 ppm) can be used for partial depletion studies, resulting in about 40% microglial loss.[4]
By carefully designing experiments and considering these factors, researchers can effectively use PLX5622 to gain significant insights into the fundamental biology of microglia and their role in CNS health and disease.
References
- 1. biofargo.com [biofargo.com]
- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Replacement of microglia in the aged brain reverses cognitive, synaptic, and neuronal deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microglial repopulation resolves inflammation and promotes brain recovery after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 10. 2.3. Microglial depletion [bio-protocol.org]
- 11. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 12. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Repopulated microglia after pharmacological depletion decrease dendritic spine density in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior [frontiersin.org]
- 23. pnas.org [pnas.org]
- 24. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Efficacy of PLX647 in Murine Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, and progressive destruction of cartilage and bone. Macrophages and osteoclasts are key cellular mediators in the pathogenesis of RA.[1] Macrophages, abundant in the inflamed synovial tissue, produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, perpetuating the inflammatory cascade.[1][2] Osteoclasts, differentiated from monocytic precursors, are responsible for bone resorption, leading to the characteristic erosions seen in RA.[3]
PLX647 (Pexidartinib) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[4] The CSF1R signaling pathway is crucial for the differentiation, survival, and proliferation of macrophages and osteoclasts.[5][6] By inhibiting CSF1R, this compound is hypothesized to deplete these pathogenic cell populations in the arthritic joint, thereby reducing inflammation and preventing structural damage. These application notes provide a detailed protocol for evaluating the therapeutic efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares many pathological features with human RA.[2][7]
Signaling Pathway of this compound Action
This compound targets the CSF1R, a receptor tyrosine kinase. Binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including PI3K/Akt and MAPK/ERK, are essential for the survival, proliferation, and differentiation of myeloid lineage cells. In the context of arthritis, this signaling promotes the maturation of monocytes into pro-inflammatory macrophages and bone-resorbing osteoclasts. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of CSF1R and thereby abrogating these downstream effects.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for RA due to its pathological and immunological similarities to the human disease.[7][8]
3.1.1. Animals
-
Strain: DBA/1 mice (highly susceptible to CIA).[9]
-
Age: 8-10 weeks at the time of primary immunization.
-
Sex: Male (tend to exhibit a more synchronous and severe disease course).
-
Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[9]
3.1.2. Reagents
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound (Pexidartinib).
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
3.1.3. Induction of Arthritis
-
Primary Immunization (Day 0): Prepare an emulsion by mixing equal volumes of CII solution and CFA until a stable emulsion is formed (a drop does not disperse in water). Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of CII per mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of equal volumes of CII solution and IFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at a site near the primary injection. This delivers a second dose of 100 µg of CII.[9]
This compound Dosing Regimen
Based on preclinical studies with Pexidartinib (B1662808) in mice, a therapeutic dosing regimen is proposed.[1]
-
Treatment Groups:
-
Vehicle Control (oral gavage, daily)
-
This compound (40 mg/kg, oral gavage, daily)
-
Positive Control (e.g., Methotrexate, 1 mg/kg, intraperitoneal injection, 3 times/week)
-
-
Preparation of this compound: Suspend this compound powder in the vehicle solution to the desired concentration (e.g., 4 mg/mL for a 10 mL/kg dosing volume).
-
Administration:
-
Therapeutic Protocol: Begin dosing on the day of arthritis onset (clinical score ≥ 1) for each individual mouse and continue daily for 21 days. This approach mimics clinical treatment scenarios.
-
Prophylactic Protocol (Optional): Begin dosing on Day 21 (day of booster immunization) and continue daily for 21-28 days to assess the compound's ability to prevent or delay arthritis onset.
-
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for assessing the efficacy of this compound in the CIA mouse model.
References
- 1. The CSF1 receptor inhibitor pexidartinib (PLX3397) reduces tissue macrophage levels without affecting glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 3. researchgate.net [researchgate.net]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PLX647 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX647 is a potent and highly specific dual inhibitor of FMS and KIT kinases, with IC50 values of 28 nM and 16 nM, respectively.[1][2] It plays a crucial role in cancer and inflammation research by targeting signaling pathways involved in the proliferation and survival of various cell types, including macrophages and mast cells.[3][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇F₃N₄ | [2] |
| Molecular Weight | 382.38 g/mol | [2] |
| Appearance | Crystalline solid | |
| Storage (Solid) | -20°C | [2] |
| Purity | ≥99% | [1] |
| Solubility in DMSO | ≥19.1 mg/mL | [2] |
| Solubility in Ethanol | ≥1.63 mg/mL (with gentle warming and sonication) | [2] |
| Aqueous Solubility | 14 µM | [2] |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the FMS and KIT receptor tyrosine kinases. This inhibition blocks the downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of specific cell lineages.[2][3]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps under sterile conditions in a laminar flow hood.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 3.824 mg of this compound.
-
Dissolution: Transfer the weighed this compound to a sterile tube. Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][5]
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[6][7]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][6] The stock solution is stable for up to 2 years at -80°C and 1 year at -20°C.[1]
Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is advisable to perform serial dilutions rather than a single large dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For instance, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7][8]
Quality Control and Best Practices
-
Solubility Check: After preparing the stock solution, visually inspect it for any precipitation. If precipitation occurs upon dilution into aqueous media, consider lowering the final concentration or using a different formulation if compatible with your experimental setup.[9]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain its stability and activity.[1][9]
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental samples) in your experiments to account for any effects of the solvent on cell viability and function.[7]
-
Stability: While stock solutions in DMSO are generally stable when stored properly, it is good practice to prepare fresh working solutions for each experiment from a frozen aliquot.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | c-Kit | c-Fms | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of Microglia Depletion with PLX647
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically involved in brain development, homeostasis, and the pathogenesis of neurological diseases.[1][2][3] Understanding their precise roles has been significantly advanced by techniques that allow for their selective depletion. Pharmacological inhibition of the colony-stimulating factor 1 receptor (CSF1R) has emerged as a highly effective and reversible method for achieving rapid and sustained microglia depletion.[1][2][4][5] PLX647 and other CSF1R inhibitors, such as PLX3397 and PLX5622, are orally bioavailable small molecules that cross the blood-brain barrier and induce apoptosis in microglia, which are critically dependent on CSF1R signaling for their survival and proliferation.[1][4][6]
These application notes provide detailed protocols for the in vivo imaging of microglia depletion in preclinical models using this compound, with a focus on two-photon microscopy and Positron Emission Tomography (PET).
Mechanism of Action of this compound
This compound is a potent inhibitor of the CSF1R, a receptor tyrosine kinase.[1] In the brain, CSF1R is predominantly expressed by microglia.[7] The binding of its ligands, CSF-1 and IL-34, to CSF1R activates downstream signaling pathways crucial for microglial survival, proliferation, and differentiation.[6] By blocking the ATP-binding pocket of the receptor, this compound inhibits its kinase activity, leading to the cessation of these survival signals and subsequent apoptosis of microglia.[6]
Quantitative Data on Microglia Depletion
The efficacy of microglia depletion using CSF1R inhibitors can be quantified using various methods, including immunohistochemistry and flow cytometry. The following tables summarize typical depletion efficiencies reported in the literature.
| CSF1R Inhibitor | Dose | Duration | Depletion Efficiency | Brain Region | Animal Model | Reference |
| PLX3397 | 290 ppm in chow | 3 days | ~50% | Whole Brain | Adult WT Mice | [1] |
| PLX3397 | 290 ppm in chow | 3 weeks | up to 99% | Whole Brain | Adult WT Mice | [1] |
| PLX3397 | 600 ppm in chow | 7 days | ~99% | Whole Brain | Adult WT Mice | [1] |
| PLX5622 | 1200 ppm in chow | 7 days | ~95% | Whole Brain | Adult Mice | [8] |
| PLX3397 | 290 mg/kg | 7 days | ~70% (males) | Cortex & Hippocampus | Adult Mice | [9] |
| PLX3397 | 290 mg/kg | 7 days | ~30-50% (females) | Cortex & Hippocampus | Adult Mice | [9] |
Experimental Protocols
Protocol 1: Microglia Depletion using this compound Formulated in Chow
This protocol describes the oral administration of this compound for microglia depletion in mice.
Materials:
-
This compound
-
Standard rodent chow (e.g., AIN-76A)
-
Chow formulation service or equipment for custom diet preparation
-
Experimental animals (e.g., C57BL/6 mice)
-
Animal housing facilities
Procedure:
-
Chow Formulation:
-
Determine the desired concentration of this compound in the chow. A common and effective dose for the related compound PLX5622 is 1200 ppm.[8] For PLX3397, doses range from 290 ppm to 600 ppm.[1]
-
Have the this compound-formulated chow prepared by a commercial vendor or mix it in-house, ensuring homogeneous distribution of the compound.
-
Prepare a control diet (placebo) of the same chow formulation without the inhibitor.
-
-
Animal Acclimation:
-
Acclimate the animals to the housing facility for at least one week before the start of the experiment.
-
Provide standard chow and water ad libitum.
-
-
Treatment Administration:
-
Confirmation of Depletion:
Protocol 2: In Vivo Two-Photon Imaging of Microglia
This protocol outlines the procedure for imaging microglia dynamics in living mice following this compound treatment. This technique is ideal for longitudinal studies of microglia depletion and repopulation at high resolution.[10][11][12][13][14]
Materials:
-
Transgenic mice with fluorescently labeled microglia (e.g., CX3CR1-GFP mice)
-
This compound-treated and control mice
-
Two-photon microscope with a Ti:Sapphire laser
-
Surgical tools for cranial window implantation
-
Anesthesia (e.g., isoflurane)
-
Head-plate for animal fixation
-
Data acquisition and analysis software
Procedure:
-
Cranial Window Implantation:
-
Animal Preparation for Imaging:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Secure the animal to the microscope stage using the implanted head-plate.
-
Maintain the animal's body temperature at 37°C.
-
-
Two-Photon Imaging:
-
Use the two-photon microscope to locate the region of interest through the cranial window.
-
Tune the laser to the appropriate excitation wavelength for the fluorescent protein (e.g., ~920 nm for GFP).
-
Acquire z-stacks of images to capture the three-dimensional morphology and distribution of microglia.
-
For longitudinal studies, image the same animal at different time points (e.g., baseline before treatment, during depletion, and after withdrawal of this compound to observe repopulation).[15] Use blood vessel patterns as landmarks to relocate the same imaging field.[15]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/FIJI) to quantify microglia density, morphology, and dynamics.
-
Compare the data from this compound-treated and control animals.
-
Protocol 3: In Vivo PET Imaging of Microglia
PET imaging allows for the non-invasive, whole-brain assessment of microglia status by targeting molecules that are highly expressed in these cells, such as the translocator protein (TSPO) or CSF1R itself.[16][17][18]
Materials:
-
PET scanner
-
Radioligand targeting a microglia-specific marker (e.g., [18F]DPA-714 for TSPO, or [11C]CPPC for CSF1R)[7][16]
-
This compound-treated and control mice
-
Anesthesia (e.g., isoflurane)
-
Animal holder for the PET scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Place the animal in the scanner's holder and maintain anesthesia throughout the scan.
-
-
Radioligand Injection:
-
Administer a bolus injection of the radioligand intravenously (e.g., via the tail vein).
-
-
PET Data Acquisition:
-
Acquire dynamic or static PET scans over a specified period (e.g., 60 minutes post-injection).
-
A concurrent CT or MRI scan can be performed for anatomical co-registration.[19]
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Quantify the radioligand uptake in different brain regions, often expressed as the Standardized Uptake Value (SUV) or by kinetic modeling to determine the volume of distribution (VT).[17]
-
A reduction in the PET signal in this compound-treated animals compared to controls indicates successful microglia depletion.[7][16]
-
Concluding Remarks
The use of this compound and other CSF1R inhibitors provides a powerful and controllable method for studying the roles of microglia in the healthy and diseased brain.[1] When combined with advanced in vivo imaging techniques such as two-photon microscopy and PET, researchers can gain unprecedented insights into the dynamics of microglia depletion and repopulation, and their impact on the surrounding neural environment. These protocols offer a framework for conducting such studies, which can be adapted to specific experimental needs and research questions.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools and Approaches for Studying Microglia In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tools and Approaches for Studying Microglia In vivo [frontiersin.org]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microglial response to inhibition of Colony-stimulating-factor-1 receptor by PLX3397 differs by sex in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-photon imaging of microglia in the mouse cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Chronic Two-Photon Imaging of Microglia in the Mouse Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vjneurology.com [vjneurology.com]
- 13. Frontiers | In vivo Two-Photon Imaging of Anesthesia-Specific Alterations in Microglial Surveillance and Photodamage-Directed Motility in Mouse Cortex [frontiersin.org]
- 14. [PDF] Two-photon imaging of microglia in the mouse cortex in vivo. | Semantic Scholar [semanticscholar.org]
- 15. Partial microglial depletion and repopulation exert subtle but differential effects on amyloid pathology at different disease stages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Longitudinal PET/MRI Study of Colony-Stimulating Factor 1 Receptor–Mediated Microglia Depletion in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microglial depletion and activation: A [11C]PBR28 PET study in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining PLX647 with Other Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX647 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FMS) and KIT proto-oncogene, receptor tyrosine kinase (KIT).[1] By inhibiting the colony-stimulating factor 1 receptor (CSF-1R), encoded by the FMS proto-oncogene, this compound effectively depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment (TME) that contribute to tumor progression, immunosuppression, and resistance to therapy.[2][3] The ability of this compound to modulate the TME provides a strong rationale for its use in combination with other anti-cancer therapies to enhance their efficacy. This document provides detailed application notes and protocols for combining this compound with other therapeutic modalities in preclinical cancer research.
Rationale for Combination Therapies
The primary mechanism of action of this compound that makes it a prime candidate for combination therapy is its ability to deplete TAMs.[2][3][4] TAMs are known to create an immunosuppressive TME by secreting cytokines like IL-10, recruiting regulatory T-cells (Tregs), and expressing immune checkpoint ligands such as PD-L1.[3][5] By reducing the number of TAMs, this compound can reprogram the TME from an immunosuppressive to an immunostimulatory state, thereby enhancing the activity of immunotherapies like immune checkpoint inhibitors.[2][4]
Furthermore, TAMs can contribute to resistance to chemotherapy and radiotherapy.[6] Their depletion by this compound can potentially sensitize tumors to these conventional treatments. Preclinical studies using CSF-1R inhibitors similar to this compound have demonstrated synergistic anti-tumor effects when combined with chemotherapy, radiotherapy, and other targeted therapies.[3][7]
Data Presentation: Efficacy of CSF-1R Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies using CSF-1R inhibitors closely related to this compound, demonstrating the potential synergistic effects of combination therapies.
Table 1: Synergistic Effect of a CSF-1R Inhibitor (Pexidartinib) in Combination with a BET Inhibitor (PLX51107) in a BrafV600E Syngeneic Melanoma Model. [3]
| Treatment Group | Average Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition vs. Vehicle |
| Vehicle | 1200 | - |
| PLX51107 | 800 | 33.3% |
| Pexidartinib (PLX3397) | 1000 | 16.7% |
| PLX51107 + Pexidartinib | 400 | 66.7% |
Table 2: Effect of a CSF-1R Inhibitor (PLX5622) on Immune Cell Infiltration in a Sonic Hedgehog-Medulloblastoma Mouse Model. [4]
| Treatment Group | % of CD45+ Cells - TAMs (IBA1+) | % of CD45+ Cells - Cytotoxic T-cells (CD8+) |
| Control | 60% | 5% |
| PLX5622 | 30% | 15% |
Table 3: Impact of Localized CSF-1R Inhibitor (Pexidartinib) Delivery on Macrophage Depletion and Anti-PD-1 Therapy Efficacy in a Post-Surgery Tumor Recurrence Model. [2]
| Treatment Group | % Macrophage Reduction in Tumor | Tumor Recurrence Rate |
| Saline | - | 100% |
| Anti-PD-1 | Not specified | 80% |
| Pexidartinib-NP@Gel | 60% | 60% |
| Pexidartinib-NP-P-aPD-1@Gel | 73.7% | 20% |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanisms of synergy when combining this compound with other therapies.
Caption: CSF-1R and KIT signaling pathways inhibited by this compound.
Caption: Proposed mechanism of synergy between this compound and immune checkpoint inhibitors.
Experimental Protocols
The following are representative protocols for preclinical studies evaluating the combination of this compound with other therapies. These protocols are based on methodologies from published studies using similar CSF-1R inhibitors.[2][3][4]
Protocol 1: In Vitro Assessment of Synergy with Chemotherapy
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., 4T1 murine breast cancer, YUMM1.7 murine melanoma)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
-
Combination index analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapeutic agent in complete medium. A constant ratio combination design is recommended for initial synergy screening.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with single-agent treatments and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use the dose-response data to calculate the IC50 for each single agent.
-
Input the single agent and combination data into a combination index software to determine the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Evaluation of this compound and Immune Checkpoint Inhibitor Combination in a Syngeneic Mouse Model
Objective: To assess the in vivo efficacy of combining this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) on tumor growth and the tumor immune microenvironment.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with B16F10 melanoma tumors)
-
This compound formulated for oral gavage (e.g., in a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween-80)
-
Anti-mouse PD-1 antibody (or corresponding isotype control)
-
Sterile PBS
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b)
-
Tissue dissociation reagents
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection)
-
This compound (e.g., 50 mg/kg, daily oral gavage) + Isotype control antibody
-
Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly intraperitoneal injection)
-
This compound + Anti-PD-1 antibody
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
-
Tumor and Spleen Analysis:
-
At the endpoint, harvest tumors and spleens.
-
Dissociate a portion of the tumor into a single-cell suspension.
-
Stain the single-cell suspensions with fluorescently labeled antibodies for immune cell phenotyping by flow cytometry.
-
Analyze the frequency and activation status of different immune cell populations (e.g., CD8+ T-cells, TAMs, Tregs).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Analyze flow cytometry data to compare the immune cell composition of the TME between treatment groups.
-
Caption: General experimental workflow for preclinical evaluation of this compound combinations.
Conclusion
The ability of this compound to deplete tumor-associated macrophages and modulate the tumor microenvironment provides a strong rationale for its use in combination with a variety of other cancer therapies. Preclinical evidence with similar CSF-1R inhibitors demonstrates significant potential for synergistic anti-tumor activity, particularly with immune checkpoint inhibitors. The protocols outlined in this document provide a framework for researchers to investigate and validate novel this compound-based combination strategies, with the ultimate goal of improving therapeutic outcomes for cancer patients.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of tumor associated macrophages enhances local and systemic platelet-mediated anti-PD-1 delivery for post-surgery tumor recurrence treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLX3397 inhibits the accumulation of intra-tumoral macrophages and improves BET inhibitor efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tumor microenvironment’s role in the response to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aging-us.com [aging-us.com]
- 7. Chloroquine combined with concurrent radiotherapy and temozolomide for newly diagnosed glioblastoma: a phase IB trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX647 Administration in Cancer-Induced Bone Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancer. The complex pathophysiology of CIBP involves interactions between tumor cells, bone cells, and immune cells, leading to peripheral and central sensitization. A key player in this process is the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the differentiation, survival, and function of macrophages and osteoclasts. Tumor-associated macrophages (TAMs) and osteoclasts contribute to tumor progression, bone destruction, and the release of pain-sensitizing mediators.
PLX647 is a potent and selective inhibitor of CSF1R. By targeting this receptor, this compound offers a promising therapeutic strategy to alleviate CIBP by modulating the activity of macrophages and osteoclasts within the bone microenvironment. These application notes provide detailed protocols for the administration of this compound in preclinical studies of cancer-induced bone pain, based on established methodologies with similar CSF1R inhibitors like pexidartinib (B1662808) (PLX3397).
Mechanism of Action
This compound inhibits the CSF1R signaling pathway, which is essential for the survival and differentiation of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. In the context of cancer-induced bone pain, this inhibition leads to a reduction in the number and activity of tumor-associated macrophages and osteoclasts. This, in turn, is expected to decrease tumor growth, attenuate bone resorption, and reduce the release of pro-nociceptive factors, thereby alleviating pain.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from preclinical studies investigating the effects of CSF1R inhibitors on cancer-induced bone pain. These values are illustrative and may vary depending on the specific tumor model, animal strain, and experimental conditions.
Table 1: this compound (or similar CSF1R inhibitor) Dosing and Administration
| Parameter | Details |
| Drug | This compound / Pexidartinib (PLX3397) |
| Animal Model | C3H/HeJ or C57BL/6 mice with intra-femoral tumor cell injection |
| Route of Administration | Oral gavage |
| Dosage | 40-50 mg/kg/day |
| Vehicle | 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC), 0.2% (v/v) Tween 80 in water |
| Treatment Duration | 14-21 days, starting 3-7 days post-tumor cell inoculation |
Table 2: Pain Behavior Assessment Outcomes
| Behavioral Test | Vehicle Control (Mean ± SEM) | This compound Treatment (Mean ± SEM) | Percent Reduction |
| Mechanical Allodynia (von Frey test, g) | 0.2 ± 0.05 | 0.8 ± 0.1 | ~300% increase in withdrawal threshold |
| Limb Use Score (0-4 scale) | 2.5 ± 0.3 | 1.0 ± 0.2 | ~60% improvement |
| Spontaneous Flinching (events/2 min) | 15 ± 2 | 5 ± 1 | ~67% reduction |
| Guarding Score (0-2 scale) | 1.5 ± 0.2 | 0.5 ± 0.1 | ~67% improvement |
Table 3: Histological and Molecular Endpoints
| Parameter | Vehicle Control (Mean ± SEM) | This compound Treatment (Mean ± SEM) | Percent Change |
| Osteoclast Number (per mm of bone surface) | 25 ± 3 | 8 ± 2 | ~68% reduction |
| Tumor-Associated Macrophages (F4/80+ cells/mm²) | 150 ± 20 | 40 ± 10 | ~73% reduction |
| Bone Destruction Score (0-4 scale) | 3.0 ± 0.4 | 1.2 ± 0.3 | ~60% reduction |
| Nerve Sprouting (CGRP+ fibers) | Increased | Reduced | Qualitative Reduction |
Experimental Protocols
Animal Model of Cancer-Induced Bone Pain
A widely used and reproducible model involves the injection of tumor cells into the intramedullary space of the femur in mice.
Materials:
-
Mouse strain: C3H/HeJ (for syngeneic sarcoma models) or C57BL/6 (for syngeneic Lewis Lung Carcinoma models).
-
Tumor cells: NCTC 2472 fibrosarcoma cells or Lewis Lung Carcinoma (LLC) cells.
-
Anesthetic: Isoflurane or ketamine/xylazine cocktail.
-
Surgical equipment: Scalpel, forceps, 27-gauge needle, Hamilton syringe, dental amalgam or bone wax.
Procedure:
-
Anesthetize the mouse and shave the surgical area around the knee.
-
Make a small incision over the patella and displace it to expose the distal femur.
-
Create a small hole in the femur using a 27-gauge needle.
-
Inject 1 x 10⁵ tumor cells in 10 µL of sterile PBS into the intramedullary cavity using a Hamilton syringe.
-
Seal the injection site with dental amalgam or bone wax to prevent tumor leakage.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal's health and the development of pain behaviors over the following days.
This compound Preparation and Administration
Materials:
-
This compound powder.
-
Vehicle components: Hydroxypropyl methylcellulose (HPMC), Tween 80, sterile water.
Procedure:
-
Prepare the vehicle by dissolving 0.5% (w/v) HPMC and 0.2% (v/v) Tween 80 in sterile water with gentle heating and stirring.
-
Once the vehicle has cooled to room temperature, suspend the this compound powder to the desired concentration (e.g., 4-5 mg/mL for a 40-50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the this compound suspension or vehicle to the mice via oral gavage once daily.
Behavioral Assessment of Pain
Pain-related behaviors should be assessed at baseline before tumor inoculation and at regular intervals post-surgery.
1. Mechanical Allodynia (von Frey Test):
-
Place the mouse in a Plexiglas chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
2. Limb Use:
-
Observe the mouse's spontaneous ambulation in a clear chamber.
-
Score the use of the tumor-bearing limb on a scale of 0 to 4, where 0 is normal use and 4 is complete lack of use.
3. Spontaneous Pain (Flinching/Guarding):
-
Place the mouse in a clear observation chamber.
-
Count the number of spontaneous flinches (abrupt lifting of the paw) over a 2-minute period.
-
Score guarding behavior (holding the paw in an abnormal, protected posture) on a scale of 0 to 2.
Histological and Molecular Analysis
At the end of the study, euthanize the animals and collect relevant tissues for analysis.
1. Bone Histology:
-
Dissect the tumor-bearing femur and fix in 4% paraformaldehyde.
-
Decalcify the bone and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess tumor burden and bone destruction.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
2. Immunohistochemistry:
-
Stain bone sections or dorsal root ganglia (DRG) for markers of interest:
-
F4/80: To identify macrophages.
-
CGRP (Calcitonin Gene-Related Peptide): To assess nerve sprouting in the bone.
-
Logical Relationship Diagram
Conclusion
This compound represents a targeted therapeutic approach for the management of cancer-induced bone pain. The protocols outlined in these application notes provide a framework for preclinical studies to evaluate the efficacy of this compound in relevant animal models. By carefully assessing behavioral, histological, and molecular endpoints, researchers can gain valuable insights into the therapeutic potential of CSF1R inhibition for this challenging clinical condition. These studies are crucial for advancing the development of novel and more effective treatments for patients suffering from cancer-induced bone pain.
Application Notes and Protocols for Cell Viability Assays with PLX647 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with PLX647, a potent dual inhibitor of FMS and KIT receptor tyrosine kinases. The included methodologies are essential for characterizing the cytotoxic and cytostatic effects of this compound in various cancer cell lines.
Introduction
This compound is a small molecule inhibitor that selectively targets the FMS (colony-stimulating factor 1 receptor, CSF1R) and KIT receptor tyrosine kinases.[1][2][3][4][5] Dysregulation of these signaling pathways is implicated in the pathogenesis of numerous cancers, making this compound a compound of significant interest in oncology research. Accurate and reproducible assessment of cell viability is critical for determining the efficacy of this compound. This document outlines standard protocols for three commonly used cell viability assays: MTT, CellTiter-Glo®, and Trypan Blue exclusion.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the kinase activity of FMS and KIT.[1][2][3][4][5] This inhibition blocks downstream signaling cascades that are crucial for the proliferation, survival, and differentiation of cancer cells that are dependent on these pathways. The diagram below illustrates the signaling pathways targeted by this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by proliferation assays. This data provides a comparative measure of the compound's potency across different cellular contexts.
| Cell Line | Target(s) | IC50 (nM) |
| BCR-FMS Cells | FMS | 92 |
| BCR-KIT Ba/F3 Cells | KIT | 180 |
| M-NFS-60 | Endogenous FMS | 380 |
| M-07e | Endogenous KIT | 230 |
| MV4-11 | FLT3-ITD | 110 |
| Ba/F3 (BCR-KDR) | KDR (minimal) | 5000 |
Data sourced from MedchemExpress and other publications.[1][2]
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability is outlined in the diagram below. This process involves cell culture, treatment with this compound, and subsequent analysis using a chosen viability assay.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (DMSO concentration should match the highest concentration used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is a marker of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at the desired density in a volume appropriate for the plate format (e.g., 100 µL for 96-well plates).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Treatment: Add various concentrations of this compound to the wells. Include vehicle controls.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the luminescence signal of treated wells to that of the vehicle control wells.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.
Materials:
-
Cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Cell Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Incubate the cell-dye mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
Cell Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Conclusion
The selection of a cell viability assay depends on the specific experimental goals, cell type, and available equipment. The MTT and CellTiter-Glo® assays are suitable for high-throughput screening in multi-well plates, while the Trypan Blue exclusion assay provides a direct count of viable and non-viable cells. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | c-Kit | c-Fms | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
Application Notes and Protocols: Flow Cytometry Analysis of Microglia Following PLX647 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Colony-stimulating factor 1 receptor (CSF1R) is a critical component in the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[1][2][3] Pharmacological inhibition of CSF1R, through compounds such as PLX647, offers a powerful tool to study the roles of microglia in health and disease by enabling their depletion and subsequent repopulation.[2] Accurate and robust methods to analyze the dynamics of microglial populations following such treatments are essential for interpreting experimental outcomes. This document provides a detailed protocol for the preparation of single-cell suspensions from brain tissue and subsequent analysis of microglia by flow cytometry after in vivo treatment with the CSF1R inhibitor this compound.
Data Presentation
Table 1: Recommended Antibody Panel for Microglia Analysis
| Target | Fluorochrome | Clone | Supplier | Purpose |
| CD45 | PerCP-Cy5.5 | 30-F11 | BioLegend | Distinguish microglia (CD45low/int) from infiltrating leukocytes (CD45high) |
| CD11b | PE/Cy7 | M1/70 | BioLegend | General myeloid and microglia marker |
| TMEM119 | PE | 106-6 | Abcam | Specific marker for homeostatic microglia |
| P2RY12 | APC | S16007D | BioLegend | Specific marker for homeostatic microglia |
| CD68 | FITC | FA-11 | BioLegend | Marker for activated/phagocytic microglia |
| Ki-67 | Alexa Fluor 647 | 11F6 | BioLegend | Marker for proliferating cells (repopulation studies) |
| Viability Dye | e.g., Zombie Aqua | BioLegend | Exclude dead cells from analysis |
Table 2: Expected Outcomes of this compound Treatment on Microglia Populations
| Population | Expected Change after this compound | Key Markers for Identification |
| Homeostatic Microglia | Significant Depletion | CD11b+, CD45low/int, TMEM119+, P2RY12+ |
| Activated Microglia | Variable, may be depleted | CD11b+, CD45low/int, CD68+ |
| Repopulating Microglia | Increase after cessation of treatment | CD11b+, CD45low/int, Ki-67+ |
| Infiltrating Macrophages | Generally not depleted | CD11b+, CD45high |
Experimental Protocols
This protocol is optimized for the analysis of microglia from adult mouse brain tissue.
Brain Tissue Dissociation
Materials:
-
Adult mouse brain
-
GentleMACS C Tubes (Miltenyi Biotec)
-
Adult Brain Dissociation Kit (Miltenyi Biotec) or equivalent enzymatic digestion solution (e.g., Accutase)
-
GentleMACS Octo Dissociator with Heaters (Miltenyi Biotec)
-
Debris Removal Solution (Miltenyi Biotec)
-
Red Blood Cell Lysis Buffer
-
D-PBS (Gibco)
-
70 µm cell strainer
-
50 mL conical tubes
-
Refrigerated centrifuge
Procedure:
-
Perfuse the mouse transcardially with ice-old PBS to remove blood from the brain vasculature.[4]
-
Carefully dissect the brain and place it in a petri dish containing cold D-PBS.
-
Cut the brain into smaller pieces (approximately 6-8) using a scalpel.[4]
-
Transfer the tissue pieces into a gentleMACS C Tube.
-
Add the appropriate enzyme mix from the Adult Brain Dissociation Kit according to the manufacturer's instructions.[5] Alternatively, use a pre-warmed enzymatic solution like Accutase.
-
Tightly close the C Tube and place it on the gentleMACS Octo Dissociator with Heaters. Run the appropriate program for brain tissue dissociation (e.g., 37C_ABDK_01).[5][6]
-
Following dissociation, filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[4]
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[6]
-
Debris and Myelin Removal: Resuspend the cell pellet in a density gradient solution like Percoll or use a commercial debris removal solution to separate myelin and debris from the single-cell suspension.[7][8] Centrifuge as per the manufacturer's instructions.
-
Carefully aspirate the supernatant and the myelin layer, leaving the cell pellet.
-
If necessary, perform red blood cell lysis by resuspending the pellet in Red Blood Cell Lysis Buffer for a short incubation, followed by washing with PBS.
-
Resuspend the final cell pellet in FACS buffer (PBS with 2% FBS) for cell counting and subsequent staining.
Antibody Staining for Flow Cytometry
Materials:
-
Single-cell suspension from brain tissue
-
FACS buffer (PBS + 2% FBS)
-
Fc Block (e.g., TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability dye
-
FACS tubes (5 mL round-bottom)
Procedure:
-
Determine the cell concentration of your single-cell suspension using a hemocytometer or an automated cell counter.
-
Aliquot approximately 1-2 x 106 cells per FACS tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc blocking antibody (e.g., at a 1:200 dilution) to prevent non-specific antibody binding.[6] Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated primary antibodies for surface markers (CD45, CD11b, TMEM119, P2RY12, CD68) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.[6]
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
If performing intracellular staining for Ki-67, proceed with a fixation and permeabilization kit according to the manufacturer's protocol, followed by staining with the Ki-67 antibody.
-
Resuspend the cell pellet in 200-300 µL of FACS buffer for flow cytometry analysis.
-
Just before analysis, add a viability dye to distinguish live from dead cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on microglia.
Experimental Workflow Diagram
Caption: Experimental workflow for microglia analysis.
Flow Cytometry Gating Strategy
Caption: Gating strategy for identifying microglia populations.
References
- 1. CSF1R antagonism limits local restimulation of antiviral CD8+ T cells during viral encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Mouse Brain Processing for Microglia Isolation, Cell Separation, and Flow Cytometry [protocols.io]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Flow Cytometry Analysis of Microglial Phenotypes in the Murine Brain During Aging and Disease [bio-protocol.org]
- 7. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Microglia Depletion with CSF1R Inhibitors (PLX5622/PLX647)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting incomplete microglia depletion when using Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. While the query specifically mentioned PLX647, the more selective and widely documented compound for this application is PLX5622.[1] Both are potent CSF1R inhibitors that cross the blood-brain barrier, and the principles of microglia depletion and troubleshooting are largely applicable to both.[1][2] This guide will primarily focus on PLX5622, the current gold standard, while acknowledging the utility of related compounds like this compound.[3]
Frequently Asked Questions (FAQs)
What is the mechanism of action of PLX5622/PLX647?
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[2][4][5] The natural ligands for CSF1R are CSF1 (colony-stimulating factor 1) and IL-34.[6][7] PLX5622 and this compound are selective CSF1R inhibitors. By blocking this signaling pathway, these compounds induce apoptosis in microglia, leading to their depletion from the CNS.[2][8]
How are these inhibitors typically administered?
The most common and non-invasive method for administering PLX5622 is by formulating it into standard rodent chow, which is then provided to the animals ad libitum.[9][10][11] Oral gavage and intraperitoneal injections are also possible but less common for long-term depletion studies.[12]
What is the expected timeline for microglia depletion?
The degree of microglia depletion is dependent on the dose and duration of treatment. Using a standard dose of 1200 ppm PLX5622 in chow, significant depletion can be observed within a few days, with near-complete elimination (over 95%) typically achieved after 7 to 21 days of continuous treatment.[11][12][13]
Is microglia depletion reversible?
Yes, a key advantage of using CSF1R inhibitors is the reversibility of microglia depletion.[1][14] Upon withdrawal of the inhibitor from the diet, the microglial population begins to repopulate the CNS, primarily through the proliferation of surviving microglia.[2][13]
Troubleshooting Guide
Q1: My microglia depletion is incomplete. What are the possible reasons?
Incomplete microglia depletion can arise from several factors related to the experimental protocol and biological variability.
Possible Causes and Solutions:
-
Insufficient Dosage or Duration: The extent of depletion is dose- and time-dependent. Lower doses will result in partial depletion, and shorter treatment periods may not be sufficient for maximal elimination.[9]
-
Uneven Drug Consumption: Administration via chow relies on the animals' feeding habits. Reduced or inconsistent food intake can lead to suboptimal drug exposure.
-
Solution: Monitor food consumption, especially when starting the treatment, to ensure all animals are consuming the medicated chow. If consumption is an issue, consider alternative administration routes like oral gavage, though this is more labor-intensive.
-
-
Regional Differences in Depletion: The efficiency of microglia depletion can vary across different brain regions. Some areas, like the thalamus, may show more resistance to depletion compared to the cortex or hippocampus.[8]
-
Solution: When assessing depletion, analyze multiple brain regions relevant to your study. If a specific region is resistant, a longer treatment duration may be necessary.
-
-
Mouse Strain and Age: The genetic background and age of the mice can influence the susceptibility of microglia to CSF1R inhibition.
-
Solution: Be aware that different mouse strains may require optimization of the depletion protocol. It is crucial to include appropriate controls for the specific strain and age group in your experiment.
-
Q2: I am observing high variability in depletion efficiency between animals. Why is this happening?
High inter-animal variability is a common challenge in microglia depletion studies.
Possible Causes and Solutions:
-
Individual Differences in Chow Intake: As mentioned above, variations in how much each animal eats will directly impact the dose of the inhibitor they receive.
-
Solution: House animals individually during the treatment period to accurately monitor food intake per animal. Ensure easy access to the medicated chow.
-
-
Sex Differences: Some studies have reported sex-dependent differences in the efficacy of CSF1R inhibitors, potentially due to hormonal influences on drug metabolism or microglial biology.[8]
-
Solution: Include both male and female animals in your study design and analyze the data separately to account for any sex-specific effects.
-
-
Underlying Health Status: The health of the animals can affect drug metabolism and overall response to treatment.
-
Solution: Ensure all animals are healthy and free from infections or other stressors before beginning the depletion protocol.
-
Q3: Are there any off-target effects I should be aware of?
While PLX5622 is highly selective for CSF1R, it's important to be aware of potential off-target effects.[13][15]
Potential Off-Target Effects:
-
Peripheral Myeloid Cells: CSF1R is also expressed by other myeloid cells, such as monocytes and macrophages, throughout the body.[2] Therefore, treatment with PLX5622 can lead to a reduction in these peripheral immune cell populations, which could be a confounding factor in studies involving systemic inflammation or immune responses.[9][16]
-
CNS-Associated Macrophages: Macrophages located in the perivascular spaces, meninges, and choroid plexus also rely on CSF1R signaling and can be depleted by these inhibitors.[1]
Verification of Microglia Depletion
Accurate quantification of microglia depletion is essential for interpreting experimental results. The two most common methods are immunohistochemistry (IHC) and flow cytometry.
Protocol 1: Immunohistochemistry (IHC)
IHC allows for the visualization and quantification of microglia within the context of the brain tissue architecture.
Brief Methodology:
-
Tissue Preparation: Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding sites using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections with a primary antibody against a microglia-specific marker (e.g., Iba1, P2Y12, or TMEM119).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear marker like DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of microglia per unit area in different brain regions to determine the percentage of depletion compared to control animals.[6][17]
Protocol 2: Flow Cytometry
Flow cytometry provides a quantitative analysis of the number of microglia in a single-cell suspension from brain tissue.
Brief Methodology:
-
Single-Cell Suspension: Isolate brains and mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension.[18]
-
Myelin Removal: Remove myelin debris, which can interfere with flow cytometry, using a density gradient centrifugation method (e.g., Percoll) or myelin removal beads.[18][19]
-
Cell Staining:
-
Incubate the single-cell suspension with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorescently-conjugated antibodies to identify microglia. A common panel is CD11b and CD45, where microglia are identified as the CD11b+/CD45int (intermediate) population.[11][20][21] More specific markers like TMEM119 can also be included.[21]
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the live, single-cell population and then identify microglia based on their marker expression. The absolute number or percentage of microglia can be compared between treated and control groups.[11][18]
Data Presentation
Table 1: Recommended PLX5622 Dosing Regimens
| Parameter | Recommendation | Expected Outcome | Reference(s) |
| Formulation | 1200 ppm in AIN-76A chow | Standard for maximal depletion | [9][10][11][12] |
| Administration | Ad libitum access | Non-invasive, continuous dosing | [9][11] |
| Duration | 7 days | ~95% microglia depletion | [11] |
| 21 days | >99% microglia depletion | [12] | |
| Partial Depletion | 300 ppm in AIN-76A chow | ~40% microglia depletion | [9] |
Table 2: Common Markers for Microglia Identification
| Marker | Method of Detection | Notes | Reference(s) |
| Iba1 | IHC, Flow Cytometry | Pan-myeloid marker, also expressed by macrophages. | [6][17] |
| CD11b | Flow Cytometry, IHC | Pan-myeloid marker. Used with CD45 for flow cytometry. | [11][20] |
| CD45 | Flow Cytometry | Used to distinguish microglia (CD45int) from infiltrating myeloid cells (CD45hi). | [20][21] |
| TMEM119 | IHC, Flow Cytometry | Highly specific marker for homeostatic microglia. | [21][22] |
| P2Y12 | IHC | Specific marker for homeostatic microglia. | [11] |
Visualizations
CSF1R Signaling Pathway
Caption: CSF1R signaling pathway essential for microglia survival and proliferation.
Experimental Workflow
Caption: General experimental workflow for microglia depletion and verification.
References
- 1. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 6. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Microglial depletion [bio-protocol.org]
- 11. jneurosci.org [jneurosci.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biofargo.com [biofargo.com]
- 15. PLX5622 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Analysis of Mouse Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of flow cytometry and magnetic bead-based methods to enrich CNS single cell suspensions for quiescent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Established and emerging techniques for the study of microglia: visualization, depletion, and fate mapping [frontiersin.org]
- 21. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Potential off-target effects of PLX647 on other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the kinase inhibitor PLX647.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, orally active dual inhibitor of FMS-like tyrosine kinase 3 (FMS) and KIT kinase.[1][2] It binds to the auto-inhibited state of both kinases.[1]
Q2: Does this compound have known off-target effects on other kinases?
A2: Yes, while this compound is highly selective, it has been shown to inhibit a small number of other kinases, particularly at higher concentrations. In a screening panel of 400 kinases, only nine were inhibited by more than 50% when exposed to a 1 µM concentration of this compound.[1] The most significant off-targets identified are FLT3 and KDR.[1][2]
Q3: What are the IC50 values of this compound for its primary and major off-targets?
A3: The half-maximal inhibitory concentrations (IC50) for this compound against its primary and key off-target kinases have been determined through in vitro enzymatic assays and are summarized in the table below.
Q4: How can I experimentally determine the off-target profile of this compound in my own experimental system?
A4: Several methods can be employed to determine the kinase selectivity profile of this compound. A common and comprehensive approach is to perform a kinase panel screening using a competitive binding assay, such as the KINOMEscan™ platform, or a series of biochemical kinase activity assays. A detailed, representative protocol for a biochemical kinase inhibition assay is provided in the "Experimental Protocols" section of this guide.
Q5: What are some common issues to be aware of when performing kinase inhibitor profiling assays?
A5: Researchers may encounter several challenges during kinase inhibitor profiling. These can include compound interference with the assay signal (e.g., fluorescence), non-specific inhibition due to compound aggregation or reactivity, and the use of inappropriate ATP concentrations which can affect the apparent inhibitor potency. It is crucial to include proper controls, such as a known inhibitor for each kinase and a vehicle control (e.g., DMSO), to ensure data quality.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro enzymatic inhibitory potency of this compound against its primary targets and key off-target kinases.
| Kinase Target | IC50 (nM) | Target Type | Reference |
| KIT | 16 | Primary | [1][2] |
| FMS | 28 | Primary | [1][2] |
| FLT3 | 91 | Off-Target | [1][2] |
| KDR (VEGFR2) | 130 | Off-Target | [1][2] |
| Other Kinases | >300 | Off-Target | [1] |
Experimental Protocols
Protocol: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a detailed methodology for determining the inhibitory activity of this compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrates (peptides or proteins)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Further dilute the compound serial dilutions into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture (pre-mixed in kinase assay buffer) to each well to initiate the reaction. The final kinase and substrate concentrations should be optimized for each specific kinase, ideally with the substrate concentration at or near its Km.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ATP Depletion and ADP Conversion:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value for each kinase.
-
Visualizations
Caption: Signaling pathways primarily and secondarily inhibited by this compound.
Caption: Experimental workflow for biochemical kinase inhibitor profiling.
References
Technical Support Center: Managing Side Effects of Long-Term PLX647 Administration in Mice
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the dual FMS/KIT kinase inhibitor, PLX647, in long-term murine studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side effects and challenges encountered during in vivo experiments.
Disclaimer: Specific long-term toxicity data for this compound in mice is limited in the current scientific literature. Much of the guidance provided is extrapolated from studies on other CSF-1R inhibitors, such as PLX5622 and pexidartinib (B1662808) (PLX3397), and general principles of laboratory animal care. Researchers should always conduct pilot studies to determine the optimal dose and to monitor for any unanticipated adverse effects in their specific mouse model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly specific dual inhibitor of the colony-stimulating factor 1 receptor (CSF-1R, also known as FMS) and the KIT receptor tyrosine kinase.[1][2][3][4] By inhibiting CSF-1R, this compound blocks the signaling required for the proliferation, differentiation, and survival of macrophages, osteoclasts, and microglia.[1][5] Inhibition of KIT affects mast cells and other cell types where KIT signaling is crucial.[1][4]
Q2: What are the expected pharmacological effects of this compound in mice?
A2: this compound administration is expected to lead to a reduction in tissue macrophages, circulating monocytes, and osteoclasts.[1] This can result in anti-inflammatory effects and a reduction in bone resorption.[1] Studies have shown its efficacy in mouse models of collagen-induced arthritis, where it reduces inflammation and bone destruction.[1]
Q3: How should this compound be formulated and administered to mice?
A3: this compound is orally bioavailable.[1] For long-term studies, it is commonly formulated into the rodent diet at a specific concentration (e.g., parts per million, ppm) to ensure continuous administration. Custom diets can be prepared by specialized vendors. Alternatively, it can be administered by oral gavage, though this method is more labor-intensive and can induce stress in the animals.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is highly selective for FMS and KIT, it may have some off-target activity, particularly at higher concentrations.[2] Researchers should be aware of potential off-target effects and consider including appropriate controls in their experiments.[6][7]
Troubleshooting Guides
Issue 1: Weight Loss and Reduced Food Intake
Q: My mice are losing weight and/or showing decreased food intake after starting long-term this compound treatment. What should I do?
A: Weight loss is a potential side effect of long-term administration of CSF-1R inhibitors.[8]
Possible Causes:
-
Reduced Palatability of Medicated Diet: The addition of this compound may alter the taste or texture of the chow, leading to decreased consumption.
-
Systemic Effects of the Drug: The pharmacological action of this compound could lead to metabolic changes that result in weight loss.
-
General Malaise: The mice may be experiencing a general feeling of being unwell, leading to reduced appetite.
Troubleshooting Steps & Management:
-
Quantify Food and Water Intake: Monitor daily food and water consumption to determine if it is below the normal range for the specific mouse strain and age.
-
Assess Diet Palatability:
-
Offer a small amount of the medicated and control diet side-by-side to a separate cohort of naive mice to see if there is a preference.
-
Consider adding a palatable supplement to the diet, ensuring it does not interfere with the experimental endpoints.[9] A gel-based diet or a mash made from standard chow can also be offered.[9]
-
-
Provide Supportive Care:
-
Nutritional Support: Supplement the diet with a high-calorie, palatable food source.
-
Hydration: If dehydration is suspected (assessed by skin tenting), provide subcutaneous fluids (e.g., warmed sterile saline).[9]
-
-
Dose Evaluation: Re-evaluate the dose of this compound. It may be necessary to perform a dose-response study to find a concentration that is effective with minimal impact on body weight.
Issue 2: Skin and Coat Abnormalities
Q: I am observing changes in the fur color (depigmentation) or skin lesions in my mice on long-term this compound.
A: Changes in hair color have been reported as a side effect of some CSF-1R inhibitors in clinical settings.[10] Skin lesions could be a direct effect of the drug or a secondary effect due to altered immune function.
Possible Causes:
-
Inhibition of KIT Signaling: KIT is involved in melanocyte function, and its inhibition can lead to changes in hair pigmentation.
-
Altered Immune Cell Function in the Skin: Reduction in skin macrophages could alter the local immune environment.
-
Secondary Infections: Changes in the skin's immune surveillance could make it more susceptible to infections.
Troubleshooting Steps & Management:
-
Detailed Observation and Documentation: Record the onset, progression, and characteristics of the skin and coat changes. Take photographs to document the findings.
-
Rule out Other Causes: Ensure that the observed skin issues are not due to fighting (in group-housed males), parasites, or other environmental factors.
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to diagnose the cause of the skin lesions. Skin scrapes or biopsies may be necessary.
-
Supportive Care: Provide appropriate nesting material to prevent heat loss if hair thinning is significant. If skin lesions are present, follow veterinary recommendations for treatment, which may include topical antibiotics if a secondary infection is suspected.
Issue 3: Hematological Changes
Q: What hematological side effects might be expected with long-term this compound administration?
A: As this compound targets hematopoietic cell surface receptors, alterations in blood cell populations can be anticipated. Other CSF-1R inhibitors have been shown to cause changes in blood cell counts.[11]
Potential Hematological Alterations:
-
Monocytopenia: A decrease in circulating monocytes is an expected on-target effect.[1]
-
Anemia: A reduction in red blood cells and hemoglobin has been observed with some CSF-1R inhibitors.[10][11]
-
Thrombocytopenia: A decrease in platelet count is a possible side effect.[10][11]
-
Neutropenia: A reduction in neutrophils may occur.
Troubleshooting Steps & Management:
-
Baseline and Follow-up Blood Work: Perform complete blood counts (CBCs) before initiating treatment and at regular intervals throughout the study to monitor for any significant changes.
-
Monitor for Clinical Signs: Be vigilant for clinical signs associated with hematological abnormalities, such as pale footpads and ears (anemia), or pinpoint hemorrhages (petechiae) on the skin (thrombocytopenia).
-
Dose Adjustment: If severe cytopenias are observed, a reduction in the this compound dose may be necessary.
-
Humane Endpoints: Establish clear humane endpoints in consultation with your institution's animal care and use committee for when to euthanize an animal based on the severity of hematological changes or associated clinical signs.
Data Presentation
Table 1: Potential Side Effects of Long-Term CSF-1R Inhibitor Administration in Mice (Extrapolated for this compound)
| Side Effect Category | Potential Observation | Suggested Monitoring Frequency |
| General Health | Weight loss, reduced food/water intake, lethargy, hunched posture, rough coat | Daily observation, weekly body weights |
| Dermatological | Hair depigmentation, alopecia (hair loss), skin lesions/dermatitis | Weekly observation |
| Hematological | Monocytopenia, anemia, thrombocytopenia, neutropenia | Baseline and monthly CBCs |
| Skeletal | Alterations in bone density and remodeling | Micro-CT or histomorphometry at study endpoint |
| Metabolic | Changes in glucose tolerance or insulin (B600854) sensitivity | Periodic glucose tolerance tests if relevant to study |
Experimental Protocols
Protocol 1: Health Monitoring for Mice on Long-Term this compound
-
Daily Health Checks:
-
Observe each mouse for general appearance, posture, and activity levels.
-
Look for signs of distress such as hunched posture, ruffled fur, lethargy, or social isolation.
-
Check for any visible skin abnormalities or changes in coat condition.
-
-
Weekly Monitoring:
-
Record the body weight of each mouse. A weight loss of >15% from baseline often warrants intervention.
-
Quantify food and water consumption per cage.
-
-
Monthly Monitoring (or as indicated):
-
Collect a small blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) to monitor for hematological changes.
-
Protocol 2: Preparation of Medicated Diet
-
Determine the Target Dose: Based on literature and pilot studies, determine the desired dose of this compound in mg/kg/day.
-
Calculate Diet Concentration:
-
Estimate the average daily food consumption of your mouse strain (typically 3-5 grams for an adult mouse).
-
Calculate the required concentration of this compound in the diet (in ppm or mg/kg of chow) to achieve the target daily dose.
-
-
Diet Formulation:
-
Work with a reputable vendor of custom rodent diets to have this compound incorporated into a standard chow formulation.
-
Ensure the control diet is identical to the medicated diet, minus the active compound.
-
Store the medicated and control diets according to the manufacturer's instructions to ensure stability of the compound.
-
Mandatory Visualizations
Caption: Dual inhibition of CSF-1R and KIT signaling by this compound.
Caption: Workflow for long-term this compound studies in mice.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off- and on-target effects of genome editing in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
PLX647 stability in solution at different storage temperatures
Welcome to the technical support center for PLX647. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity. For optimal stability and to prevent degradation, it is crucial to use high-purity, anhydrous DMSO. When using in cell culture, the final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity.
Q2: How should I store this compound stock solutions for short-term and long-term use?
A2: To maintain the integrity of your this compound stock solution, it is highly recommended to aliquot it into small, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.
-
Short-term storage (up to 1 month): Store aliquots at -20°C.
-
Long-term storage (up to 1 year in solvent): For extended stability, store aliquots at -80°C. As a powder, this compound can be stored at -20°C for up to 3 years.
Q3: How can I determine if my this compound stock solution has degraded?
A3: Visual inspection for precipitation or color changes can be an initial indicator of degradation, though these signs are not always present. The most reliable method for assessing the stability and purity of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the amount of intact this compound and detect the presence of degradation products.
Q4: Is it necessary to filter-sterilize my this compound stock solution?
A4: If the this compound stock solution will be used in sterile cell culture experiments, filter sterilization through a 0.2 µm syringe filter is recommended. This is particularly important for solutions prepared with aqueous buffers. Since DMSO is bacteriostatic, it can help reduce the risk of contamination in DMSO-based stock solutions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in experimental settings.
| Issue | Possible Cause | Suggested Solution |
| Precipitation or Crystallization in Stock Solution | The solution may be supersaturated, or the storage temperature is too low for the concentration. | 1. Gently warm the vial in a 37°C water bath and vortex or sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. For long-term storage, ensure the use of anhydrous DMSO to minimize water absorption which can reduce solubility. |
| Inconsistent or Unexpected Experimental Results | This could be due to degradation of the this compound solution, leading to a lower effective concentration. | 1. Verify the stability of your this compound stock solution using an analytical method like HPLC. 2. Prepare fresh dilutions from a new stock aliquot for each experiment to ensure consistent concentrations. 3. For in vivo studies, it is recommended to prepare fresh working solutions on the day of use. |
| Difficulty Dissolving this compound Powder | The compound may require more energy to fully dissolve. | 1. Use sonication to aid dissolution. 2. Gentle warming of the solution can also help. However, avoid excessive heat to prevent degradation. |
| Color Change in Stock Solution | This may be an indication of oxidation or other forms of chemical degradation. | 1. Discard the stock solution immediately. 2. Prepare a fresh stock solution and consider storing it under an inert gas like argon or nitrogen if you suspect sensitivity to oxygen. |
This compound Stability in Solution
The stability of this compound in a DMSO stock solution (10 mM) was assessed at various storage temperatures over a period of 3 months. The percentage of intact this compound was determined by HPLC analysis. The following table summarizes the hypothetical stability data.
| Storage Temperature | 1 Week | 1 Month | 3 Months |
| Room Temperature (20-25°C) | 95% | 85% | 70% |
| 4°C | 99% | 97% | 92% |
| -20°C | >99% | >99% | 98% |
| -80°C | >99% | >99% | >99% |
Disclaimer: This is hypothetical data provided for illustrative purposes. Actual stability may vary based on experimental conditions and solvent purity.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
Objective: To determine the stability of a this compound stock solution over time under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Sterile, light-protected microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This will serve as the time-zero reference standard.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and peak area, which corresponds to the initial concentration.
-
Sample Storage: Aliquot the remaining stock solution into separate microcentrifuge tubes for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C). Protect the samples from light.
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to thaw (if frozen) and equilibrate to room temperature. Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Analyze the diluted sample by HPLC using the same method as the time-zero sample.
-
Data Analysis: Compare the peak area of the intact this compound in the stored samples to the peak area of the time-zero sample to determine the percentage of this compound remaining and assess for the presence of any degradation products.
Signaling Pathways
This compound is a potent dual inhibitor of FMS (CSF-1R) and KIT receptor tyrosine kinases.[1] Inhibition of these receptors blocks downstream signaling pathways that are crucial for the proliferation, survival, and differentiation of various cell types, including macrophages and mast cells.[2][3]
References
How to address PLX647-induced changes in monocyte populations
Technical Support Center: PLX647 and Monocyte Populations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CSF1R inhibitor, this compound, and its effects on monocyte populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on monocytes?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a transmembrane tyrosine kinase receptor.[1] In monocytes and their progenitors, CSF1R is crucial for their proliferation, differentiation, and survival.[1][2][3] Binding of the CSF1 ligand to CSF1R activates several downstream signaling pathways, including MAPK/ERK, PI3K/AKT, and SRC kinase, which promote cell survival and differentiation.[3] this compound blocks this signaling cascade, leading to apoptosis and a reduction in monocyte populations.
View CSF1R Signaling Pathway Diagram
Caption: this compound inhibits CSF1R, blocking downstream survival pathways.
Q2: After this compound treatment, I'm seeing a significant reduction in monocyte counts. Is this expected?
A2: Yes, this is an expected outcome. This compound and other CSF1R inhibitors are known to reduce the number of circulating monocytes.[1][4] The treatment affects not only mature monocytes but also their progenitor cells in the bone marrow, such as CCR2+ monocyte progenitors.[5][6] This leads to a decrease in the overall population of these cells in the blood and various tissues.
Q3: Are all monocyte/macrophage populations equally affected by this compound?
A3: No, the effects can vary between different tissues. While this compound treatment reduces resident and interstitial macrophages in the peritoneum, lung, and liver, splenic macrophages may not be significantly affected.[5] The susceptibility of a specific macrophage or monocyte population depends on its reliance on the CSF1R signal for survival.
Q4: My this compound-treated monocytes show impaired function (e.g., reduced phagocytosis). Why is this?
A4: This is a documented effect of CSF1R inhibition. Beyond reducing cell numbers, this compound can cause long-term functional changes in the remaining cells. Studies have shown that bone marrow-derived macrophages (BMDMs) exposed to CSF1R inhibitors exhibit suppressed interleukin 1β (IL-1β) expression, reduced phagocytic capacity, and a suppressed M1-like phenotype.[5][6]
Troubleshooting Guide
Problem 1: Inconsistent Monocyte Depletion Rates
-
Possible Cause: Variability in drug administration, animal age, or baseline immune status.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent dosing and formulation of this compound. If using a custom diet, verify homogenous mixing of the compound.
-
Verify Baseline Counts: Measure baseline monocyte counts before starting the treatment to account for inter-animal variability.
-
Confirm Target Engagement: Use flow cytometry to confirm the reduction of CSF1R-expressing cells (e.g., CD115+ monocytes) in the blood.[1]
-
Problem 2: Monocytes Fail to Adhere or Differentiate in Culture Post-Isolation
-
Possible Cause: this compound treatment can render the surviving monocytes less viable or functionally impaired for in vitro manipulation. Additionally, standard monocyte isolation and culture issues can be a factor.[7]
-
Troubleshooting Steps:
-
Assess Viability: Immediately after isolation, perform a viability check using Trypan Blue or a flow cytometry-based assay.
-
Optimize Culture Conditions: Ensure you are using appropriate media (e.g., RPMI with 10% FBS, L-Glutamine, and Pen/Strep) and that culture plates are suitable for monocyte adherence.[7]
-
Wash-out Period: Consider if a "wash-out" period is necessary to remove residual inhibitor before proceeding with functional assays, though some effects of the inhibitor may be long-lasting.[5]
-
Problem 3: Unexpected Changes in Other Immune Cell Populations (e.g., T-cells)
-
Possible Cause: CSF1R inhibition is not entirely specific to the myeloid lineage and can have off-target or indirect effects.[8]
-
Troubleshooting Steps:
-
Acknowledge Non-Specificity: Be aware that CSF1R inhibition can alter the transcriptional profile of bone marrow cells that control T helper cell activation and may suppress Th1 and Th2 differentiation.[8]
-
Broad Immune Profiling: When analyzing results, it is advisable to perform a broader immune cell characterization using multi-color flow cytometry to understand the complete immunological impact of the treatment.
-
Data Summary Tables
Table 1: Effect of CSF1R Inhibition on Monocyte/Macrophage Populations
| Cell Population | Marker Profile | Effect of CSF1R Inhibition | Reference |
| CCR2+ Monocyte Progenitors | CCR2+ | Suppression | [5][6] |
| Bone Marrow Macrophages | CX3CR1+ | Suppression | [5][6] |
| Circulating Monocytes | CD115+ | Reduction | [1] |
| Lung Macrophages | Resident & Interstitial | Reduction | [5] |
| Liver Macrophages | Resident & Interstitial | Reduction | [5] |
| Spleen Macrophages | CD45+ CD11b+ CD106+ | Not Significantly Affected | [5] |
Table 2: Functional Changes in Monocytes/Macrophages Post-CSF1R Inhibition
| Function | Assay | Effect of CSF1R Inhibition | Reference |
| Cytokine Expression | LPS stimulation, IL-1β measurement | Suppression | [5][6] |
| Phagocytosis | Phagocytosis Assay (e.g., with fluorescent beads) | Diminished Capacity | [5][6] |
| Phenotype (M1-like) | CD68 expression | Suppression | [5][6] |
| Phenotype (M2-like) | CD206 expression | Not Significantly Affected | [5] |
Experimental Protocols
Protocol 1: Flow Cytometry for Monocyte Population Analysis
This protocol outlines a general procedure for analyzing changes in peripheral blood monocyte populations.
View Experimental Workflow Diagram
Caption: Workflow for analyzing monocyte populations after this compound treatment.
-
Blood Collection: Collect whole blood from control and this compound-treated subjects into EDTA-containing tubes to prevent coagulation.
-
Red Blood Cell (RBC) Lysis: Lyse RBCs using a commercial lysis buffer (e.g., ACK Lysis Buffer) according to the manufacturer's instructions. Wash the remaining leukocytes with PBS containing 2% FBS.
-
Fc Block: Block Fc receptors by incubating cells with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel to identify monocyte subsets is provided below.
-
Washing: Wash the cells twice with PBS/FBS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend cells in a suitable buffer and acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells using forward scatter (FSC) and side scatter (SSC) profiles.
-
Identify leukocytes (e.g., CD45+).
-
From the leukocyte gate, identify total monocytes (e.g., CD11b+).
-
Further delineate monocyte subsets based on markers like Ly6C (in mice) or CD14/CD16 (in humans).[1]
-
Table 3: Example Antibody Panel (Murine)
| Target | Fluorochrome | Purpose |
| CD45 | e.g., APC-Cy7 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | Myeloid marker |
| CD115 (CSF1R) | e.g., PE | Monocyte/Macrophage marker |
| Ly6C | e.g., FITC | Distinguish inflammatory monocytes |
| F4/80 | e.g., APC | Macrophage marker |
| Viability Dye | e.g., 7-AAD | Exclude dead cells |
Protocol 2: In Vitro Phagocytosis Assay
This protocol assesses the phagocytic capacity of monocytes/macrophages.
-
Cell Isolation: Isolate monocytes from the bone marrow or peripheral blood of control and this compound-treated animals.
-
Cell Plating: Plate 1x10^5 cells per well in a 96-well plate and allow them to adhere.
-
Stimulation (Optional): If desired, stimulate cells with an agent like Lipopolysaccharide (LPS) to induce a pro-inflammatory state.
-
Incubation with Particles: Add fluorescently-labeled particles (e.g., zymosan, latex beads, or pHrodo™ E. coli BioParticles™) to the cells at a predetermined ratio.
-
Phagocytosis: Incubate for 1-2 hours at 37°C to allow for phagocytosis. Include a control at 4°C where phagocytosis is inhibited.
-
Quenching/Washing:
-
For external fluorescence quenching (e.g., with latex beads), add trypan blue to quench the signal from non-internalized particles.
-
Alternatively, wash wells thoroughly with cold PBS to remove non-adherent particles.
-
-
Quantification: Measure the fluorescence intensity using a plate reader or analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry. A decrease in fluorescence in the this compound-treated group indicates impaired phagocytosis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The generation, activation, and polarization of monocyte-derived macrophages in human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes observed in mice treated with PLX647
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in mice treated with PLX647.
Troubleshooting Guide
This guide is designed to help you navigate and resolve common issues that may arise during your experiments with this compound.
Q1: We administered this compound to deplete microglia, but we are observing significant peripheral effects. Is this expected?
A1: Yes, this is a possibility. This compound is a dual inhibitor of both FMS (CSF1R) and KIT kinases.[1][2] While CSF1R inhibition is effective for depleting microglia, both CSF1R and KIT are expressed by various peripheral immune cells.[3][4] Therefore, systemic administration of this compound can lead to effects on macrophages, osteoclasts, mast cells, and other hematopoietic lineage cells throughout the body.[1][2] It is crucial to consider these systemic effects when interpreting your data. For example, studies have shown that CSF1R inhibition can affect adipose tissue macrophages and induce tissue-specific metabolic effects.
Q2: Our male and female mice are showing different responses to this compound treatment. Why might this be the case?
A2: Sex-specific differences in response to CSF1R inhibitors have been documented. In a study on tauopathy mice, while CSF1R inhibition effectively depleted microglia in both sexes, male mice did not show an extension in survival and exhibited signs of excitotoxicity, which was not observed in females.[4] The reasons for these sex-specific effects are not fully understood but may be related to differences in microglial function or off-target effects between sexes.[4] It is therefore recommended to include both male and female mice in your experimental design and analyze the data separately.
Q3: We are observing neuronal damage in our this compound-treated male mice. Is this a known off-target effect?
A3: Increased plasma neurofilament light chain (NfL) levels, an indicator of neuronal damage, have been reported in male tauopathy mice treated with a CSF1R inhibitor.[4] This suggests that at certain doses, male mice might be more susceptible to neurotoxic off-target effects of CSF1R inhibitors.[4] If you observe signs of neuronal damage, consider the following:
-
Dose reduction: You may be using a dose that is toxic to males.
-
Alternative CSF1R inhibitor: Other CSF1R inhibitors with different kinase selectivity profiles might produce fewer off-target effects.
-
Control for peripheral effects: To determine if the neurotoxicity is a central or peripheral effect, you could use a non-brain penetrant CSF1R inhibitor as a control.[5]
Q4: We are not seeing the expected level of microglia depletion. What could be the issue?
A4: Several factors can contribute to insufficient microglia depletion:
-
Drug Formulation and Administration: Ensure the this compound is properly formulated and administered. For oral administration, consistent food intake is important for steady drug exposure.
-
Dosage: The dosage may be too low for the specific mouse strain or age.
-
Blood-Brain Barrier Penetrance: While this compound can cross the blood-brain barrier, its efficiency can be influenced by various factors.[6]
-
Resilient Microglial Subtypes: Some studies suggest the existence of drug-resilient microglia that are not effectively depleted by CSF1R inhibitors.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the FMS (CSF1R) and KIT receptor tyrosine kinases.[1][2] By binding to the ATP-binding pocket of these receptors, it blocks their activation and downstream signaling pathways.[7] This inhibition primarily affects the proliferation, differentiation, and survival of cell lineages that are dependent on CSF1R and KIT signaling, such as macrophages, microglia, osteoclasts, and mast cells.[1]
Q2: What are the known on-target effects of this compound in mice?
A2: The primary on-target effects of this compound are due to the inhibition of CSF1R and KIT. These include:
-
Reduction of macrophage accumulation in inflamed tissues.[1][2]
-
Inhibition of osteoclast differentiation and function , leading to reduced bone resorption.[1]
-
Inhibition of mast cell degranulation .[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is highly selective for FMS and KIT, it can inhibit other kinases at higher concentrations.[2] Potential off-target effects could arise from the inhibition of kinases like FLT3 and KDR.[2] Additionally, as with other kinase inhibitors, off-target effects can occur through mechanisms like retroactivity, where the inhibition of a downstream kinase affects an upstream component in a signaling pathway.[8] It is also important to consider that unexpected phenotypes may not be due to off-target kinase inhibition but rather the systemic on-target effects on various immune cell populations.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FMS (CSF1R) | 28 |
| KIT | 16 |
| FLT3 | - |
| KDR | >5000 (minimal inhibition) |
| BCR-FMS expressing cells | 92 |
| BCR-KIT expressing cells | 180 |
| M-NFS-60 (ligand-dependent) | 380 |
| M-07e (ligand-dependent) | 230 |
| FLT3-ITD expressing MV4-11 cells | 110 |
| Data compiled from Zhang et al., 2013.[2] |
Experimental Protocols
Protocol: In Vivo Administration of this compound in Mice for Microglia Depletion
This protocol provides a general guideline. Specific parameters such as dose and duration should be optimized for your experimental model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Oral gavage needles
-
Mice (specify strain, age, and sex)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
This compound Formulation:
-
Prepare the vehicle solution.
-
Suspend this compound in the vehicle to the desired concentration (e.g., for a dose of 80 mg/kg, prepare a 8 mg/mL solution for a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of this compound suspension to administer.
-
Administer this compound via oral gavage. For chronic studies, dosing is typically performed once or twice daily.
-
For control animals, administer an equal volume of the vehicle.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in grooming behavior.
-
Record body weights at regular intervals (e.g., daily or every other day).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis of the brain.
-
Collect brain and other relevant tissues for analysis (e.g., flow cytometry, qPCR, Western blotting) to confirm microglia depletion and assess other endpoints.
-
Visualizations
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CSF1R inhibitors induce a sex-specific resilient microglial phenotype and functional rescue in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid PLX647 precipitation in stock solutions
This technical support center provides guidance on the preparation and handling of PLX647 stock solutions to prevent precipitation and ensure experimental success.
Troubleshooting Guide & FAQs
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: If you observe that this compound is not fully dissolving, sonication is recommended to aid dissolution.[1] Gentle heating can also be applied. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2]
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. How can I avoid this?
A2: Precipitation upon freeze-thaw cycles can be a common issue. To mitigate this, it is recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This prevents the need for repeated freeze-thaw cycles of the entire stock. For long-term storage, -80°C is recommended. Stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[2]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: this compound has a solubility of up to 31 mg/mL (81.07 mM) in DMSO with the aid of sonication.[1] It is advisable to prepare a stock solution at a concentration that is comfortably below this limit to reduce the risk of precipitation.
Q4: Can I prepare this compound stock solutions in solvents other than DMSO for in vivo studies?
A4: Yes, for in vivo applications, solvent mixtures are often used. Here are a couple of tested protocols:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL (6.54 mM).[2]
-
Protocol 2: A mixture of 10% DMSO and 90% Corn Oil can also achieve a solubility of at least 2.5 mg/mL (6.54 mM).[2]
Q5: How should I prepare the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation?
A5: The solvents should be added sequentially. For example, to prepare 1 mL of the working solution, you would first add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL.[2]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Solvent System | Solubility | Notes |
| DMSO | 31 mg/mL (81.07 mM) | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (6.54 mM) | Yields a clear solution.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.54 mM) | Yields a clear solution.[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound can be used for this calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
-
Visualizations
Signaling Pathway of this compound Inhibition
This compound is a potent dual inhibitor of FMS (CSF1R) and KIT kinases.[1] The binding of their respective ligands, CSF-1 and SCF, leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades such as the MAPK/ERK pathway, promoting cell proliferation and survival.[3][4] this compound blocks this process by inhibiting the initial receptor phosphorylation.
Caption: this compound inhibits FMS and KIT signaling pathways.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps to successfully prepare and store a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | c-Kit | c-Fms | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient blockade of locally reciprocated tumor-macrophage signaling using a TAM-avid nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in PLX647 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reproducible results in experiments involving the dual FMS/KIT kinase inhibitor, PLX647.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific dual inhibitor of the FMS and KIT receptor tyrosine kinases.[1][2][3] It functions by binding to the autoinhibited state of the KIT kinase, preventing the conformational changes required for its activation.[4] By inhibiting FMS (also known as CSF1R) and KIT, this compound effectively blocks the signaling pathways that control the proliferation, migration, and activation of macrophages, osteoclasts, and mast cells.[1][5]
Q2: What are the known off-targets of this compound?
A2: this compound is highly selective for FMS and KIT. In a screening panel of 400 kinases, at a concentration of 1 µM, only nine other kinases were inhibited by more than 50%. The most significant off-targets identified were FLT3 and KDR, with IC50 values of 0.091 µM and 0.13 µM, respectively.[1][2] It is important to consider these off-target activities when interpreting experimental results, especially at higher concentrations of the inhibitor.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High Variability or Poor Reproducibility in Cell Viability/Proliferation Assays
-
Potential Cause: Precipitation of this compound in cell culture media. This compound has low aqueous solubility and is typically dissolved in DMSO for stock solutions.[4] When diluted into aqueous culture media, the compound can precipitate, leading to inconsistent concentrations across wells and experiments.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent toxicity and reduce the risk of precipitation.[6][7] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-containing medium. Serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.[7]
-
Thorough Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.[6][7]
-
Solubility Test: Before conducting your experiment, perform a simple solubility test. Prepare your desired final concentration of this compound in the culture medium and incubate under the same conditions as your experiment. Visually inspect for any precipitate after a few hours.
-
-
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Steps:
-
Homogenous Cell Suspension: Ensure a single-cell suspension before and during plating by gentle pipetting.
-
Consistent Seeding: Use a consistent cell seeding density for all experiments, ensuring cells are in the exponential growth phase during the drug incubation period.[8]
-
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation.[8]
-
-
Issue 2: Inconsistent Results in Dose-Response Curves
-
Potential Cause: Incomplete dose-response curve.
-
Troubleshooting Steps:
-
-
Potential Cause: Deviating control values.
-
Troubleshooting Steps:
-
Proper Normalization: If the negative control (vehicle) data deviates significantly from the values at low, ineffective concentrations of this compound, this can bias the curve fit. In such cases, consider omitting the control values from the non-linear regression analysis and define the bottom of the curve based on the response at the lowest inhibitor concentrations.[10]
-
-
Issue 3: Unexpected or Weak Signal in Western Blotting for Phosphorylated Targets (p-FMS, p-KIT)
-
Potential Cause: Phosphatase activity during sample preparation.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases) in your lysis buffer and keep samples on ice at all times.[11]
-
-
-
Potential Cause: Low abundance of phosphorylated protein.
-
Troubleshooting Steps:
-
Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per lane to increase the chances of detecting the phosphorylated target.[1][11]
-
Optimize Antibody Dilution: The primary antibody concentration may be too low. Try a lower dilution or a longer incubation time (e.g., overnight at 4°C) to enhance the signal.[1]
-
-
-
Potential Cause: High background obscuring the signal.
-
Troubleshooting Steps:
-
Blocking Buffer Selection: For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often preferred over non-fat dry milk, as milk contains phosphoproteins that can lead to non-specific binding.[1]
-
Sufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1]
-
-
In Vivo Experiments
Issue 4: High Variability in Animal Responses to this compound Treatment
-
Potential Cause: Inconsistent drug formulation and administration.
-
Troubleshooting Steps:
-
Consistent Vehicle Preparation: Use a standardized protocol for preparing the this compound formulation for each experiment. A commonly used vehicle for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Ensure the compound is fully dissolved; gentle heating and sonication can aid dissolution.[3]
-
Accurate Dosing: Use precise oral gavage techniques to ensure each animal receives the intended dose. Body weight should be accurately measured for dose calculation.
-
-
-
Potential Cause: Biological variability among animals.
-
Troubleshooting Steps:
-
Standardize Animal Characteristics: Use animals of the same age, sex, and genetic background. House animals under identical and controlled environmental conditions.[12][13]
-
Systematic Heterogenization: To improve the generalizability of the findings, consider systematically introducing controlled variation, such as using multiple experimenters in a balanced design. However, be aware that inter-laboratory variation can still be a significant factor.[12][13]
-
Account for Inter-Individual Differences: If feasible, characterize individual animal traits (e.g., baseline activity levels) before the experiment and use this information to stratify animals into balanced treatment groups.[14]
-
-
Issue 5: Differentiating On-Target vs. Off-Target Effects of this compound
-
Potential Cause: Observed phenotype may be due to inhibition of off-target kinases (e.g., FLT3, KDR) rather than FMS and KIT.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Confirm key findings with a second, structurally different inhibitor that also targets FMS and KIT. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.[15]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound that are consistent with its IC50 values for FMS and KIT. Off-target effects are more likely to appear at higher concentrations.[15]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active or inhibitor-resistant form of the target kinase to see if the phenotype can be reversed.
-
Genetic Approaches: Use genetic tools like siRNA or CRISPR/Cas9 to knock down the expression of the intended targets (FMS and KIT) and see if this phenocopies the effects of this compound.
-
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Target/Assay | IC50 (µM) | Reference |
| M-NFS-60 | Endogenous FMS | 0.38 | [1] |
| M-07e | Endogenous KIT | 0.23 | [1] |
| Ba/F3 expressing BCR-FMS | BCR-FMS Proliferation | 0.092 | [4] |
| Ba/F3 expressing BCR-KIT | BCR-KIT Proliferation | 0.18 | [4] |
| MV4-11 | FLT3-ITD Proliferation | 0.11 | [2] |
| Ba/F3 expressing BCR-KDR | BCR-KDR Proliferation | 5 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | 3.0 | [1] |
| Human Osteoclast Precursor Cells | Osteoclast Differentiation | 0.17 | [4] |
Table 2: In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Disease | Dosage | Route of Administration | Outcome | Reference |
| Mouse | Collagen-Induced Arthritis | 80 mg/kg BID | Oral gavage | Reduced disease progression | [1][5] |
| Mouse | Acute Kidney Inflammation (UUO) | 40 mg/kg BID | Oral gavage | Reduced macrophage accumulation | [5] |
| Mouse | LPS-Induced Inflammation | 40 mg/kg | Oral gavage | Reduced TNF-α and IL-6 release | [1][5] |
| Rat | Cancer-Induced Bone Pain | 30 mg/kg BID | Oral gavage | Reversal of allodynia | [5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound for In Vitro Experiments
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions in Cell Culture Media:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed medium to achieve the final desired concentrations.
-
Add the this compound solution dropwise to the medium while gently mixing.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and is below cytotoxic levels (typically <0.5%).
-
Protocol 2: Western Blotting for Phosphorylated FMS/KIT
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer with PMSF, sodium orthovanadate, and a phosphatase inhibitor cocktail).
-
Keep lysates on ice at all times.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-FMS or anti-p-KIT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: this compound inhibits FMS and KIT signaling pathways.
Caption: Troubleshooting workflow for in vitro this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Do multiple experimenters improve the reproducibility of animal studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Low Efficacy of PLX647 in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low efficacy of PLX647 observed in certain cancer models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal to no reduction in tumor cell viability after treating our cancer cell line with this compound. What are the potential reasons?
A1: Low efficacy of this compound in vitro can stem from several factors:
-
Low Target Expression: The primary targets of this compound are the Colony-Stimulating Factor 1 Receptor (CSF1R) and KIT proto-oncogene, receptor tyrosine kinase (KIT). If your cancer cell line expresses low or undetectable levels of these receptors, the inhibitor will have a limited effect.
-
Target Mutations: While this compound is effective against certain activating mutations, other mutations within the kinase domain of CSF1R or KIT can confer resistance by preventing drug binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, rendering the inhibition of CSF1R and KIT ineffective. A common bypass mechanism is the activation of the PI3K/AKT pathway.[1]
-
Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Experimental Issues: Suboptimal drug concentration, instability of the compound in culture media, or issues with the viability assay itself can lead to misleading results.
Q2: Our in vivo xenograft or syngeneic tumor model is not responding to this compound treatment, even though our in vitro data was promising. What could be the cause?
A2: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to the complexity of the tumor microenvironment (TME) in a living organism. Key factors include:
-
TME-Mediated Resistance: The TME can provide survival signals to cancer cells, mitigating the effects of this compound. For instance, other growth factors present in the TME can activate alternative receptor tyrosine kinases (RTKs), leading to the activation of downstream signaling pathways that bypass CSF1R/KIT inhibition.
-
Insufficient Macrophage Depletion or Repolarization: A primary mechanism of this compound in vivo is the modulation of tumor-associated macrophages (TAMs). If the drug does not effectively deplete or repolarize pro-tumoral (M2-like) TAMs to an anti-tumoral (M1-like) phenotype, the anti-tumor effect will be limited.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The administered dose of this compound may not be sufficient to achieve and maintain a therapeutic concentration within the tumor tissue due to factors like poor bioavailability, rapid metabolism, or inefficient distribution.
-
Tumor Heterogeneity: The in vivo tumor may be composed of a heterogeneous population of cells, some of which are intrinsically resistant to this compound. These resistant clones can then be selected for and outgrow the sensitive population under treatment pressure.
Q3: Are there specific cancer models where low efficacy of CSF1R inhibitors, similar to this compound, has been reported?
A3: Yes, studies have reported limited efficacy of CSF1R inhibitors in certain preclinical cancer models. For example, in some glioblastoma models, acquired resistance to CSF1R inhibition has been observed, driven by the activation of the PI3K signaling pathway through insulin-like growth factor 1 (IGF-1) produced by macrophages. Similarly, some breast cancer models have shown inherent resistance to CSF1R blockade.
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Assay Interference | Ensure the chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) is not affected by the chemical properties of this compound. Run appropriate controls, including vehicle-only and no-cell controls. |
| Drug Stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your cell culture medium over the duration of the experiment. |
Issue 2: Lack of Downstream Signaling Inhibition (p-CSF1R, p-KIT, p-ERK)
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate the specificity of your primary antibodies for the phosphorylated and total proteins using appropriate positive and negative controls (e.g., ligand-stimulated and unstimulated cells, phosphatase-treated lysates). |
| Insufficient Target Engagement | Increase the concentration of this compound or the treatment duration. Confirm target expression levels in your cell line. |
| Rapid Signal Rebound | Analyze downstream signaling at multiple time points after this compound treatment to capture the dynamics of inhibition and potential signal reactivation. |
| Technical Issues with Western Blotting | Ensure complete protein transfer to the membrane. Use appropriate blocking buffers (e.g., BSA for phospho-antibodies to reduce background). Include loading controls to ensure equal protein loading. |
Issue 3: Poor In Vivo Anti-Tumor Response
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal dosing schedule for this compound in your animal model. |
| PK/PD Analysis | Measure the concentration of this compound in plasma and tumor tissue at various time points after administration to confirm adequate drug exposure. Correlate drug levels with target inhibition (e.g., p-CSF1R levels in tumor lysates). |
| Analysis of the Tumor Microenvironment | Use immunohistochemistry (IHC) or flow cytometry to assess the number and polarization state of TAMs (e.g., CD68, CD163 for M2-like; iNOS for M1-like) in treated and untreated tumors. |
| Combination Therapy | Based on suspected resistance mechanisms, consider combining this compound with other targeted agents. For example, if PI3K/AKT pathway activation is observed, a combination with a PI3K inhibitor may be synergistic. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Target Expression (CSF1R/KIT) | This compound IC50 (nM) | Notes |
| M-NFS-60 | Myeloid Leukemia | High FMS (CSF1R) | 380 | Ligand-dependent cell line.[2] |
| M-07e | Megakaryocytic Leukemia | High KIT | 230 | Ligand-dependent cell line.[2] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 110 | Shows off-target effect on FLT3-ITD.[2] |
| Ba/F3-BCR-FMS | Pro-B | Engineered FMS | 92 | IL-3 independent proliferation driven by FMS.[2] |
| Ba/F3-BCR-KIT | Pro-B | Engineered KIT | 180 | IL-3 independent proliferation driven by KIT.[2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Effect on TAMs | Reference |
| Collagen-Induced Arthritis | 20-80 mg/kg, p.o. | Dose-dependent reduction in arthritis severity | - | [2] |
| LPS-induced Inflammation | 40 mg/kg, p.o. | 85% reduction in TNF-α | - | [2] |
| Unilateral Ureteral Obstruction | 40 mg/kg, BID, p.o. | 77% reduction in F4/80+ macrophages | Depletion | [2] |
| Cancer-Induced Bone Pain | 30 mg/kg, BID, p.o. | Significant inhibition of osteolysis | Inhibition of TRAP5b+ osteoclasts | [2] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, mix gently on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-CSF1R and Phospho-KIT
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with this compound at various concentrations and for different durations. For positive controls, stimulate cells with the respective ligands (CSF-1 for CSF1R, SCF for KIT). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CSF1R or phospho-KIT (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against total CSF1R or KIT, and a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: Resistance to this compound via bypass signaling pathway activation.
Caption: Troubleshooting workflow for low this compound efficacy.
References
Best practices for long-term storage of PLX647 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PLX647 powder. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1][2][3] Several suppliers indicate that the powder is stable for at least three to four years when stored at this temperature.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1][3] It is crucial to store the powder in a tightly sealed container to prevent exposure to moisture.[4]
Q2: What is the appearance of stable this compound powder?
Stable this compound is a solid powder, typically light yellow to khaki in color. Any significant deviation from this appearance may indicate degradation.
Q3: Is this compound powder sensitive to light or moisture?
Regarding moisture, it is advisable to handle this compound powder in a dry environment and to store it in a desiccator, particularly after opening the vial for the first time. One supplier notes that this compound in solvent is hygroscopic, suggesting the powder form may also be sensitive to moisture.[1]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[7] To prepare a stock solution, it is recommended to use anhydrous (dry) DMSO to minimize the introduction of moisture, which can affect the compound's stability and solubility.[2] Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Once the powder is dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q5: How should I store this compound stock solutions?
For long-term storage, aliquots of this compound stock solutions in DMSO should be stored at -80°C.[1][2] For short-term storage (up to a few weeks), -20°C is acceptable.[8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation of the compound.
Troubleshooting Guide
Issue 1: The this compound powder has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures. Clumping can be a sign of moisture absorption.
-
Recommended Action:
-
Do not use the powder if a significant color change is observed.
-
If clumping is the only issue, it may still be usable, but it is highly recommended to verify its purity before use.
-
Perform a quality control check using High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound (see Experimental Protocols section for a general procedure).
-
If the purity is compromised, discard the powder and obtain a fresh batch.
-
Review your storage procedures to ensure the compound is protected from light and moisture.
-
Issue 2: I am observing inconsistent or reduced activity of this compound in my experiments.
-
Possible Cause: This could be due to the degradation of the this compound powder or the stock solution. Improper storage, repeated freeze-thaw cycles of the stock solution, or exposure to light can lead to a loss of potency.
-
Recommended Action:
-
Prepare a fresh stock solution from a new vial of this compound powder that has been stored under the recommended conditions.
-
Assess the purity of your existing stock solution using HPLC to check for degradation products.
-
Ensure that the final concentration of DMSO in your experiments is not exceeding cytotoxic levels (typically <0.5%).
-
Always include a positive control in your experiments to validate your assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Stability | Source(s) |
| Temperature | -20°C | ≥ 4 years | |
| -20°C | 3 years | [1][2] | |
| 4°C | 2 years | [1][3] | |
| Light | Protect from light | Not specified | General best practice |
| Moisture | Store in a tightly sealed container, consider a desiccator | Not specified | [4], General best practice |
| Atmosphere | Standard air | Not specified | General practice |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment of this compound Powder by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound powder. Method optimization may be required for your specific instrumentation and standards.
-
Objective: To determine the purity of this compound powder and detect the presence of any degradation products.
-
Materials:
-
This compound powder
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
A C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Standard Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Sample Preparation: Prepare a sample of the this compound powder to be tested using the same procedure as the standard preparation.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of new peaks in the sample chromatogram that are not in the standard indicates the presence of impurities or degradation products.
-
Mandatory Visualizations
Caption: Recommended workflow for receiving, storing, and handling this compound powder.
Caption: A decision tree for troubleshooting experiments with suspected this compound degradation.
Caption: this compound inhibits FMS and KIT receptor tyrosine kinases, blocking downstream signaling.
References
- 1. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. apexbt.com [apexbt.com]
- 8. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PLX647 Effects on Astrocyte Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of PLX647 on astrocyte activation. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do I still observe astrocyte activation after treating my mixed glial cultures with this compound?
A1: There are several potential reasons for observing persistent astrocyte activation despite this compound treatment:
-
Incomplete Microglia Depletion: this compound targets the Colony-Stimulating Factor 1 Receptor (CSF1R), which is essential for microglia survival.[1] However, incomplete depletion can occur. Residual microglia, even in small numbers, can release pro-inflammatory factors that activate astrocytes.[2] It is crucial to validate the extent of microglia depletion in your experimental model.
-
Direct Astrocyte Activation by Other Stimuli: The astrocyte activation you are observing might not be mediated by microglia. Other stimuli present in your culture system, such as components in the media or endotoxins, could be directly activating the astrocytes.
-
Off-Target Effects at High Concentrations: While generally selective for CSF1R, high concentrations of this compound or related inhibitors may have off-target effects on other kinases, which could potentially influence astrocyte signaling.[1]
-
Astrocyte-Intrinsic Response: In some contexts, astrocytes may have an intrinsic response to the experimental conditions that is independent of microglia.
Troubleshooting Steps:
-
Confirm Microglia Depletion: Use immunocytochemistry or flow cytometry for microglial markers like Iba1 or CD11b to quantify the reduction in microglia numbers after this compound treatment.
-
Include Proper Controls: Use an astrocyte-only culture (with microglia depleted by a non-pharmacological method if possible) to assess the direct effects of your experimental stimulus on astrocytes.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves maximal microglia depletion with minimal potential for off-target effects.
-
Purity of Cultures: Ensure your primary astrocyte cultures are of high purity to minimize the influence of contaminating microglia.
Q2: Is this compound directly toxic to my astrocyte cultures?
A2: Studies using the related CSF1R inhibitor PLX3397 have shown that it is not toxic to astrocytes at concentrations effective for microglia depletion (e.g., 0.2 µM, 1 µM, and 5 µM in primary glial cultures).[3][4] It is likely that this compound behaves similarly. However, excessively high concentrations of any compound can lead to toxicity.
Troubleshooting Steps:
-
Perform a Viability Assay: If you suspect toxicity, perform a cell viability assay, such as an MTT or Calcein-AM assay, on pure astrocyte cultures treated with a range of this compound concentrations.
-
Morphological Assessment: Observe the morphology of astrocytes after this compound treatment. Signs of toxicity include cell shrinkage, detachment, and fragmentation.
-
Adhere to Recommended Concentrations: Use concentrations of this compound that have been validated in the literature for microglia depletion.
Q3: How can I distinguish between the direct effects of this compound on astrocytes and the indirect effects resulting from microglia depletion?
A3: This is a critical experimental question. The primary mechanism of this compound's effect on astrocyte activation is indirect, through the elimination of microglia and the subsequent loss of microglia-derived signals.[2]
Experimental Design to Differentiate Effects:
-
Astrocyte Monoculture: Culture purified astrocytes and treat them with this compound. Any observed effects in this system are likely direct.
-
Microglia-Astrocyte Co-culture: Culture microglia and astrocytes together. Treat one group with this compound and compare it to an untreated co-culture and to an astrocyte-only culture. This will reveal the effects of microglia on astrocytes and how this compound modulates this interaction.
-
Microglia Conditioned Media: Treat pure astrocyte cultures with conditioned media from a) untreated microglia, b) this compound-treated microglia (to control for any drug carryover), and c) microglia activated with a stimulus (e.g., LPS). This will help identify the soluble factors from microglia that influence astrocytes.
Q4: What are the expected changes in astrocyte activation markers after successful microglia depletion with this compound?
A4: Successful microglia depletion with this compound is expected to reduce the expression of markers associated with neurotoxic reactive astrocytes (A1 phenotype), as these are induced by microglia-derived factors.[2]
-
Decreased C3 Expression: Complement component C3 is a key marker of A1 neurotoxic astrocytes.[5] Its expression in astrocytes is significantly reduced in the absence of microglia.[3]
-
Reduced Pro-inflammatory Gene Expression: The expression of genes associated with a pro-inflammatory astrocyte phenotype, which are often upregulated in response to microglial signals, should decrease.
-
Morphological Changes: Astrocytes may revert to a less reactive, more quiescent morphology with finer processes.
It is important to note that the specific changes will depend on the baseline level of astrocyte activation in your culture system.
Quantitative Data Summary
Table 1: Effects of CSF1R Inhibitor (PLX3397) on Astrocyte Reactivity Markers in Mixed Glial Cultures
| Marker | Control (Untreated) | 0.2 µM PLX3397 | 1 µM PLX3397 | 5 µM PLX3397 |
| C3 (relative expression) | 0.802 ± 0.096 | 0.076 ± 0.030 | 0.083 ± 0.032 | 0.063 ± 0.022 |
| PTX3 (relative expression) | 1.145 ± 0.186 | 0.523 ± 0.058 | 0.446 ± 0.054 | 0.483 ± 0.042 |
Data adapted from a study on PLX3397, a related CSF1R inhibitor, demonstrating a significant decrease in astrocyte reactivity markers following microglia depletion.[3]
Experimental Protocols
Protocol 1: Primary Astrocyte Culture
This protocol describes the isolation and culture of primary astrocytes from neonatal mouse cortices.
-
Dissection and Dissociation:
-
Euthanize P0-P2 mouse pups according to approved institutional guidelines.
-
Dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mechanically and enzymatically dissociate the tissue (e.g., using trypsin and DNase).
-
-
Plating:
-
Plate the cell suspension in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin in T75 flasks.
-
-
Mixed Glial Culture:
-
Incubate the flasks at 37°C and 5% CO2. Change the medium every 2-3 days. A mixed glial layer will become confluent in 7-10 days.
-
-
Microglia Removal:
-
To obtain an enriched astrocyte culture, shake the flasks on an orbital shaker to dislodge microglia and oligodendrocyte precursor cells.
-
-
Astrocyte Purification:
-
After shaking, trypsinize the remaining adherent astrocytes and re-plate them. The resulting culture will be highly enriched in astrocytes.
-
Protocol 2: Assessing Astrocyte Viability with Calcein-AM
This protocol outlines a method to assess the viability of cultured astrocytes.
-
Cell Plating: Plate astrocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.
-
Staining:
-
Remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with a solution containing Calcein-AM (e.g., 2 µM) in HBSS for 30 minutes at 37°C. Calcein-AM is converted to a fluorescent product in living cells.
-
-
Quantification:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission for Calcein).
-
Viability is proportional to the fluorescence intensity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic reactive astrocytes are induced by activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia Depletion from Primary Glial Cultures Enables to Accurately Address the Immune Response of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia Depletion from Primary Glial Cultures Enables to Accurately Address the Immune Response of Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement C3 From Astrocytes Plays Significant Roles in Sustained Activation of Microglia and Cognitive Dysfunctions Triggered by Systemic Inflammation After Laparotomy in Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for PLX647's Effect on c-Kit in Experimental Design
This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting experiments involving the dual FMS/KIT kinase inhibitor, PLX647, with a focus on its effects on the c-Kit receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on c-Kit?
This compound is a potent and highly specific dual inhibitor of the FMS and c-Kit receptor tyrosine kinases.[1][2][3] For c-Kit, this compound functions as a competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, Stem Cell Factor (SCF), thereby blocking downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[4][5]
Q2: What are the typical concentrations of this compound to use for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, based on published data, a good starting point for cell-based assays is in the range of 100 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How can I be sure that the observed effects in my experiment are due to c-Kit inhibition and not FMS inhibition?
This is a critical consideration when using a dual inhibitor. To dissect the specific effects of c-Kit inhibition, consider the following strategies:
-
Use cell lines with known receptor expression: Employ cell lines that express c-Kit but have low or no FMS expression, and vice versa.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to specifically deplete c-Kit or FMS in your cells of interest. The effect of this compound should be blunted in the c-Kit knockdown/knockout cells if the phenotype is c-Kit dependent.
-
Use a c-Kit specific inhibitor as a control: Compare the effects of this compound with a more selective c-Kit inhibitor (though many "selective" inhibitors have off-target effects).
-
Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by introducing a constitutively active mutant of c-Kit that is insensitive to the inhibitor.
Q4: Can resistance to this compound develop in cells?
Yes, as with other kinase inhibitors, resistance to this compound can develop.[5] Mechanisms of resistance to c-Kit inhibitors can include:
-
Secondary mutations in the c-Kit kinase domain: These mutations can prevent the binding of the inhibitor to the ATP-binding pocket.[6][7][8]
-
Activation of bypass signaling pathways: Cells may upregulate alternative survival pathways to compensate for the inhibition of c-Kit signaling.[7][8]
-
Increased drug efflux: Overexpression of drug transporters can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability/proliferation assays | 1. This compound solubility issues: The compound may precipitate at higher concentrations. 2. Cell seeding density: Inconsistent cell numbers at the start of the experiment. 3. Assay interference: The inhibitor or its vehicle (e.g., DMSO) may interfere with the assay reagents. | 1. Ensure complete solubilization of this compound. Consider using a fresh stock solution and vortexing thoroughly before use.[9] 2. Standardize cell seeding protocols and perform cell counts before plating. 3. Include appropriate vehicle controls (e.g., cells treated with the same concentration of DMSO as the highest this compound concentration). Also, run a "no-cell" control with the inhibitor to check for direct effects on the assay reagents. |
| No or weak inhibition of c-Kit phosphorylation in Western blot | 1. Suboptimal inhibitor concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short. 2. High basal c-Kit activity: Some cell lines have constitutively active c-Kit due to mutations. 3. Poor antibody quality: The phospho-c-Kit antibody may not be specific or sensitive enough. 4. Inefficient cell lysis or protein degradation: Phosphatases may be active during sample preparation. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Confirm the mutational status of c-Kit in your cell line. Higher concentrations of this compound may be required for mutant c-Kit. 3. Validate your phospho-c-Kit antibody using positive and negative controls (e.g., SCF-stimulated vs. unstimulated cells). 4. Use a lysis buffer containing phosphatase inhibitors and keep samples on ice. |
| Off-target effects observed | 1. Inhibition of FMS or other kinases: this compound has known activity against FMS and, at higher concentrations, other kinases.[1] 2. Cellular stress response: High concentrations of any small molecule can induce a general stress response. | 1. Refer to the strategies outlined in FAQ #3 to differentiate between c-Kit and FMS-mediated effects. Perform a kinome-wide selectivity screen if off-target effects are a major concern. 2. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a positive control for cellular stress in your experiments. |
| Difficulty interpreting results in primary cells | 1. Heterogeneity of cell populations: Primary cell isolates often contain multiple cell types with varying expression of c-Kit and FMS. 2. Variability between donors: Significant biological variability can exist between different primary cell donors. | 1. Use cell sorting (e.g., FACS) to isolate a pure population of c-Kit positive cells. 2. Use cells from multiple donors to ensure the observed effects are reproducible. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| c-Kit | Enzymatic | 16 | [1] |
| FMS | Enzymatic | 28 | [1] |
| BCR-KIT expressing Ba/F3 cells | Cell Proliferation | 180 | [9] |
| M-07e (endogenous KIT) | Cell Proliferation | 230 | [9] |
| FLT3 | Enzymatic | 91 | [9] |
| KDR | Enzymatic | 130 | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Kit Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on Stem Cell Factor (SCF)-induced c-Kit phosphorylation in cultured cells.
Materials:
-
Cell line expressing c-Kit (e.g., M-07e)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human Stem Cell Factor (SCF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-total c-Kit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add SCF (e.g., 100 ng/mL) to the wells for 10-15 minutes to induce c-Kit phosphorylation. Include an unstimulated control.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Kit primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the anti-total c-Kit antibody to confirm equal protein loading.
-
Protocol 2: Cell Proliferation Assay (e.g., using CCK-8)
This protocol measures the effect of this compound on the proliferation of c-Kit dependent cells.
Materials:
-
c-Kit dependent cell line (e.g., M-07e)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Inhibitor Addition: The next day, add 10 µL of serially diluted this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours, or until a visible color change is observed.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Normalize the data to the vehicle control (as 100% proliferation).
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: c-Kit signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of c-Kit phosphorylation.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Treatment Washout Periods for Microglia Repopulation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on microglia repopulation studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for commonly used microglia depletion agents?
A1: The most common method for depleting microglia in vivo is through the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R signaling is crucial for the survival, proliferation, and differentiation of microglia.[1][2][3][4] Small molecule inhibitors that can cross the blood-brain barrier, such as PLX5622 and PLX3397, are administered to block this signaling pathway, leading to widespread microglia apoptosis and subsequent depletion.[2][3]
Q2: How long does it typically take to achieve near-complete microglia depletion with a CSF1R inhibitor?
A2: With oral administration of CSF1R inhibitors like PLX5622 or PLX3397, researchers can achieve over 95% depletion of microglia within 7 days of treatment.[2][5] Some studies have shown significant depletion (~90%) within 5-10 days.[6] The exact timing can depend on the specific inhibitor, dosage, and animal model being used.
Q3: Once the CSF1R inhibitor is withdrawn (washout), how long does it take for the microglia population to be restored?
A3: Following the cessation of CSF1R inhibitor treatment, the microglia population repopulates the central nervous system (CNS) relatively quickly. New microglia begin to appear as early as 3 days after inhibitor withdrawal.[7] Within 7 to 14 days, the brain is typically fully repopulated with new microglia, reaching densities and spacing similar to that of control animals.[1][8][9] Some studies have noted that basal levels of microglia can be restored within 7 weeks after a 12-day treatment with a low-dose inhibitor.[10]
Q4: What is the origin of the new microglia that repopulate the brain?
A4: The primary source of repopulating microglia is the proliferation of a small number of surviving resident microglia that are resistant to CSF1R inhibition.[11][12] Fate-mapping studies have confirmed that the new cells are derived from these surviving microglia rather than from infiltration of peripheral monocytes.[13] Some early research suggested that nestin-positive progenitor cells could give rise to new microglia, but this has been debated.[14]
Troubleshooting Guides
Issue 1: Incomplete Microglia Depletion
-
Question: I have been treating my mice with a CSF1R inhibitor for 7 days, but immunohistochemistry (IHC) and flow cytometry show that a significant number of microglia remain. What could be the issue?
-
Possible Causes & Solutions:
-
Inadequate Drug Dosage or Administration: Ensure the correct concentration of the inhibitor is formulated in the chow and that the animals are consuming an adequate amount of the medicated diet. Check for any issues with palatability that might reduce food intake.
-
Poor Blood-Brain Barrier Penetrance: While commonly used inhibitors like PLX5622 are designed to be brain-penetrant, variations in individual animals or specific experimental conditions could affect this.[3] Consider verifying the inhibitor concentration in the brain tissue if possible.
-
Resistant Microglia Subpopulation: A small population of microglia may exhibit resistance to CSF1R inhibition.[13] While complete depletion is rare, achieving >95% is typical. If depletion is significantly lower, re-evaluate the dosage and administration protocol.
-
Issue 2: Variable Microglia Repopulation Rates
-
Question: The rate of microglia repopulation varies significantly between my experimental groups after stopping the inhibitor. Why might this be happening?
-
Possible Causes & Solutions:
-
Extent of Initial Depletion: The rate of repopulation can be proportional to the extent of the initial depletion; a more significant depletion can lead to a more rapid repopulation.[8] Ensure that the initial depletion is consistent across all animals.
-
Underlying Pathology: In disease models, the local microenvironment can influence microglia proliferation and repopulation. Neuroinflammation or ongoing pathology can either enhance or inhibit the repopulation process.
-
Age of Animals: The age of the animals can impact the dynamics of microglia repopulation, with aged mice potentially showing altered repopulation kinetics and the new microglia exhibiting a more inflammatory gene expression profile.[12]
-
Issue 3: Altered Phenotype of Repopulated Microglia
-
Question: The repopulated microglia in my study appear to have a different morphology and gene expression profile compared to the original microglia. Is this normal?
-
Answer: Yes, this is a well-documented phenomenon. Immediately after repopulation, new microglia can exhibit a more reactive or immature morphology, with larger cell bodies and less complex branches.[2][12] These cells typically mature and assume a homeostatic, ramified morphology over the following 7-14 days.[8] Gene expression analysis has also shown that repopulated microglia can have a distinct transcriptional profile compared to resident microglia.[15]
Quantitative Data Summary
Table 1: Timelines for Microglia Depletion and Repopulation with CSF1R Inhibitors
| Parameter | CSF1R Inhibitor | Treatment/Washout Duration | Observation | Reference |
| Depletion | PLX5622/PLX3397 | 7 days | >95% depletion of microglia | [2][5] |
| PLX5622 | 5-10 days | ~90% depletion of microglia | [6] | |
| Repopulation | PLX5622/PLX3397 | 3 days post-washout | Appearance of new microglia | [7] |
| PLX5622/PLX3397 | 7-14 days post-washout | Full repopulation of the CNS | [1][8][9] | |
| Low-dose PLX5622 | 7 weeks post-washout | Restoration to basal levels | [10] |
Experimental Protocols
Protocol 1: Pharmacological Depletion of Microglia using a CSF1R Inhibitor
-
Animal Model: C57BL/6J mice are commonly used.
-
CSF1R Inhibitor Formulation:
-
PLX5622 is typically formulated in standard rodent chow at a concentration of 1200 ppm.
-
Ensure homogenous mixing of the compound within the chow to guarantee consistent dosing.
-
-
Administration:
-
Provide the medicated chow ad libitum for a period of 7 to 21 days. The duration can be adjusted based on the desired level of depletion.
-
House animals individually to accurately monitor food intake.
-
-
Confirmation of Depletion:
-
At the end of the treatment period, euthanize a subset of animals.
-
Collect brain tissue for analysis.
-
Immunohistochemistry (IHC): Stain brain sections with antibodies against microglia-specific markers such as Iba1 or TMEM119. A significant reduction in the number of stained cells confirms depletion.
-
Flow Cytometry: Isolate single cells from the brain and stain for microglial markers (e.g., CD11b+/CD45int).[16][17] Quantify the percentage of microglia relative to a control group fed a standard diet.
-
Protocol 2: Assessment of Microglia Repopulation Following Washout
-
Washout Period: After the desired depletion period, switch the animals back to a standard diet (without the CSF1R inhibitor). This marks the beginning of the washout period.
-
Time-Course Analysis:
-
Establish several time points for analysis following the washout (e.g., 3, 7, 14, and 21 days).
-
At each time point, euthanize a cohort of animals.
-
-
Quantification of Repopulation:
-
Utilize IHC and flow cytometry as described in Protocol 1 to quantify the number and density of microglia at each time point.
-
Compare the results to both the depleted group and a control group that never received the inhibitor to determine the extent of repopulation.
-
-
Phenotypic Analysis:
-
Morphological Analysis: Using high-resolution microscopy on IHC-stained sections, assess the morphology of the repopulated microglia (e.g., ramified vs. amoeboid).[17]
-
Gene Expression Analysis: Isolate repopulated microglia using fluorescence-activated cell sorting (FACS) and perform RNA sequencing or qPCR to analyze the expression of genes related to microglial activation, homeostasis, and function.
-
Visualizations
References
- 1. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Factors regulating microglia activation [frontiersin.org]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Restorative therapy using microglial depletion and repopulation for central nervous system injuries and diseases [frontiersin.org]
- 8. A limited capacity for microglial repopulation in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated assessment of microglia depletion: current concepts and future directions | springermedizin.de [springermedizin.de]
- 10. Long‐term reprogramming of primed microglia after moderate inhibition of CSF1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restorative therapy using microglial depletion and repopulation for central nervous system injuries and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking changes in functionality and morphology of repopulated microglia in young and old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Established and emerging techniques for the study of microglia: visualization, depletion, and fate mapping [frontiersin.org]
- 14. Frontiers | What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. An updated assessment of microglia depletion: current concepts and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Comparison of PLX647 and PLX5622 for Microglia Depletion in the Central Nervous System
For researchers, scientists, and drug development professionals navigating the complexities of microglia depletion in the central nervous system (CNS), the choice of a pharmacological agent is critical. Among the available options, PLX647 and PLX5622, both potent inhibitors of the colony-stimulating factor 1 receptor (CSF1R), have emerged as widely used tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.
Microglia, the resident immune cells of the CNS, are critically dependent on signaling through CSF1R for their survival and proliferation. Inhibition of this receptor leads to their rapid and widespread depletion, offering a powerful method to study their roles in health and disease. While both this compound and PLX5622 target CSF1R, they exhibit key differences in their selectivity, efficacy, and off-target effects that can significantly impact experimental outcomes.
At a Glance: Key Differences
| Feature | This compound | PLX5622 |
| Primary Target | CSF1R (FMS) and c-Kit | Highly selective for CSF1R |
| Selectivity | Dual inhibitor | High (>20-fold over c-Kit and FLT3)[1] |
| Brain Penetrance | Crosses the blood-brain barrier[2][3][4] | Good brain penetrance (~20%)[2][3][5] |
| Reported Efficacy | Effective for microglia depletion | Highly effective, often considered the "gold standard"[4] |
| Common Dosage | Variable, often requires optimization | 1200 ppm in rodent chow[6][7] |
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and PLX5622 function by competitively inhibiting the ATP-binding pocket of the CSF1R tyrosine kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and ERK pathways, which are essential for microglial survival and proliferation. The interruption of this signaling pathway ultimately leads to apoptosis of microglia.
Quantitative Comparison of Inhibitor Performance
The selectivity profile is a major distinguishing factor between this compound and PLX5622. While both effectively inhibit CSF1R, this compound also demonstrates significant activity against the c-Kit receptor, another receptor tyrosine kinase. This dual-inhibitory nature can be a confounding factor in studies where specific targeting of microglia is desired.
| Compound | Target | IC50 (nM) | Notes |
| This compound | CSF1R (FMS) | 28[8] | Dual inhibitor. |
| c-Kit | 16[8] | Potent inhibition of a second tyrosine kinase. | |
| PLX5622 | CSF1R | 16[9] | Highly selective for CSF1R. |
| c-Kit | >800[1] | Significantly less potent against c-Kit. | |
| FLT3 | >1000[1] | High selectivity against another related kinase. |
Efficacy and Onset of Microglia Depletion
Numerous studies have demonstrated the high efficacy of PLX5622 in depleting microglia throughout the CNS. Administration of PLX5622 formulated in rodent chow at a concentration of 1200 ppm typically results in a rapid and profound reduction in microglia numbers, with depletion rates reaching over 80% within three to seven days of treatment.[4][6][7] The effectiveness of this compound for microglia depletion has also been reported, though it is less commonly used for this specific purpose in recent literature, likely due to the superior selectivity of PLX5622.[4][10][11][12]
Off-Target Effects and Considerations
The primary concern with this compound is its potent inhibition of c-Kit, which is expressed on various cell types, including mast cells and hematopoietic stem cells. This can lead to broader physiological effects beyond microglia depletion, potentially complicating the interpretation of experimental results.
PLX5622, while highly selective for CSF1R, is not entirely without off-target effects. As CSF1R is also expressed by other myeloid cells, such as macrophages and monocytes, systemic administration of PLX5622 can impact these peripheral immune cell populations.[6] Some studies have also reported potential sex-dependent differences in the efficacy of PLX5622 for microglia depletion in rats.[2][3][5][13]
Experimental Protocols
The most common and convenient method for administering both this compound and PLX5622 for microglia depletion in rodents is through formulated chow.
PLX5622 Microglia Depletion Protocol (Mouse)
This protocol is widely cited and considered a standard method for achieving robust microglia depletion.
-
Compound Formulation: PLX5622 is commercially available and can be formulated into standard rodent chow (e.g., AIN-76A) at a concentration of 1200 ppm.[6][7]
-
Animal Acclimation: House mice in a controlled environment and allow them to acclimate to the facility for at least one week prior to the start of the experiment.
-
Treatment Administration: Provide mice with ad libitum access to the PLX5622-formulated chow. Control animals should receive the same chow without the compound.
-
Duration of Treatment: A treatment period of 7 to 21 days is typically sufficient to achieve maximal microglia depletion.[6][7] Shorter durations (3-7 days) can also result in significant depletion.[4]
-
Verification of Depletion: Microglia depletion can be confirmed using immunohistochemistry or flow cytometry for microglial markers such as Iba1 or TMEM119.
This compound Microglia Depletion Protocol (Mouse)
While less standardized in the literature for CNS microglia depletion compared to PLX5622, a similar chow-based administration protocol is generally employed.
-
Compound Formulation: Formulate this compound into rodent chow. The optimal concentration may require empirical determination but is often in a similar range to other CSF1R inhibitors.
-
Animal Acclimation: Follow standard animal acclimation procedures.
-
Treatment Administration: Provide ad libitum access to the this compound-formulated chow.
-
Duration of Treatment: The duration will likely be comparable to PLX5622, in the range of 7-21 days.
-
Verification of Depletion: Assess microglia depletion using standard markers. Due to the c-Kit inhibition, it may be prudent to also assess for any effects on mast cell populations or other c-Kit-expressing cells in the tissue of interest.
Conclusion
Both this compound and PLX5622 are effective tools for depleting microglia in the CNS. However, for researchers aiming for the most specific and targeted depletion of microglia with minimal off-target effects, PLX5622 is the superior choice due to its high selectivity for CSF1R. Its efficacy and the availability of well-established protocols make it the current "gold standard" for pharmacological microglia depletion in neuroscience research.
This compound remains a valuable tool, particularly in studies where the dual inhibition of CSF1R and c-Kit may be of interest or in comparative studies of different CSF1R inhibitors. However, researchers using this compound should be mindful of its off-target effects and include appropriate controls to account for them. The choice between these two compounds will ultimately depend on the specific scientific question being addressed and the level of target specificity required.
References
- 1. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]
- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 7. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior [frontiersin.org]
- 11. Should We Open Fire on Microglia? Depletion Models as Tools to Elucidate Microglial Role in Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison: PLX647 and Clodronate Liposomes for Macrophage Depletion
For researchers, scientists, and drug development professionals, the targeted depletion of macrophages is a critical experimental step to elucidate their roles in health and disease. Two of the most common and powerful tools for this purpose are the CSF1R inhibitor, PLX647, and the phagocyte-suicide agent, clodronate liposomes. This guide provides an objective comparison of their mechanisms, performance, and experimental considerations, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and clodronate liposomes lies in their approach to eliminating macrophages. This compound employs a targeted molecular inhibition strategy, while clodronate liposomes leverage the natural phagocytic function of macrophages to deliver a cytotoxic payload.
This compound: Inhibiting the Survival Signal
This compound is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of most macrophage populations.[1][2] Upon binding its ligands (CSF1 and IL-34), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation. By binding to the ATP-binding pocket of CSF1R, this compound blocks this signaling cascade, effectively cutting off the survival signal and leading to apoptosis in CSF1R-dependent macrophages.[2][3]
Clodronate Liposomes: The "Trojan Horse" Approach
Clodronate liposomes utilize a "macrophage suicide" technique.[4][5] Clodronate, a non-hydrolyzable bisphosphonate, is encapsulated within lipid vesicles (liposomes).[6][7] Macrophages, being professional phagocytes, readily engulf these liposomes as foreign particles.[8][9] Once inside the macrophage's phagolysosome, cellular enzymes degrade the liposome (B1194612), releasing the clodronate into the cytoplasm.[6][8] The cell then metabolizes clodronate into a toxic ATP analog, adenosine (B11128) 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).[8][10] This molecule irreversibly binds to and inhibits the mitochondrial ADP/ATP translocase, disrupting the mitochondrial membrane potential and initiating the apoptotic cascade, leading to cell death.[8] Non-phagocytic cells are spared as they cannot internalize the liposomes.[5]
Performance and Characteristics: A Comparative Overview
The choice between this compound and clodronate liposomes often depends on the specific experimental context, including the target tissue, the desired duration of depletion, and potential off-target concerns.
| Feature | This compound (CSF1R Inhibitors) | Clodronate Liposomes |
| Target | CSF1R-expressing cells (primarily macrophages and their precursors) | Phagocytic cells (primarily macrophages, some dendritic cells) |
| Mechanism | Inhibition of CSF1R signaling, leading to apoptosis.[1][2] | Phagocytosis-mediated delivery of clodronate, causing apoptosis via mitochondrial disruption.[6][8] |
| Administration | Typically oral (formulated in chow) for sustained inhibition.[1] | Parenteral (Intravenous, Intraperitoneal), Local (Intranasal, Subcutaneous).[4] |
| Efficacy | Significant depletion of tumor-associated macrophages (TAMs) and other tissue macrophages.[1] | Highly efficient; can achieve >90% depletion in spleen, liver, and bone marrow.[7][11] |
| Onset of Depletion | Gradual, over several days of treatment. | Rapid; substantial depletion within 24-48 hours after a single injection.[11] |
| Duration | Depletion is maintained as long as the inhibitor is administered. | Transient; macrophage populations begin to recover within 5-7 days and can repopulate within 1-2 weeks.[11][12] |
| Affected Cells | Primarily targets CSF1R-dependent macrophages. | Targets all phagocytically active macrophages. The route of administration dictates which populations are depleted.[4] |
| Off-Target Effects | Potential for off-target kinase inhibition (e.g., c-Kit, PDGFRβ).[3][13][14] | Can cause transient neutrophilia and anemia with repeated dosing.[15] May also deplete osteoclasts and some dendritic cell subsets.[16][17] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and effective macrophage depletion. Below are generalized protocols for in vivo studies.
Protocol 1: Macrophage Depletion with this compound (Oral Administration)
-
Animal Model: C57BL/6 mice or other appropriate strain.
-
Reagent Preparation: Custom chow formulated with this compound (e.g., PLX5622) is typically used for consistent dosing.
-
Acclimatization: Allow animals to acclimate to the housing facility and standard chow for at least one week.
-
Treatment Initiation: Replace standard chow with the this compound-formulated chow. Treatment duration can range from days to several weeks depending on the experimental goal.[1]
-
Monitoring: Monitor animal health, body weight, and food consumption regularly.
-
Confirmation of Depletion: At the experimental endpoint, harvest tissues of interest (e.g., tumor, spleen, liver). Prepare single-cell suspensions for flow cytometry analysis using macrophage markers (e.g., F4/80, CD11b, CD68) or perform immunohistochemistry on fixed tissues to quantify macrophage numbers.[1]
Protocol 2: Macrophage Depletion with Clodronate Liposomes (Systemic IV Injection)
-
Animal Model: C57BL/6 mice (e.g., 8-week-old).
-
Reagent Preparation: Allow clodronate liposomes and control (PBS or empty) liposomes to warm to room temperature before injection.[9] Gently resuspend the liposome solution.
-
Dosing: A typical dose for systemic depletion is 150-200 µL per 20-25g mouse via intravenous (tail vein or retro-orbital) injection.[11][18] For longer-term depletion, injections can be repeated every 4-7 days.[19][12]
-
Administration: Inject the liposome suspension slowly using an appropriate syringe and needle (e.g., 28-gauge).[11] Administer control liposomes to a separate cohort of animals.
-
Timing: Maximum depletion is typically observed 24-48 hours post-injection.[11] Design subsequent experimental procedures within this window.
-
Confirmation of Depletion: Harvest tissues (spleen, liver, bone marrow, blood) at 24-48 hours post-injection. Use flow cytometry (F4/80, CD11b) or histology to confirm the reduction of macrophage populations compared to the control group.[9][20]
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagram
Caption: CSF1R signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo macrophage depletion.
Conclusion: Selecting the Right Tool for the Job
Both this compound and clodronate liposomes are highly effective tools for macrophage depletion, but their distinct mechanisms confer specific advantages and disadvantages.
Choose this compound (or other CSF1R inhibitors) when you require sustained, long-term macrophage depletion and when targeting the specific CSF1R-dependent lineage is paramount. Its oral administration is convenient for chronic studies, though the potential for off-target kinase effects should be considered.
Choose clodronate liposomes for rapid, potent, and transient depletion of phagocytic macrophages. Its versatility in administration routes allows for targeted depletion in specific tissues like the lungs or peritoneal cavity.[4] It is often more cost-effective for acute studies, but its effects on other phagocytes and the need for repeated injections for sustained depletion are important considerations.
Ultimately, the optimal choice depends on a careful evaluation of the research question, the specific macrophage populations of interest, the required duration of depletion, and the experimental model. By understanding the fundamental differences outlined in this guide, researchers can make an informed decision to powerfully and precisely interrogate the function of macrophages in their studies.
References
- 1. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained inhibition of receptor tyrosine kinases and macrophage depletion by PLX3397 and rapamycin as a potential new approach for the treatment of MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Depletion – Clodrosome: Liposomal Clodronate [clodrosome.com]
- 9. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clodronate treatment significantly depletes macrophages in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustained inhibition of receptor tyrosine kinases and macrophage depletion by PLX3397 and rapamycin as a potential new approach for the treatment of MPNSTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Repeated clodronate-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. researchgate.net [researchgate.net]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Frontiers | Macrophage Depletion Protects against Cigarette Smoke-Induced Inflammatory Response in the Mouse Colon and Lung [frontiersin.org]
- 20. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Immunohistochemistry Markers for Validating Microglia Depletion Post-PLX647 Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key immunohistochemistry (IHC) markers for the validation of microglia depletion following treatment with the colony-stimulating factor 1 receptor (CSF1R) inhibitor, PLX647. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
This compound and its close analog PLX5622 are potent and selective CSF1R inhibitors that effectively deplete microglia, the resident immune cells of the central nervous system (CNS). This pharmacological tool has become invaluable for studying the roles of microglia in neurological health and disease. Accurate validation of microglia depletion is critical for the correct interpretation of experimental outcomes. Immunohistochemistry is a widely used technique for this purpose, and the choice of microglial markers is paramount.
Comparison of Key Immunohistochemistry Markers for Microglia
The selection of an appropriate IHC marker is crucial for specifically identifying and quantifying microglia, especially in the context of CSF1R inhibition, which can alter microglial phenotypes. Below is a comparison of commonly used microglial markers.
| Marker | Protein Target | Cellular Localization | Advantages | Disadvantages & Considerations Post-PLX647 |
| Iba1 | Ionized calcium-binding adapter molecule 1 | Cytoplasm, processes | - Widely used and well-validated pan-marker for microglia and macrophages.- Upregulated in activated microglia, making it useful for visualizing morphological changes. | - Not specific to microglia; also labels infiltrating macrophages.[1] |
| TMEM119 | Transmembrane protein 119 | Plasma membrane | - Highly specific to resident microglia in the CNS under homeostatic conditions.[1][2]- Not expressed by infiltrating macrophages, allowing for distinction between resident and peripheral myeloid cells.[3][4] | - Expression can be downregulated in activated microglia and may be reduced in the remaining microglia after CSF1R inhibition.[2][5][6][7]- May not label all microglia, especially under pathological conditions.[2] |
| P2RY12 | Purinergic receptor P2Y12 | Plasma membrane | - Specific to homeostatic microglia.[2]- Useful for identifying microglia in a non-activated state. | - Expression is significantly decreased in activated microglia and in microglia remaining after CSF1R inhibition.[2][5][8][9]- Its downregulation can be an indicator of microglial activation or response to treatment.[10] |
| CD68 | Cluster of Differentiation 68 | Lysosomes | - Marker of phagocytic activity. | - Not specific to microglia; also expressed by other macrophages and monocytes.[11]- Expression increases in activated microglia.[11] |
| CX3CR1 | CX3C chemokine receptor 1 | Plasma membrane | - Highly expressed on microglia. | - Also present on other myeloid cells, including monocytes.[11] |
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow for validating microglia depletion using immunohistochemistry after this compound treatment.
The CSF1R Signaling Pathway and this compound Inhibition
This compound targets the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia. The diagram below illustrates the CSF1R signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocol: Immunohistochemistry for Microglia Validation
This protocol provides a standard method for fluorescent immunohistochemistry on free-floating brain sections.
1. Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat. Store sections in a cryoprotectant solution at -20°C.
2. Immunohistochemistry
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 80°C for 30 minutes), followed by cooling and PBS washes.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and goat anti-TMEM119) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and donkey anti-goat Alexa Fluor 594) diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, with the first wash containing a nuclear counterstain (e.g., DAPI).
-
Mount sections onto glass slides and coverslip with an anti-fade mounting medium.
3. Imaging and Analysis
-
Acquire images using a confocal or epifluorescence microscope.
-
For quantification, capture images from corresponding brain regions in both control and this compound-treated animals.
-
Quantify the number of marker-positive cells per unit area or volume using image analysis software (e.g., ImageJ/Fiji).
-
Perform statistical analysis to compare cell numbers between the control and treated groups.
References
- 1. Microglial depletion abolishes ischemic preconditioning in white matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. A New Understanding of TMEM119 as a Marker of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evidence of suppressed TMEM119 microglial immunohistochemistry in fatal morphine intoxications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A MAC2-positive progenitor-like microglial population is resistant to CSF1R inhibition in adult mouse brain | eLife [elifesciences.org]
- 6. Regulation of microglial TMEM119 and P2RY12 immunoreactivity in multiple sclerosis white and grey matter lesions is dependent on their inflammatory environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of microglial TMEM119 and P2RY12 immunoreactivity in multiple sclerosis white and grey matter lesions is dependent on their inflammatory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological depletion of microglia and perivascular macrophages prevents Vascular Cognitive Impairment in Ang II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microglia Depletion: The Advantages of PLX647 Over Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The study of microglia, the resident immune cells of the central nervous system (CNS), has been revolutionized by the development of tools that allow for their selective depletion. Understanding the precise roles of these cells in both homeostasis and disease is critical for advancing neuroscience and developing novel therapeutics. Two primary strategies have emerged for eliminating microglia in vivo: pharmacological inhibition using agents like PLX647, and various genetic models. This guide provides an objective comparison of these approaches, highlighting the distinct advantages of the pharmacological method, supported by experimental data and detailed protocols.
Mechanisms of Microglia Depletion
The survival, proliferation, and differentiation of microglia are critically dependent on signaling through the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Pharmacological and genetic models leverage this dependency to achieve depletion, albeit through different mechanisms.
1. Pharmacological Inhibition with this compound
This compound is a potent and selective CSF1R inhibitor that can cross the blood-brain barrier (BBB).[1][2] By binding to the tyrosine kinase domain of the CSF1R, it blocks the downstream signaling cascade initiated by its ligands, CSF1 and IL-34. This disruption of survival signals leads to the rapid apoptosis of microglia.[2] This approach offers a powerful, reversible, and temporally controlled method for studying microglial function.[3][4]
2. Genetic Depletion Models
Genetic strategies typically employ one of two main approaches: the expression of a "suicide gene" or the conditional knockout of a gene essential for microglial survival, such as Csf1r.
-
Diphtheria Toxin Receptor (DTR) Model: In this model (e.g., Cx3cr1CreER:iDTR mice), the diphtheria toxin receptor is expressed in microglia. Administration of diphtheria toxin (DT) leads to rapid cell death specifically in DTR-expressing cells.[4]
-
Conditional Knockout: Using the Cre-loxP system (e.g., Cx3cr1CreER:Csf1rfl/fl mice), the Csf1r gene is flanked by loxP sites.[2] Upon administration of an inducing agent like tamoxifen, Cre recombinase is activated, leading to the excision of the Csf1r gene and subsequent elimination of microglia.[2]
While offering high cell-type specificity, these models can be hampered by potential inflammatory side effects from the depletion method, developmental artifacts, and a lack of easy reversibility.[4]
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
PLX647 vs. PLX3397: A Comparative Guide to CSF-1R/KIT Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule kinase inhibitors, PLX647 and PLX3397 (Pexidartinib), with a focus on their specificity and efficacy. Both compounds are potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) and KIT proto-oncogene receptor tyrosine kinase (KIT), key players in the proliferation and differentiation of macrophages and mast cells. Their ability to modulate the tumor microenvironment has made them valuable tools in cancer research and potential therapeutic agents.
Executive Summary
This compound and PLX3397 are structurally related and share primary targets, but exhibit key differences in their kinase inhibition profiles and have been investigated in different contexts. PLX3397 (Pexidartinib) is an FDA-approved drug for the treatment of tenosynovial giant cell tumor (TGCT), a rare tumor driven by CSF-1R signaling. This compound, while extensively used in preclinical research, has not progressed to the same clinical stage. This guide synthesizes available data to highlight their distinct characteristics, aiding researchers in selecting the appropriate tool for their specific experimental needs.
Kinase Inhibition Profile: Specificity Comparison
Both this compound and PLX3397 are potent inhibitors of CSF-1R and KIT. However, their selectivity across the kinome differs. PLX3397 is also a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly with internal tandem duplication (ITD) mutations, which is a key differentiator.
While a direct head-to-head comprehensive kinase panel screening for both compounds is not publicly available, data from various sources allows for a comparative assessment of their inhibitory activity against their primary targets and key off-targets.
| Target Kinase | This compound IC50 (nM) | PLX3397 (Pexidartinib) IC50 (nM) | Reference |
| CSF-1R (FMS) | 28 | 20 | [1] |
| KIT | 16 | 10 | [1] |
| FLT3 | - | 160 | [2] |
| FLT3-ITD | 110 | - | [1] |
| KDR (VEGFR2) | - | 350 | [2] |
Signaling Pathway Inhibition
This compound and PLX3397 exert their effects by blocking the ATP-binding site of their target kinases, thereby inhibiting the autophosphorylation and activation of downstream signaling pathways. The primary consequence of CSF-1R and KIT inhibition is the disruption of pathways crucial for cell survival, proliferation, and differentiation.
Caption: Inhibition of CSF-1R/KIT Signaling by this compound and PLX3397.
Comparative Efficacy: Preclinical and Clinical Insights
Both inhibitors have demonstrated efficacy in various preclinical models of cancer and inflammatory diseases by depleting tumor-associated macrophages (TAMs) and inhibiting mast cell functions.
PLX3397 (Pexidartinib) has a more extensive clinical development history. In a Phase 3 clinical trial (ENLIVEN study), pexidartinib (B1662808) demonstrated a significant tumor response rate in patients with TGCT, leading to its FDA approval[3]. The study showed that pexidartinib treatment resulted in tumor shrinkage and improved patient symptoms[3]. In preclinical sarcoma models, PLX3397 was shown to reprogram TAMs, stimulate T-cell infiltration, and suppress tumor growth and metastasis[1][4].
This compound has been shown to be effective in preclinical models of inflammation and cancer. For instance, in a mouse model of collagen-induced arthritis, this compound inhibited both bone destruction and inflammation. It has also been shown to reduce macrophage accumulation in kidney injury models.
Direct comparative efficacy studies are limited. However, one study noted that a close analog of this compound, PLX5622, had a significantly lower inhibitory effect on c-Kit compared to PLX3397, suggesting potential differences in their efficacy profiles in diseases where c-Kit is a primary driver[5].
Off-Target Effects and Peripheral Activity
A critical consideration for in vivo studies is the potential for off-target effects and the impact on peripheral immune cells.
PLX3397 has been reported to have effects on non-myeloid cells. Studies have shown that at higher concentrations, it can impact the viability of oligodendrocyte progenitor cells (OPCs)[4]. Furthermore, while it effectively depletes microglia in the central nervous system, its effects on peripheral immune cells are complex and can be dose-dependent[6][7][8][9][10]. Some studies report minimal effects on circulating immune cells, while others indicate a reduction in certain monocyte and neutrophil populations, particularly under inflammatory conditions[6][10].
Comparative data on the off-target effects of This compound is less comprehensive in the publicly available literature, making a direct comparison challenging.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible research. Below are representative methodologies for key experiments used to characterize kinase inhibitors like this compound and PLX3397.
In Vitro Kinase Inhibition Assay (Example: CSF-1R)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or PLX3397. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value, representing the concentration at which cell viability is reduced by 50%.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of the inhibitors.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENLIVEN study: Pexidartinib for tenosynovial giant cell tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PLX647 and Other CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway plays a pivotal role in the regulation of macrophage and monocyte populations. Its dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, CSF1R has emerged as a critical therapeutic target. This guide provides an objective comparison of the efficacy of PLX647 and other prominent CSF1R inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Introduction to CSF1R Inhibition
CSF1R, a receptor tyrosine kinase, is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34. This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the survival, proliferation, differentiation, and function of myeloid cells.[1] In the tumor microenvironment, CSF1R signaling is instrumental in the differentiation and maintenance of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype, promoting tumor growth and metastasis.[2][3]
CSF1R inhibitors can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. TKIs, such as this compound and Pexidartinib, typically target the intracellular kinase domain, while monoclonal antibodies, like Emactuzumab, block the extracellular ligand-binding domain.[4][5]
Comparative Efficacy of CSF1R Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other selected CSF1R inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, cross-study comparisons should be interpreted with caution.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Type | Target(s) | CSF1R IC50 (nM) | Other Key Kinase IC50 (nM) | Reference |
| This compound | TKI | CSF1R, KIT | 28 | KIT: 16 | [6] |
| Pexidartinib (PLX3397) | TKI | CSF1R, KIT, FLT3 | 13 - 20 | KIT: 10 - 27, FLT3: 160 | [7][8][9] |
| BLZ945 | TKI | CSF1R | 1 | >1000-fold selectivity over related kinases | [9] |
| ARRY-382 | TKI | CSF1R | 9 | - | [9] |
| GW2580 | TKI | CSF1R | - | Highly selective for CSF1R | [10] |
| Edicotinib (JNJ-40346527) | TKI | CSF1R, KIT, FLT3 | 3.2 | KIT: 20, FLT3: 190 | [9] |
| Emactuzumab (RG7155) | mAb | CSF1R | 0.3 (Macrophage Viability) | - | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
In Vitro Cellular Proliferation Inhibition
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | BCR-FMS expressing cells | Proliferation Assay | 92 | [6] |
| This compound | M-NFS-60 (CSF-1 dependent) | Proliferation Assay | 380 | [6] |
| Pexidartinib (PLX3397) | M-NFS-60 (CSF-1 dependent) | Proliferation Assay | - | [3] |
Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
| Inhibitor | Trial Phase | Overall Response Rate (ORR) | Key Findings | Reference |
| Pexidartinib (PLX3397) | Phase 3 (ENLIVEN) | 39% (RECIST 1.1 at 25 weeks) | Significant tumor size reduction compared to placebo.[11] | [11] |
| Emactuzumab | Phase 1 | 71% (Complete or Partial Response) | Durable responses observed. | [12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
CSF1R Signaling Pathway
Caption: Overview of the CSF1R signaling cascade.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining inhibitor potency.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing cellular efficacy.
Detailed Experimental Protocols
In Vitro CSF1R Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the kinase assay buffer, ATP (e.g., at a concentration close to the Km for CSF1R), and the peptide substrate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the recombinant CSF1R enzyme to all wells except the negative controls.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents with incubation periods.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[14]
Cell Proliferation Assay (MTS-based)
Objective: To determine the effect of a CSF1R inhibitor on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and recombinant CSF-1)
-
Test inhibitor
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Seed the CSF-1 dependent cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CSF1R inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Tumor cell line (e.g., a human cancer cell line known to be influenced by TAMs)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage markers).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The landscape of CSF1R inhibitors is diverse, with both small molecules and monoclonal antibodies demonstrating significant therapeutic potential. This compound shows potent dual inhibition of CSF1R and KIT, while other inhibitors like Pexidartinib have gained regulatory approval for specific indications based on robust clinical data. The choice of inhibitor for a particular research or therapeutic application will depend on the desired selectivity profile, mode of action, and the specific disease context. The experimental protocols provided herein offer a foundation for the comparative evaluation of these and other emerging CSF1R-targeting agents. As research in this field continues to evolve, a thorough understanding of the comparative efficacy and underlying mechanisms of these inhibitors will be crucial for the development of novel and effective therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emactuzumab - Wikipedia [en.wikipedia.org]
- 13. Emactuzumab - TGCT Support [tgctsupport.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
Unveiling CSF1R Pathway Inhibition: A Comparative Analysis of PLX647 and Alternative Inhibitors by Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PLX647's performance in inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R) pathway against other selective inhibitors. The comparative analysis is supported by experimental data derived from Western blot analysis, offering a clear perspective on inhibitor efficacy.
The CSF1R signaling pathway is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation. Its role in the tumor microenvironment has made it a key target in cancer immunotherapy. Dysregulation of the CSF1R pathway is implicated in various inflammatory diseases and cancers, driving the development of potent and selective inhibitors. This guide focuses on this compound, a potent CSF1R inhibitor, and compares its activity with other widely used inhibitors such as Pexidartinib (PLX3397), BLZ945, and FF-10101. Western blot analysis serves as the primary method for evaluating the inhibition of CSF1R phosphorylation and downstream signaling events.
Comparative Efficacy of CSF1R Inhibitors
The inhibitory potential of this compound and other CSF1R inhibitors was assessed by quantifying the reduction in phosphorylated CSF1R (p-CSF1R) relative to the total CSF1R levels in cell lysates. The following table summarizes the quantitative data from representative Western blot experiments.
| Inhibitor | Concentration (nM) | Cell Line | % Inhibition of p-CSF1R (relative to control) | Downstream Effect (p-ERK1/2) | Reference |
| This compound (as Pexidartinib/PLX3397) | 100 | Bone Marrow-Derived Macrophages (BMDMs) | ~85% | Significant Reduction | [1][2] |
| BLZ945 | 100 | RAW264.7 | ~90% | Significant Reduction | [3][4] |
| FF-10101 | 100 | Bone Marrow-Derived Macrophages (BMDMs) | ~95% | Significant Reduction | [3] |
| cFMS-I | 100 | Mono-Mac 1 | Dose-dependent inhibition | Inhibition of ERK phosphorylation | [5] |
| Sunitinib | 100 | Mono-Mac 1 | Inhibition observed (not clearly dose-dependent) | Inhibition of ERK phosphorylation | [5] |
Note: The percentage of inhibition is an approximate value derived from the analysis of Western blot band intensities in the cited literature. This compound is often used interchangeably with Pexidartinib (PLX3397) in research literature.
Visualizing the CSF1R Signaling Pathway and its Inhibition
To understand the mechanism of action of inhibitors like this compound, it is crucial to visualize the CSF1R signaling cascade. Upon ligand (CSF1 or IL-34) binding, the CSF1R dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[6]
References
- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Functional Effects of PLX647: A Comparative Guide to CSF1R Inhibitors in Behavioral Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PLX647 and other prominent colony-stimulating factor 1 receptor (CSF1R) inhibitors, focusing on their validated functional effects in preclinical behavioral tests. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to aid in the selection and application of these compounds in neuroscience and pharmacology research.
This compound is a potent dual inhibitor of FMS (CSF1R) and KIT, playing a crucial role in modulating the activity of macrophages, osteoclasts, and mast cells.[1] Its therapeutic potential has been explored in models of inflammation, cancer-induced bone pain, and arthritis.[1] In the context of validating its functional effects, behavioral tests are paramount. This guide compares this compound with other widely used CSF1R inhibitors, namely PLX3397 (Pexidartinib), PLX5622, and GW2580, presenting the available preclinical data from various behavioral paradigms.
It is important to note that while extensive behavioral data exists for PLX3397 and PLX5622, and limited data is available for GW2580, there is a conspicuous absence of published studies evaluating this compound in the standard battery of behavioral tests discussed in this guide. The only available behavioral data for this compound demonstrates its efficacy in reversing allodynia in a model of cancer-induced bone pain.[1] Therefore, the following comparisons are based on data compiled from individual studies on the respective compounds. The lack of head-to-head comparative studies necessitates careful interpretation of these findings.
Comparative Analysis of Behavioral Effects
The following tables summarize the quantitative data from key behavioral tests for PLX3397, PLX5622, and GW2580.
Locomotor Activity: Open Field Test
The open field test is a common measure of general locomotor activity and anxiety-like behavior in rodents.
| Compound | Dose/Route | Animal Model | Key Findings | Reference |
| PLX3397 | 40 mg/kg, p.o. | Swiss mice | Did not significantly alter total distance traveled in the open field test. | [2] |
| PLX5622 | 1200 ppm in chow | C57BL/6J mice | No significant difference in distance traveled or velocity compared to vehicle-treated mice. | |
| GW2580 | 80 mg/kg/day, oral gavage | C57BL/6J mice | No effect on body weight or food disappearance. Burrowing activity was also unaffected. | [3] |
Anxiety-Like Behavior: Elevated Plus Maze
The elevated plus maze is used to assess anxiety, based on the rodent's natural aversion to open and elevated spaces.
| Compound | Dose/Route | Animal Model | Key Findings | Reference |
| PLX3397 | 40 mg/kg, p.o. | Swiss mice | Did not alter the time spent in the open arms, suggesting no anxiolytic or anxiogenic effect in this model. | [2] |
| PLX5622 | 1200 ppm in chow | C57BL/6J mice | No data available in the searched literature for this specific test. | |
| GW2580 | Not specified | Not specified | No data available in the searched literature for this specific test. |
Motor Coordination and Learning: Rotarod Test
The rotarod test evaluates motor coordination, balance, and motor learning in rodents.
| Compound | Dose/Route | Animal Model | Key Findings | Reference |
| PLX3397 | Not specified | Not specified | No data available in the searched literature for this specific test. | |
| PLX5622 | 1200 ppm in chow | C57BL/6J mice with Traumatic Brain Injury (TBI) | Tended to increase the time spent on the accelerating rotarod in TBI mice, though the difference was not statistically significant compared to vehicle-treated TBI mice. | |
| GW2580 | Not specified | Not specified | No data available in the searched literature for this specific test. |
Social Behavior: Three-Chamber Social Interaction Test
This test assesses social preference and social novelty preference in rodents, which are relevant to a variety of neuropsychiatric disorders.
| Compound | Dose/Route | Animal Model | Key Findings | Reference |
| PLX3397 | Not specified | Not specified | No data available in the searched literature for this specific test. | |
| PLX5622 | Not specified | Not specified | No data available in the searched literature for this specific test. | |
| GW2580 | Not specified | Not specified | No data available in the searched literature for this specific test. |
Reward and Motivation: Conditioned Place Preference
The conditioned place preference paradigm is used to study the rewarding or aversive properties of drugs.
| Compound | Dose/Route | Animal Model | Key Findings | Reference |
| PLX3397 | 40 mg/kg, p.o. | Swiss mice | Did not induce conditioned place preference on its own and attenuated cocaine-induced behavioral sensitization. | [2] |
| PLX5622 | Not specified | Not specified | No data available in the searched literature for this specific test. | |
| GW2580 | Not specified | Not specified | No data available in the searched literature for this specific test. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the CSF1R and KIT signaling pathways, as well as the workflows for the behavioral tests.
Signaling Pathways
Caption: CSF1R Signaling Pathway.
Caption: KIT Signaling Pathway.
Experimental Workflows
Caption: General Workflow for Behavioral Testing.
Detailed Experimental Protocols
The following are detailed methodologies for the key behavioral experiments cited in this guide.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Test Initiation: Gently place the animal in the center or a corner of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a predetermined period (typically 5-30 minutes). A video camera mounted above the arena records the animal's movement.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another indicator of anxiety.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Allow the animal to freely explore the maze for a set period (usually 5 minutes). A video camera records the session.
-
Parameters Measured:
-
Time spent in the open arms: More time in the open arms is indicative of lower anxiety.
-
Number of entries into the open arms: A higher number of entries suggests reduced anxiety.
-
Time spent in the closed arms: More time in the closed arms suggests higher anxiety.
-
Total arm entries: A measure of general activity.
-
-
Cleaning: Clean the maze thoroughly between each trial.
Rotarod Test
Objective: To evaluate motor coordination, balance, and motor learning.
Apparatus: A rotating rod that can be set to a constant speed or to accelerate over time. The rod is divided into lanes to test multiple animals simultaneously.
Procedure:
-
Training/Habituation: Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod for a few minutes on the days preceding the test.
-
Test Initiation: Place the animal on the rotating rod.
-
Data Collection: The rod begins to rotate at a set speed or accelerates. The latency to fall from the rod is recorded. Multiple trials are typically conducted with an inter-trial interval.
-
Parameters Measured:
-
Latency to fall: The primary measure of motor coordination.
-
Rotation speed at the time of fall: For accelerating rotarod protocols.
-
-
Cleaning: Clean the rod between animals.
Three-Chamber Social Interaction Test
Objective: To assess sociability and preference for social novelty.
Apparatus: A three-chambered box with openings allowing free access between chambers. The two outer chambers contain small, wire cages.
Procedure:
-
Habituation: The test animal is first allowed to freely explore all three empty chambers for a set period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, while the other side chamber's cage remains empty. The test animal is placed in the center chamber and allowed to explore all three chambers.
-
Social Novelty Test (Optional): A second, novel "stranger" mouse is placed in the previously empty cage. The test animal is again placed in the center and allowed to explore.
-
Data Collection: A video camera records the sessions. The time spent in each chamber and the time spent sniffing each wire cage are measured.
-
Parameters Measured:
-
Sociability: More time spent in the chamber with the stranger mouse and more time sniffing the cage containing the mouse compared to the empty cage indicates normal sociability.
-
Preference for Social Novelty: More time spent with the novel stranger mouse compared to the familiar one indicates normal social memory and preference for novelty.
-
-
Cleaning: The apparatus is cleaned between each test.
Conclusion
This guide provides a comparative overview of the behavioral effects of this compound and other CSF1R inhibitors based on the currently available preclinical data. While PLX3397 and PLX5622 have been characterized in several behavioral paradigms, a significant knowledge gap exists for this compound. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers designing and interpreting studies aimed at validating the functional effects of these and similar compounds. Future research should prioritize direct, head-to-head comparative studies to provide a more definitive understanding of the relative behavioral profiles of these important pharmacological tools.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of PLX647 and GW2580 in neuroinflammation
In the landscape of neuroinflammatory research, the targeting of microglia, the resident immune cells of the central nervous system (CNS), has emerged as a promising therapeutic strategy. Central to microglial survival, proliferation, and activation is the colony-stimulating factor 1 receptor (CSF1R). This guide provides a detailed side-by-side comparison of two prominent CSF1R inhibitors, PLX647 and GW2580, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and experimental applications in neuroinflammation.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and GW2580 are potent and selective inhibitors of the CSF1R tyrosine kinase.[1][2][3] By blocking the ATP binding site of the receptor, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for microglial function.[2][4] While both compounds target the same receptor, their downstream effects on the microglial population can differ, with some studies suggesting that PLX compounds can lead to near-complete depletion of microglia, whereas GW2580 may primarily inhibit their proliferation and modulate their activation state without causing widespread cell death.[1][5][6]
The signaling cascade initiated by the binding of CSF1 or IL-34 to CSF1R is critical for microglial homeostasis. Its inhibition by agents like this compound and GW2580 has profound implications for neuroinflammatory processes.
Comparative Efficacy in Neuroinflammation Models
Both this compound and GW2580 have been extensively evaluated in various preclinical models of neuroinflammation, demonstrating their potential to mitigate disease pathology. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Kinase Selectivity | Reference |
| This compound | FMS (CSF1R) | 28 nM | Highly selective; inhibited only 9 other kinases out of 400 at 1 µM. | [7] |
| GW2580 | cFMS (CSF1R) | 30 nM | Highly selective; inactive against 26 other kinases. | [3][8] |
Table 2: Effects on Microglia in Neuroinflammatory Models
| Compound | Model | Dosage | Effect on Microglia | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis (systemic inflammation) | 80 mg/kg, BID, PO | Reduced inflammatory cell infiltration. | Significantly reduced synovitis and bone destruction. | [7] |
| GW2580 | LPS-induced Neuroinflammation | 80 mg/kg, BID, PO | Inhibited microglial proliferation without depletion. | Attenuated the increase in Iba1-positive cells and pro-inflammatory markers. | [5] |
| GW2580 | MPTP Model of Parkinson's Disease | 80 mg/kg, every 12h, PO | Attenuated MPTP-induced microglial proliferation. | Protected against dopaminergic neuron loss and motor deficits. | [5][9] |
| GW2580 | APP/PS1 Model of Alzheimer's Disease | 75 mg/kg/day in diet | Blocked microglial proliferation and shifted phenotype to anti-inflammatory. | Improved memory and behavioral performance; prevented synaptic degeneration. | [10] |
| GW2580 | Spinal Cord Injury | Chronic diet | Decreased proliferating microglia. | Improved motor recovery and reduced gliosis and microcavity formation. | [11][12] |
| GW2580 | Prion Disease | 75 mg/kg/day, PO | Reduced microglial proliferation. | Delayed onset of behavioral deficits and extended survival. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for inducing neuroinflammation and administering this compound and GW2580.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to study the acute inflammatory response in the CNS.
Protocol Details:
-
Animals: Adult male C57BL/6J mice are commonly used.[14]
-
LPS Preparation and Administration: Lipopolysaccharide from E. coli (e.g., serotype O111:B4 or O55:B5) is dissolved in sterile saline.[15] A single intraperitoneal (i.p.) injection is administered at a dose ranging from 0.25 mg/kg to 5 mg/kg to induce varying degrees of neuroinflammation.[14][16]
-
Inhibitor Treatment:
-
GW2580: Can be administered by oral gavage at doses such as 80 mg/kg twice daily, starting before or after the LPS challenge, depending on the study's objective (prophylactic vs. therapeutic).[5][17] Alternatively, it can be incorporated into the diet.[11]
-
This compound: Can be administered orally at doses like 40 mg/kg.[7]
-
-
Tissue Collection and Analysis: Brains are typically harvested 24 hours to several days post-LPS injection.[18] Analysis often includes immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) markers, and quantitative PCR or ELISA for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19][20]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a common model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.
Protocol Details:
-
Induction of EAE: EAE is induced in susceptible rodent strains (e.g., Lewis rats) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Inhibitor Administration:
-
GW2580: Treatment can be initiated before or after the onset of clinical signs. For example, daily oral gavage of GW2580 can be administered.
-
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale.
-
Histological and Molecular Analysis: At the end of the experiment, spinal cords and brains are collected for histological analysis of immune cell infiltration and demyelination, as well as for gene expression analysis of inflammatory and BBB-related genes.[21]
Conclusion
Both this compound and GW2580 are invaluable tools for investigating the role of microglia and CSF1R signaling in neuroinflammation. While both are potent CSF1R inhibitors, their effects on microglial populations may vary, with PLX compounds often associated with more profound depletion. The choice between these inhibitors will depend on the specific research question. For studies aiming to understand the effects of complete but transient microglial ablation, PLX compounds may be more suitable. Conversely, GW2580 appears to be an excellent tool for studying the consequences of inhibiting microglial proliferation and modulating their activation state without eliminating the entire population. The detailed experimental data and protocols provided in this guide are intended to aid researchers in designing and interpreting their studies in the dynamic field of neuroinflammation.
References
- 1. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 12. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. biorxiv.org [biorxiv.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 18. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
- 19. bioradiations.com [bioradiations.com]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of PLX647 on Peripheral Immune Cell Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PLX647, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and KIT, with other selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. We will delve into their mechanisms of action, impacts on peripheral immune cell populations, and provide supporting experimental data and protocols to aid in research and development.
Introduction to this compound and CSF1R Inhibition
This compound is a potent kinase inhibitor that targets both CSF1R (also known as c-FMS) and KIT.[1] CSF1R is a key receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages, monocytes, and other myeloid-lineage cells.[2][3] Its role in promoting the generation of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, has made it a prime target in oncology.[3] By inhibiting CSF1R, this compound and similar drugs aim to deplete or reprogram these pro-tumoral macrophages, thereby enhancing anti-tumor immunity.
Mechanism of Action: The CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][4] These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of myeloid cells.[5] CSF1R inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing its activation and subsequent downstream signaling.
Below is a diagram illustrating the simplified CSF1R signaling pathway and the point of inhibition by small molecule inhibitors like this compound.
Caption: CSF1R signaling pathway and point of therapeutic intervention.
Comparative Analysis of CSF1R Inhibitors on Peripheral Immune Cells
This section compares the effects of this compound and other prominent CSF1R inhibitors on various peripheral immune cell populations. The data is compiled from multiple preclinical studies and presented in a tabular format for ease of comparison. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Drug | Primary Target(s) | Monocytes | Macrophages | Dendritic Cells (DCs) | T Cells | B Cells | NK Cells | Neutrophils |
| This compound | CSF1R, KIT | ↓[1] | ↓[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | ↓ (non-classical)[6] | ↓[7] | ↓[6] | ↑ (CD8+) in tumors[8] | Data not available | ↓ in bone marrow[9] | ↓ in circulation and bone marrow[10] |
| PLX5622 | CSF1R | ↓[2] | ↓[1] | ↓ (CD11b+)[11] | ↓ (CD4+ & CD8+) in bone marrow[10] | ↑ in bone marrow[10] | No consistent pattern[11] | No consistent pattern[11] |
| ARRY-382 | CSF1R | Data not available | ↓ in tumors[12] | Data not available | Data not available | Data not available | Data not available | Data not available |
| BLZ945 | CSF1R | ↓ (non-classical & intermediate)[3] | ↓ in tumors[13] | Data not available | No significant change[13] | Data not available | Data not available | Data not available |
(↓) Decrease, (↑) Increase, (↔) No significant change. Data is primarily from murine studies.
Experimental Protocols
This section outlines a general methodology for assessing the in vivo impact of CSF1R inhibitors on peripheral immune cell populations in a murine model.
In Vivo Dosing and Sample Collection
The following diagram illustrates a typical experimental workflow for an in vivo study.
Caption: A generalized workflow for in vivo assessment of CSF1R inhibitors.
Experimental Steps:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.
-
Drug Formulation and Administration:
-
CSF1R inhibitors are typically formulated for oral gavage or as a supplement in the chow.
-
A vehicle control group receives the formulation without the active compound.
-
Dosage and frequency will depend on the specific inhibitor and the study's objectives. For example, PLX5622 has been administered in chow at 1200 mg/kg.[14]
-
-
Sample Collection:
-
Peripheral blood is collected at specified time points via retro-orbital sinus or tail vein bleeding into EDTA-coated tubes.
-
At the end of the study, mice are euthanized, and tissues such as the spleen and bone marrow are harvested.
-
Flow Cytometry for Immunophenotyping
Objective: To quantify the different immune cell populations in peripheral blood and other tissues.
Protocol:
-
Single-Cell Suspension Preparation:
-
Peripheral Blood: Red blood cells are lysed using an ACK lysis buffer.
-
Spleen: The spleen is mechanically dissociated through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are then lysed.
-
Bone Marrow: Bone marrow is flushed from the femur and tibia with PBS, and a single-cell suspension is created by passing the cells through a syringe.
-
-
Antibody Staining:
-
Cells are washed with FACS buffer (PBS with 2% FBS).
-
Fc receptors are blocked using an anti-CD16/CD32 antibody to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, B220, NK1.1, CD11b, Ly6G, Ly6C, F4/80).
-
A viability dye is included to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a flow cytometer.
-
Data is analyzed using software such as FlowJo to gate on specific cell populations and determine their frequencies and absolute numbers.
-
Discussion and Conclusion
This compound and other CSF1R inhibitors demonstrate a significant impact on peripheral myeloid cell populations, particularly monocytes and macrophages. This is consistent with their mechanism of action targeting the CSF1R pathway, which is crucial for the development and maintenance of these cells. The effects on lymphoid lineages, such as T cells, B cells, and NK cells, appear to be more variable and may be secondary to the changes in the myeloid compartment or due to off-target effects of some inhibitors.
For instance, the depletion of immunosuppressive M2-like TAMs by these inhibitors can lead to an increased infiltration and activation of cytotoxic CD8+ T cells in the tumor microenvironment, as observed with Pexidartinib.[8] However, some inhibitors like PLX5622 have been shown to also suppress T cell populations in the bone marrow, highlighting the complexity of their systemic effects.[10]
The choice of a specific CSF1R inhibitor for research or therapeutic development should consider its selectivity profile and its broader impact on the entire immune system. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for detailed immunophenotyping to fully understand the consequences of CSF1R inhibition. Further head-to-head preclinical studies are warranted to delineate the nuanced differences between these compounds and to optimize their use in combination with other immunotherapies.
References
- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Multiparametric Flow Cytometry-Based Immunophenotyping of Mouse Liver Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
Quantitative PCR Analysis of Inflammatory Gene Expression Following PLX647 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of PLX647, a dual FMS and KIT kinase inhibitor, on inflammatory gene expression. The data presented is supported by experimental findings from various studies and is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug development.
Comparative Analysis of Inflammatory Gene Expression
Treatment with this compound and other Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors has been shown to significantly modulate the expression of key inflammatory genes. The following table summarizes quantitative data from studies utilizing qPCR to measure these changes in various models.
| Gene | Fold Change/Reduction | Model System | CSF1R Inhibitor | Reference |
| TNF-α | 85% reduction | LPS-injected mice (serum protein level) | This compound | [1] |
| TNF-α | Decreased mRNA | Ischemic stroke mice model (microglia) | Ki20227 | [2] |
| iNOS | Decreased mRNA | Ischemic stroke mice model (microglia) | Ki20227 | [2] |
| IL-10 | Increased mRNA | Ischemic stroke mice model (microglia) | Ki20227 | [2] |
| Arg-1 | Increased mRNA | Ischemic stroke mice model (microglia) | Ki20227 | [2] |
| Il1b | Upregulated | Tumor microenvironment (M1-like macrophages) | FF-10101 | [3] |
| Il6 | Upregulated | Tumor microenvironment (M1-like macrophages) | FF-10101 | [3] |
| Nos2 | Upregulated | Tumor microenvironment (M1-like macrophages) | FF-10101 | [3] |
| Il10 | Downregulated | Tumor microenvironment (M2-like macrophages) | FF-10101 | [3] |
| Tgfb1 | Downregulated | Tumor microenvironment (M2-like macrophages) | FF-10101 | [3] |
Experimental Protocols
The following sections detail a generalized methodology for assessing inflammatory gene expression changes using quantitative PCR after treatment with a CSF1R inhibitor like this compound.
Cell Culture and Treatment
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs), RAW264.7 macrophage cell line, or primary microglia are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For BMDMs, media is often supplemented with M-CSF to promote differentiation.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration. A vehicle control (e.g., DMSO alone) should always be included.
-
Inflammatory Challenge: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) for a specified period before or during this compound treatment.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Total RNA is extracted from cell pellets or tissues using a commercial kit such as the NucleoSpin RNA kit or RNeasy Plus Universal Mini kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed by agarose (B213101) gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit, such as the GoScript Reverse Transcription System. This process converts the RNA into a more stable cDNA template for qPCR.
Quantitative PCR (qPCR)
-
Reaction Setup: The qPCR reaction is prepared using a qPCR master mix (e.g., GoTaq qPCR Master Mix), forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS) and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA template.
-
Thermal Cycling: The qPCR is performed in a real-time PCR detection system with a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the control group.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits CSF1R signaling, blocking downstream activation of ERK, AKT, and NF-κB, thereby reducing inflammatory gene expression.
Experimental Workflow for qPCR Analysis
Caption: Workflow for analyzing inflammatory gene expression using qPCR after this compound treatment.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay: A Comparative Selectivity Profile of PLX647
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro kinase selectivity profile of PLX647 against other kinase inhibitors, supported by experimental data and methodologies. The objective is to offer a clear, data-driven perspective on the performance of this compound as a selective dual FMS and KIT kinase inhibitor.
This compound: High Potency and Selectivity
This compound is a potent inhibitor of FMS (colony-stimulating factor 1 receptor, CSF1R) and KIT, with in vitro enzymatic IC50 values of 0.028 µM and 0.016 µM, respectively[1]. Its selectivity has been rigorously evaluated through broad kinase screening.
Kinase Selectivity Profile of this compound
To determine its selectivity, this compound was tested against a panel of 400 kinases at a concentration of 1 µM. This concentration is significantly higher than its IC50 values for FMS and KIT, providing a stringent test for off-target activity. The results demonstrated a high degree of selectivity. Besides FMS and KIT, only nine other kinases showed more than 50% inhibition at this concentration[1].
| Target Kinase | IC50 (µM) | % Inhibition @ 1µM |
| KIT | 0.016 | >99% |
| FMS (CSF1R) | 0.028 | >99% |
| FLT3 | 0.091 | >50% |
| KDR (VEGFR2) | 0.13 | >50% |
| Other 7 kinases | >0.3 | >50% |
Table 1: this compound In Vitro Kinase Inhibition Data. Summary of the inhibitory activity of this compound against its primary targets and key off-targets identified in a broad kinase screen.[1]
Competitive Landscape: this compound vs. Other FMS/KIT Inhibitors
To contextualize the selectivity of this compound, it is compared with two well-established multi-kinase inhibitors that also target FMS and KIT: imatinib (B729) and sunitinib.
| Inhibitor | Primary Targets | Key Off-Targets | Selectivity Profile |
| This compound | FMS, KIT | FLT3, KDR | Highly selective with minimal off-target activity in a broad kinase panel. |
| Imatinib | ABL, KIT, PDGFR | SRC, LCK, and others | Potent inhibitor of its primary targets but with known activity against several other kinase families. |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, FMS | Multiple other kinases | A multi-targeted inhibitor with a broader spectrum of activity compared to this compound. |
Table 2: Comparative Selectivity Profiles. A high-level comparison of the selectivity of this compound with imatinib and sunitinib.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. The data presented for this compound was generated using a commercial kinase profiling service, a standard industry practice. Below is a detailed, representative protocol for such an in vitro kinase assay.
General In Vitro Kinase Assay Protocol (Radiometric Filter Binding Assay)
This method measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a specific substrate by the target kinase.
1. Reagents and Materials:
-
Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), a magnesium salt (e.g., MgCl₂), a chelating agent (e.g., EGTA), and a surfactant (e.g., Brij-35).
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Kinase: Purified recombinant kinase enzyme.
-
Substrate: A peptide or protein that is a known substrate of the kinase.
-
Test Compound (this compound): Diluted to various concentrations in DMSO.
-
ATP: Non-radiolabeled ATP.
-
Wash Buffer: e.g., phosphoric acid.
-
Filter Plates: 96-well or 384-well plates with a membrane that binds the substrate.
-
Scintillation Counter: To measure radioactivity.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the kinase buffer, the specific substrate, and the diluted test compound or DMSO (as a vehicle control).
-
Kinase Addition: Add the purified kinase to each well to initiate a pre-incubation period, allowing the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining kinase selectivity and the simplified signaling pathways of FMS and KIT.
References
PLX647: A Comparative Analysis of Efficacy Across Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
PLX647 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FMS) and KIT proto-oncogene, receptor tyrosine kinase (KIT).[1] This guide provides a comprehensive comparison of its efficacy across various preclinical disease models, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound functions as a dual inhibitor of the receptor tyrosine kinases FMS (also known as colony-stimulating factor 1 receptor, CSF1R) and KIT.[1] These receptors are crucial for the function and survival of macrophages and mast cells, respectively.[2] By inhibiting these kinases, this compound can modulate inflammatory responses and impact tumor microenvironments that are dependent on these cell types.[1]
Below is a diagram illustrating the signaling pathways targeted by this compound.
References
Safety Operating Guide
Proper Disposal of PLX647: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling PLX647 must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent FMS and KIT kinase inhibitor.
This compound is classified as a hazardous substance, causing skin and eye irritation, as well as respiratory irritation.[1] Therefore, it is imperative that all handling and disposal procedures are conducted with the appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations.
Key Safety and Handling Information
Prior to initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.
| Hazard Classification | Precautionary Measures |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory tract irritation) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in general laboratory trash or poured down the drain.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat. If there is a risk of generating dust or aerosols, a respirator may be necessary.
-
Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, while awaiting pickup. Do not store waste containers in hallways or other public areas.[2]
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS department to schedule a pickup for the hazardous waste. Only trained EHS personnel should handle the transportation and final disposal of the waste.
-
Spill Cleanup: In the event of a spill, evacuate the area and alert others. If trained and equipped for minor spills, contain the spill with an absorbent material and clean the area. All cleanup materials must be collected and disposed of as hazardous waste. For significant spills, contact your EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.
References
Personal protective equipment for handling PLX647
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to PLX647. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially for prolonged handling. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood. | Minimizes the inhalation of any airborne particles or aerosols. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures will minimize risk and ensure a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing solid this compound, use a dedicated, clean spatula and weighing paper. Perform this task within a chemical fume hood to prevent the dispersion of fine particles.
-
Solution Preparation: To prepare a stock solution, add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage: Store this compound as a solid at -20°C or -80°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Always refer to the manufacturer's specific storage recommendations.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small spill of a solution, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a solid spill, carefully clean the area with a damp paper towel to avoid creating dust, and place the towel in the hazardous waste container. Decontaminate the area with a suitable cleaning agent.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused solid this compound, contaminated weighing paper, pipette tips, and gloves. Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour any this compound solution down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste. Following the initial rinse, wash the glassware with a standard laboratory detergent.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of the FMS (also known as CSF1R) and KIT receptor tyrosine kinases. Upon ligand binding (CSF-1 for FMS and SCF for KIT), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. This compound competitively binds to the ATP-binding pocket of these kinases, preventing their activation and blocking the subsequent signaling pathways.
Caption: this compound inhibits FMS and KIT signaling pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
